Product packaging for 3,3-Dimethoxypropanenitrile(Cat. No.:CAS No. 57597-62-3)

3,3-Dimethoxypropanenitrile

Cat. No.: B1201781
CAS No.: 57597-62-3
M. Wt: 115.13 g/mol
InChI Key: JYHSJQNYYLGMEI-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1201781 3,3-Dimethoxypropanenitrile CAS No. 57597-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxypropanenitrile
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InChI

InChI=1S/C5H9NO2/c1-7-5(8-2)3-4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHSJQNYYLGMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20206224
Record name 3,3-Dimethoxypropiononitrile
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Molecular Weight

115.13 g/mol
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CAS No.

57597-62-3
Record name 3,3-Dimethoxypropionitrile
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Record name 3,3-Dimethoxypropiononitrile
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Record name 3,3-Dimethoxypropiononitrile
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Record name 3,3-dimethoxypropiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), a significant intermediate in pharmaceutical and fine chemical synthesis.[] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

This compound, also known as cyanoacetaldehyde dimethyl acetal, is a nitrile intermediate valued for its dual functionality, which allows for versatile reactivity in the synthesis of complex organic molecules.[][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 57597-62-3[][3][4][5][6]
Molecular Formula C5H9NO2[][3][4][5]
Molecular Weight 115.13 g/mol [][4][5][7]
IUPAC Name This compound[][3][5][6]
Synonyms DMPN, Cyanoacetaldehyde dimethyl acetal, 3,3-Dimethoxypropionitrile, 1-Cyano-2,2-dimethoxyethane[][3][4]
InChI Key JYHSJQNYYLGMEI-UHFFFAOYSA-N[][5][6]
SMILES COC(CC#N)OC[][5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to brown liquid[]
Density 1.026 g/mL at 25 °C[4][5]
Boiling Point 92.5 °C at 30 mmHg[][4]
Flash Point 182 °F (83 °C)[6]
Refractive Index n20/D 1.414[4]
Vapor Pressure 0.639 mmHg at 25 °C
Solubility Soluble in water[6]

Synthesis of this compound

The synthesis of this compound is a critical process for its application in various industries. A prevalent and efficient method is the hydroalkoxylation of acrylonitrile with methanol, often utilizing metal-based catalysts.[2] This process demands precise control over reaction conditions to achieve high yields and purity.[2] Alternative synthesis routes, such as palladium-catalyzed coupling reactions, are also employed.[2]

One documented synthesis method involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum- or palladium-based catalysts.[4] Another innovative approach utilizes supercritical CO2 as the reaction medium.[8]

Below is a generalized workflow for a common synthesis method.

G General Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Acrylonitrile Acrylonitrile ReactionVessel Reaction Vessel Acrylonitrile->ReactionVessel Methanol Methanol Methanol->ReactionVessel Catalyst Metal-based Catalyst (e.g., Pd/Pt) Catalyst->ReactionVessel Solvent Supercritical CO2 (in some methods) Solvent->ReactionVessel Purification Purification (e.g., Distillation) ReactionVessel->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

A specific experimental protocol for the synthesis of 3,3-dimethoxyproprionitrile is detailed in patent CN1243121A.[8] This method employs a supercritical CO2 fluid as the reaction medium.

Objective: To synthesize 3,3-dimethoxyproprionitrile via oxidation of acrylonitrile.

Materials and Equipment:

  • HF-25 type autoclave

  • PdCl2(MeCN)2 (0.033g, 0.15mmol)

  • CuCl2 (0.269g, 2mmol)

  • Acrylonitrile (0.265g, 5mmol)

  • Anhydrous methanol (1ml, approx. 25mmol)

  • Oxygen gas

  • Carbon dioxide

Procedure:

  • Add 0.033g of PdCl2(MeCN)2, 0.269g of CuCl2, 0.265g of acrylonitrile, and 1ml of anhydrous methanol to an HF-25 type autoclave.

  • Pressurize the autoclave with oxygen to 1.0 MPa.

  • Introduce carbon dioxide until the pressure reaches 13 MPa to create a supercritical fluid environment.

  • Induce stirring and maintain the reaction at 55 °C for 12 hours.

  • After the reaction period, the primary product is 3,3-dimethoxyproprionitrile, with a potential side product being 3-methoxy propionitrile resulting from the Michael addition of methanol and acrylonitrile.

Results: This method is reported to achieve a chromatographic yield of up to 87.5%.[8]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules.[2] Its primary application lies in the production of 4-aminopyrimidines, which are fundamental components of numerous pharmaceutical compounds, including cytosine.[2][4][9] Additionally, it serves as a crucial building block for agrochemicals and other fine chemicals.[2] The ability to derive cyanoacetaldehyde from 3,3-dimethoxypropionitrile further expands its utility as an important organic synthesis intermediate.[8]

The logical relationship of its application in pharmaceutical synthesis is illustrated below.

G Application in Pharmaceutical Synthesis DMPN This compound Aminopyrimidines 4-Aminopyrimidines DMPN->Aminopyrimidines Precursor Cytosine Cytosine Aminopyrimidines->Cytosine Example Pharmaceuticals Pharmaceutical Compounds Aminopyrimidines->Pharmaceuticals Building Block

Caption: Role of this compound in pharmaceutical synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also known to cause skin and eye irritation.[10]

Table 3: GHS Hazard Information

Hazard ClassGHS Statement
Acute Toxicity, Oral Harmful if swallowed[5]
Acute Toxicity, Dermal Harmful in contact with skin[5]
Acute Toxicity, Inhalation Harmful if inhaled[5]
Skin Corrosion/Irritation Causes skin irritation[10]
Serious Eye Damage/Eye Irritation Causes serious eye irritation[10]

Recommended Precautionary Measures:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][6]

  • Protection: Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[][7] Keep the container tightly closed and away from heat, sparks, and open flames.[][7][11]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

    • In Case of Eye Contact: Rinse immediately with plenty of water and seek medical advice.

    • In Case of Skin Contact: Wash immediately with plenty of soap and water.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethoxypropanenitrile from Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethoxypropanenitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals. The primary focus is on the synthesis from acrylonitrile and methanol via a hydroalkoxylation reaction, commonly known as an oxa-Michael addition. This document details the reaction mechanisms, experimental protocols, and quantitative data, offering a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (CAS 57597-62-3) is a valuable bifunctional molecule featuring both a nitrile and an acetal group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly as a precursor for 4-aminopyrimidines, which are core components of many pharmaceutical compounds.[2][3] The efficient synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

The most common and direct route to this compound is the hydroalkoxylation of acrylonitrile with methanol.[2] This reaction can be achieved through various catalytic systems, including metal-based catalysts and base catalysis. This guide will explore these methods, with a focus on providing practical experimental details and relevant data.

Reaction Mechanism and Synthesis Pathways

The synthesis of this compound from acrylonitrile and methanol is fundamentally an oxa-Michael addition. This reaction involves the nucleophilic addition of a methoxide ion to the electron-deficient β-carbon of acrylonitrile.

Base-Catalyzed Hydroalkoxylation

In the presence of a base, such as sodium methoxide, methanol is deprotonated to form the more nucleophilic methoxide ion. This ion then attacks the β-carbon of the acrylonitrile molecule. The resulting carbanion is subsequently protonated by methanol to yield 3-methoxypropionitrile. A second addition of methanol, also under basic conditions, leads to the formation of the final product, this compound.

Metal-Catalyzed Hydroalkoxylation

Various metal-based catalysts, including those based on palladium and platinum, can facilitate the hydroalkoxylation of acrylonitrile.[2][4] These reactions can be highly efficient and selective. One documented method involves the use of a Pd(II)/Cu(I or II) catalyst system in supercritical carbon dioxide, which has been reported to achieve high yields.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₅H₉NO₂[1]
Molecular Weight115.13 g/mol [1]
Boiling Point92.5 °C @ 30 mmHg[1][4]
Density1.026 g/mL at 25 °C[1][4]
Refractive Index (n²⁰/D)1.414[4]
Chromatographic YieldUp to 87.5%

Experimental Protocols

Protocol 1: Representative Base-Catalyzed Synthesis (Generalized)

Disclaimer: This is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

  • Acrylonitrile

  • Anhydrous Methanol

  • Sodium Methoxide (solid or as a solution in methanol)

  • Glacial Acetic Acid (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Appropriate reaction vessel with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous methanol.

  • Catalyst Addition: To the stirred methanol, carefully add a catalytic amount of sodium methoxide.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the methanolic sodium methoxide solution at a controlled temperature (e.g., room temperature or slightly elevated). The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by the dropwise addition of glacial acetic acid until the pH is neutral.

  • Solvent Removal: Remove the bulk of the methanol by rotary evaporation.

  • Extraction: To the residue, add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.[5]

Protocol 2: Palladium/Copper Catalyzed Synthesis in Supercritical CO₂ (Based on CN1243121A)

Note: This is a high-pressure method requiring specialized equipment.

Materials:

  • Acrylonitrile

  • Anhydrous Methanol

  • PdCl₂(MeCN)₂

  • CuCl₂

  • Oxygen

  • Supercritical CO₂ reactor

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add PdCl₂(MeCN)₂ (0.15 mmol), CuCl₂ (2 mmol), acrylonitrile (5 mmol), and anhydrous methanol (1 mL).

  • Pressurization: Pressurize the reactor with oxygen to 1.0 MPa and then with carbon dioxide to 13 MPa.

  • Reaction: Heat the mixture to 40 °C and stir for 20 hours.

  • Depressurization and Workup: After the reaction, cool the reactor to -30 °C and slowly vent the carbon dioxide.

  • Purification: The crude product can be purified by column chromatography.

Characterization Data

The following are the expected spectroscopic data for this compound.

Spectroscopic Data
¹³C NMR A ¹³C NMR spectrum for this compound is available and can be accessed through chemical databases.
¹H NMR (Predicted) δ (ppm): ~4.5 (t, 1H, -CH(OCH₃)₂), ~3.3 (s, 6H, -OCH₃), ~2.5 (d, 2H, -CH₂CN)
IR (Predicted) ν (cm⁻¹): ~2250 (C≡N stretch), ~1100-1050 (C-O stretch)

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Reaction_Pathway cluster_reactants Reactants Acrylonitrile Acrylonitrile Intermediate Carbanion Intermediate Acrylonitrile->Intermediate + Methoxide Ion Methanol Methanol Methoxide Methoxide Ion (CH₃O⁻) Methanol->Methoxide Base (e.g., NaOCH₃) Product This compound Intermediate->Product + Methanol (Protonation & 2nd Addition)

Caption: Base-catalyzed synthesis of this compound.

Experimental_Workflow start Start reaction Reaction of Acrylonitrile and Methanol with Catalyst start->reaction neutralization Neutralization of Catalyst reaction->neutralization extraction Aqueous Workup and Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying purification Purification by Vacuum Distillation drying->purification product Pure this compound purification->product

Caption: General experimental workflow for synthesis and purification.

Conclusion

References

Spectroscopic Profile of 3,3-Dimethoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3), a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific, publicly accessible raw spectral data, this document focuses on predicted spectroscopic values derived from established principles of NMR, IR, and mass spectrometry. It also includes detailed, generalized experimental protocols for obtaining such data for a liquid organic compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure: (CH₃O)₂CHCH₂CN.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂-CN2.6 - 2.8Triplet (t)5 - 7
-CH(OCH₃)₂4.5 - 4.7Triplet (t)5 - 7
-OCH₃3.3 - 3.5Singlet (s)N/A
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C N117 - 120
-C H₂-CN25 - 30
-C H(OCH₃)₂100 - 105
-OC H₃53 - 57
Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N (Nitrile)2240 - 2260Medium
C-H (sp³ Aliphatic)2850 - 3000Medium to Strong
C-O (Acetal)1050 - 1150Strong
Table 4: Plausible Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
m/zProposed Fragment IonNotes
115[M]⁺Molecular Ion
114[M-H]⁺Loss of a hydrogen atom
84[M-OCH₃]⁺Loss of a methoxy radical
75[CH(OCH₃)₂]⁺Alpha-cleavage, likely a major fragment
59[M-CH₂CN]⁺
45[CH₃O=CH₂]⁺Rearrangement and cleavage

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm) if it is not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • FT-IR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr, or an Attenuated Total Reflectance (ATR) accessory).

  • This compound sample

  • Solvent for cleaning (e.g., acetone or isopropanol)

  • Lens paper

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and lens paper after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Helium carrier gas (for GC-MS).

  • This compound sample.

  • Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane.

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The instrument will record the mass spectra of the eluting components.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution IR FT-IR Spectrometer Sample->IR NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS System Dilution->MS NMR_Data FID Signal → Fourier Transform → NMR Spectra NMR->NMR_Data IR_Data Interferogram → Fourier Transform → IR Spectrum IR->IR_Data MS_Data Ion Detection → Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Group_ID Functional Group Identification IR_Data->Functional_Group_ID MW_Fragmentation Molecular Weight & Fragmentation Pattern MS_Data->MW_Fragmentation

Caption: General workflow for spectroscopic analysis.

Chemical structure and IUPAC name of 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethoxypropanenitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of this compound, a versatile compound utilized in various synthetic applications.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][][3][4] Its chemical structure is characterized by a three-carbon nitrile chain with two methoxy groups attached to the third carbon.

Chemical Formula: C₅H₉NO₂[1][][4][5]

Synonyms: 3,3-Dimethoxypropiononitrile, Cyanoacetaldehyde dimethyl acetal, DMPN[1][][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 115.13 g/mol [][3][5]
Appearance Colorless to brown liquid[]
Boiling Point 92.5 °C at 30 mmHg[][5][6]
Density 1.026 g/mL at 25 °C[][5][6]
Refractive Index 1.414 at 20 °C[5][6]
Flash Point 182 °F[5]
Melting Point -52 °C[5]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and efficient route is the hydroalkoxylation of acrylonitrile.

Hydroalkoxylation of Acrylonitrile

This widely used industrial method involves the reaction of acrylonitrile with methanol in the presence of a catalyst.[6][7][8]

  • Reactants: Acrylonitrile and Methanol.

  • Catalyst: Typically a metal-based system, such as platinum or palladium catalysts, often in the presence of a nitrite.[6][8]

  • Reaction Conditions: The reaction requires careful control of temperature and pressure to ensure high yields and purity of the final product.[7]

  • Mechanism: The catalytic process facilitates the addition of methanol across the carbon-carbon double bond of acrylonitrile, resulting in the formation of the dimethoxy functionality at the beta-position relative to the nitrile group.[8]

Alternative Synthesis Routes

Other documented methods for the synthesis of this compound include:

  • Palladium-Catalyzed Coupling Reactions: These represent an alternative pathway for its industrial production.[7]

  • From 2-chloro-3-phenylsulfonylpropanenitrile: A two-step synthesis has been described starting from this compound.[8]

  • Via Chloroacrylonitrile Intermediates: This route involves substitution reactions to replace the chlorine atom with methoxy groups, offering different reactivity control compared to direct hydroalkoxylation.[8]

  • Oxidative Synthesis using Supercritical CO₂: A novel approach utilizes supercritical carbon dioxide as the reaction medium with a Pd(II)/Cu(I or II), FeCl₃, and p-benzoquinone catalyst system. In this method, acrylonitrile is oxidized by oxygen in the presence of methanol to yield this compound.[9]

Applications in Synthesis

This compound is a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds.

Primary Application: Synthesis of 4-Aminopyrimidines

It is a key starting material for the synthesis of 4-aminopyrimidines, which are fundamental components of many pharmaceutical compounds.[6][7][8] A notable example is the synthesis of cytosine, a crucial pyrimidine base in DNA and RNA.[6][8]

The general workflow for this synthesis is illustrated below.

G Synthesis of 4-Aminopyrimidines A This compound B Condensation with Formamide or Amidine Precursors A->B C Cyclization B->C D Functional Group Modifications C->D E 4-Aminopyrimidine Derivative D->E

Caption: Synthetic pathway from this compound to 4-aminopyrimidines.

Other Synthetic Applications

The versatility of this compound extends to its use as a building block for:

  • Agrochemicals and other fine chemicals. [7]

  • Pyrido[2,3-d]pyrimidines: Formed through a Michael addition reaction with 2-aryl-substituted acrylates, followed by treatment with guanidine.[8]

  • Other Nitrogen-Containing Heterocycles: Including thiazoles and pyrazoles.[8]

The general synthesis process for this compound is depicted in the following diagram.

G General Synthesis of this compound A Acrylonitrile C Hydroalkoxylation A->C B Methanol B->C D This compound C->D  Metal Catalyst (e.g., Pd, Pt)

Caption: Hydroalkoxylation of acrylonitrile to produce this compound.

References

A Comprehensive Technical Guide to 3,3-Dimethoxypropanenitrile: Physical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties and chemical stability of 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis, offering critical data and procedural insights to ensure the safe and effective handling and application of this versatile compound.

Core Physical Properties

This compound, also known as cyanoacetaldehyde dimethyl acetal, is a colorless to pale yellow liquid.[1] It is a key intermediate in various organic syntheses, particularly in the preparation of pharmaceutical and agrochemical compounds.[2][3] A summary of its key physical properties is presented in Table 1. It is important to note that some variations in reported values exist across different suppliers, which may be attributed to differences in measurement conditions and sample purity.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[1][4][5]
Molecular Weight 115.13 g/mol [1][4][5]
Boiling Point 92.5 °C at 30 mmHg178 - 180 °C136 °C152 °C195 °C[4][5][6][1][4][2][]
Density 1.026 g/mL at 25 °C1.036 g/cm³0.95 g/cm³1.01 g/cm³[4][5][6][8][1][4][2]
Refractive Index (n²⁰/D) 1.4141.419 - 1.4211.4130 - 1.4150[4][6][1][8]
Melting Point -52 °C[4]
Flash Point 71 °C (160 °F)83 °C (181.4 °F)182 °F[1][][2][4]
Solubility Slightly soluble in water. Soluble in many organic solvents such as ethanol and ether.[1][2][4]
Appearance Colorless to pale yellow liquid[1][5]

Chemical Stability and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.

Storage and Stability

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[4][5][] The recommended storage temperature is between 2-8°C.[4] To prevent decomposition and reaction with atmospheric moisture, it should be kept in a tightly sealed container.[4]

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances should be avoided to prevent potentially vigorous reactions.

Hazardous Reactions

Information regarding specific hazardous reactions of this compound is limited. However, like other nitriles, it may undergo hydrolysis under acidic or basic conditions.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, standard methodologies, as outlined below, are typically employed for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Receiving flask

Procedure:

  • Place a sample of this compound in the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid is consistently boiling and condensing in the condenser. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump and a manometer are required.

Determination of Density

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath for temperature control

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Record the mass of the pycnometer filled with water.

  • Empty and dry the pycnometer, then fill it with this compound.

  • Bring the filled pycnometer to the same constant temperature in the water bath.

  • Record the mass of the pycnometer filled with the sample.

  • Calculate the density of the sample using the known density of water at that temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • Read the refractive index from the scale.

Visualizations

To aid in the understanding of the application and quality control of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Product cluster_application Downstream Application Acrylonitrile Acrylonitrile Reaction Catalytic Hydroalkoxylation Acrylonitrile->Reaction Methanol Methanol Methanol->Reaction DMPN This compound Reaction->DMPN Pharma Pharmaceutical Synthesis DMPN->Pharma Agro Agrochemical Synthesis DMPN->Agro

Caption: A simplified workflow illustrating the synthesis of this compound and its primary applications.

Quality_Control_Workflow cluster_sampling Sampling cluster_testing Analytical Testing cluster_decision Decision cluster_outcome Outcome Sample Raw Material Sample (this compound) GC Gas Chromatography (GC) for Purity Assay Sample->GC FTIR FTIR Spectroscopy for Identity Confirmation Sample->FTIR Refractometry Refractive Index Measurement Sample->Refractometry Density Density Measurement Sample->Density Decision Meets Specifications? GC->Decision FTIR->Decision Refractometry->Decision Density->Decision Pass Release for Use Decision->Pass Yes Fail Reject and Quarantine Decision->Fail No

Caption: A typical quality control workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 3,3-dimethoxypropionitrile, is a nitrile intermediate used in pharmaceutical and fine chemical synthesis.[] Its dual functionality allows for versatile reactivity in various organic reactions.[]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂[2][3][4]
Molecular Weight 115.13 g/mol [3][4]
Appearance Colorless to pale yellow or brown liquid[][3][4]
Density 1.026 g/mL at 25°C[2][3][5]
Boiling Point 92.5°C at 30 mmHg 178 - 180°C[][2][5] [4]
Flash Point 182°F (83.3°C) 71°C[2] [4]
Refractive Index n20/D 1.414[2][5]
Vapor Pressure 0.639 mmHg at 25°C[2]
Solubility in Water Slightly soluble[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects and adhere to all safety warnings.

  • GHS Signal Word: Danger / Warning[6]

Hazard Statements:

  • H302: Harmful if swallowed.[3][6]

  • H312: Harmful in contact with skin.[2][3][6]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.

  • H318 / H319: Causes serious eye damage / irritation.[2]

  • H332: Harmful if inhaled.[2][3][6]

  • H402: Harmful to aquatic life.

Precautionary Statements (Selected):

  • P261 & P264: Avoid breathing mist or vapors and wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 2: Quantitative Toxicity Data

MetricValueSpeciesSource(s)
LD50/LC50 Data not available for this compound in the searched sources. Toxicological properties have not been fully investigated.N/A[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE_Diagram cluster_ppe Required Personal Protective Equipment cluster_eye_details cluster_skin_details cluster_resp_details node_eye Eye/Face Protection node_goggles Chemical Safety Goggles node_eye->node_goggles node_shield Face Shield (for splash risk) node_eye->node_shield node_skin Skin Protection node_gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) node_skin->node_gloves node_coat Knee-Length Lab Coat node_skin->node_coat node_shoes Closed-Toe Shoes node_skin->node_shoes node_resp Respiratory Protection node_respirator NIOSH-Approved Respirator (Use in fume hood or if ventilation is inadequate) node_resp->node_respirator

Figure 1: Recommended Personal Protective Equipment (PPE) for handling this compound.

Handling and Storage Protocols

4.1 Handling

  • Engineering Controls: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure adequate ventilation to keep airborne concentrations low.[8]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[3] Keep away from heat, sparks, open flames, and other ignition sources.[][4][8]

4.2 Storage

  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[][4][8]

  • Conditions to Avoid: Store away from incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][8]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

5.1 First Aid Measures

  • General Advice: Show the Safety Data Sheet (SDS) to the medical professional in attendance.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[2][8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[2][8][11] If skin irritation or a rash occurs, get medical advice.

  • Inhalation: Move the exposed person to fresh air at once and keep them at rest in a position comfortable for breathing.[3][11][12] If not breathing, give artificial respiration.[8][11] Call a POISON CENTER or doctor if you feel unwell.[3]

  • Ingestion: Rinse mouth with water.[13] Do NOT induce vomiting.[9] Call a POISON CENTER or doctor for treatment advice.[3]

5.2 Chemical Spill Response Workflow In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Spill_Workflow start Spill Detected alert Alert personnel and restrict access start->alert ppe Don appropriate PPE (See Figure 1) alert->ppe ventilate Ensure adequate ventilation (Open sash, increase airflow) alert->ventilate contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain ventilate->contain collect Carefully collect absorbed material into a suitable, closed container contain->collect decontaminate Decontaminate the spill area and affected equipment collect->decontaminate dispose Label and dispose of waste container according to hazardous waste regulations decontaminate->dispose report Report the incident to supervisor dispose->report

Figure 2: Logical workflow for responding to a this compound spill.

Experimental Protocols and Chemical Reactivity

While specific synthesis protocols using this compound are beyond the scope of this safety guide, understanding its chemical nature as a nitrile is essential for safe experimental design.

  • Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their corresponding salts.[14][15] This reaction is often conducted by heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH).[14]

  • Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[15][16] Milder reducing agents may yield aldehydes.[16]

  • Reactions with Organometallics: Nitriles react with Grignard and organolithium reagents to form ketones after hydrolysis of the intermediate imine.[15][16]

When planning experiments, researchers must account for the reactivity of the nitrile group, potential side reactions, and the hazards associated with all reagents, intermediates, and products. All reactions should be carried out with appropriate engineering controls and personal protective equipment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and First Synthesis of 3,3-Dimethoxypropanenitrile

This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, a valuable intermediate in organic synthesis. The document details the historical context of its synthesis, experimental protocols for its preparation, and relevant quantitative data.

Discovery

First Synthesis: Reaction of Acrylonitrile and Methanol

The most frequently cited and likely the earliest fundamental method for the synthesis of this compound is the addition of methanol to acrylonitrile. This reaction is typically catalyzed by a base or a metal catalyst. One documented method involves the use of a palladium and copper catalyst system in the presence of oxygen.[2]

Reaction Principle

The synthesis proceeds via a nucleophilic addition of methanol to the carbon-carbon double bond of acrylonitrile. The presence of a catalyst facilitates this addition, leading to the formation of the dimethoxy acetal at the beta-position relative to the nitrile group.

Experimental Protocol

The following is a representative experimental protocol based on a patented synthesis method:[2]

Materials:

  • Acrylonitrile

  • Anhydrous Methanol

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂)

  • Copper(II) Chloride (CuCl₂)

  • Oxygen (O₂)

  • Supercritical Carbon Dioxide (scCO₂)

Equipment:

  • High-pressure autoclave (e.g., HF-25 type)

  • Magnetic stirrer

  • System for controlling temperature and pressure

Procedure:

  • To a high-pressure autoclave, add bis(acetonitrile)dichloropalladium(II) (0.15 mmol), copper(II) chloride (2 mmol), acrylonitrile (5 mmol), and anhydrous methanol (1 mL, approx. 25 mmol).

  • Pressurize the autoclave with oxygen to 1.0 MPa.

  • Introduce supercritical carbon dioxide to a final pressure of 13 MPa.

  • Heat the reaction mixture to 55 °C with continuous stirring.

  • Maintain these conditions for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • The resulting product mixture can be purified by techniques such as distillation under reduced pressure or column chromatography to isolate this compound.

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocol.[2]

ParameterValue
Reactants
Acrylonitrile5 mmol
Methanol~25 mmol
Catalysts
PdCl₂(MeCN)₂0.15 mmol
CuCl₂2 mmol
Reaction Conditions
Oxygen Pressure1.0 MPa
Supercritical CO₂ Pressure13 MPa
Temperature55 °C
Reaction Time12 hours
Results
Chromatographic YieldUp to 87.5%

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis of this compound from acrylonitrile and methanol.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_products Products & Purification Acrylonitrile Acrylonitrile Autoclave High-Pressure Autoclave (55°C, 12h) Acrylonitrile->Autoclave Methanol Methanol Methanol->Autoclave Catalyst PdCl₂(MeCN)₂ / CuCl₂ Catalyst->Autoclave Oxygen Oxygen Oxygen->Autoclave scCO2 Supercritical CO₂ scCO2->Autoclave Crude_Product Crude Product Mixture Autoclave->Crude_Product Reaction Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product Isolation

Caption: Synthesis workflow for this compound.

References

Solubility of 3,3-Dimethoxypropanenitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethoxypropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3][4] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide offers a predictive analysis based on molecular structure, alongside detailed experimental protocols for its determination.

Molecular Structure and Predicted Solubility Profile

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The presence of two methoxy groups and a nitrile group contributes to its overall polarity.[5][6] The nitrile group, with its significant dipole moment, can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.[6] The methoxy groups also contribute to the molecule's polarity.

Based on the principle of "like dissolves like," the predicted solubility of this compound in various classes of organic solvents is summarized below.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the nitrile group and the oxygen of the methoxy groups, leading to strong intermolecular interactions. It is soluble in ethanol.[7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of this compound.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the molecule has polar groups, the overall polarity might allow for some interaction with less polar solvents. It is soluble in ether.[7] However, strong solubility is not expected in highly non-polar solvents like hexane.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have moderate polarity and are good solvents for a wide range of organic compounds.
Aqueous WaterSlightly SolubleWhile the molecule has polar groups capable of hydrogen bonding, the hydrocarbon backbone limits its miscibility with water. It is described as slightly soluble or soluble in water.[8][9]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable and widely used technique for determining the solubility of a solid in a liquid.[10]

Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Vials with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • For finer particles, centrifugation at the experimental temperature can be used to achieve clear separation of the liquid and solid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

    • Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Workflow for Experimental Solubility Determination

G A Preparation of Solvent Mixtures B Addition of Excess Solute (this compound) A->B C Equilibration in Isothermal Shaker (e.g., 24-48h at 25°C) B->C D Phase Separation (Settling or Centrifugation) C->D E Sampling of Supernatant (with Syringe Filter) D->E F Dilution of Sample E->F G Quantitative Analysis (e.g., HPLC, GC) F->G H Solubility Calculation G->H

Caption: Workflow for the experimental determination of solubility.

Synthesis of this compound

This compound is a valuable intermediate, and its synthesis is a key step in the production of many pharmaceuticals.[1][3][5][11] A common and efficient method for its preparation is the hydroalkoxylation of acrylonitrile with methanol.[1] This reaction is often catalyzed by metal-based systems, such as those containing palladium or platinum.[11]

A Common Synthesis Pathway

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Acrylonitrile Acrylonitrile Catalyst Palladium or Platinum Catalyst Acrylonitrile->Catalyst Methanol Methanol Methanol->Catalyst Product This compound Catalyst->Product

Caption: A typical synthesis route for this compound.

Applications in Drug Development

The versatility of this compound makes it a crucial building block in the pharmaceutical industry.[1][2] It is particularly renowned as a precursor in the synthesis of 4-aminopyrimidines, which are essential components of many pharmaceutical compounds, including nucleobases like cytosine.[5][11] Its role as a key intermediate underscores its importance in the development of a wide range of therapeutic agents.[1]

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, a predictive analysis based on its molecular structure suggests high solubility in polar solvents and moderate solubility in less polar and halogenated solvents. For precise data, the provided experimental protocol offers a robust methodology. A thorough understanding of its solubility is paramount for researchers and professionals in drug development to effectively utilize this versatile intermediate in synthesis, purification, and formulation.

References

Reactivity of the Nitrile Group in 3,3-Dimethoxypropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethoxypropanenitrile, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and functionalized amines. The reactivity of its nitrile group, modulated by the presence of the acetal functionality, allows for a range of chemical transformations including cycloadditions, reductions, and hydrolyses. This technical guide provides a comprehensive overview of the key reactions involving the nitrile moiety of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily recognized for its role as a precursor to pyrimidine derivatives, which are core structures in many pharmaceutical agents.[1] The molecule features a nitrile group and a protected aldehyde in the form of a dimethyl acetal. This unique structural arrangement influences the reactivity of the nitrile group and provides a latent carbonyl functionality that can be unmasked under specific conditions. Understanding the reactivity of the nitrile group is paramount for its effective utilization in the synthesis of complex molecules. This guide will delve into the principal reactions of the nitrile group in this compound: cycloaddition reactions for the formation of heterocyclic systems, reduction to primary amines, and hydrolysis to carboxylic acids or amides.

Cycloaddition Reactions: Synthesis of Pyrimidines

The most prominent application of this compound is its use in the construction of pyrimidine rings through cycloaddition reactions.[1] The nitrile carbon acts as an electrophile, reacting with dinucleophiles like urea or amidines to form the heterocyclic core. This transformation is fundamental in the synthesis of nucleobases like cytosine and other biologically active pyrimidine derivatives.

Synthesis of Cytosine

A widely employed method for the synthesis of cytosine involves the condensation of a 3,3-dialkoxypropanenitrile with urea in the presence of a strong base. The reaction proceeds through the formation of an intermediate which then cyclizes to form the pyrimidine ring.

Experimental Protocol: Synthesis of Cytosine from 3,3-Diethoxypropionitrile and Urea

This protocol describes a common procedure for the synthesis of cytosine using 3,3-diethoxypropionitrile, a close analog of this compound.

  • Reaction: In a reaction vessel, sodium ethoxide (1.25 mol), xylene (5.18 mol), and urea (1.50 mol) are mixed and stirred at 85-95 °C for 0.3-0.5 hours. 3,3-Diethoxypropionitrile (1.00 mol) is then added dropwise, maintaining the temperature between 100-105 °C. The reaction mixture is refluxed for 8-10 hours.

  • Work-up: After the reaction is complete, the mixture is concentrated to dryness. The residue is dissolved in distilled water and allowed to stand for phase separation. The aqueous layer is treated with hydrochloric acid to adjust the pH to 7.0-7.5, leading to the crystallization of the crude product upon cooling.

  • Purification: The crude cytosine is recrystallized from water with activated carbon to yield the pure product.

Quantitative Data

ReactantMolesProductYieldPurity (HPLC)
3,3-Diethoxypropionitrile1.00Cytosine90.1%99.2%

Logical Relationship: Pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Urea Urea Urea->Condensation Base Base Base->Condensation Catalyst Cyclization Cyclization Condensation->Cyclization Pyrimidine Pyrimidine Cyclization->Pyrimidine

Caption: Synthesis of pyrimidines from this compound.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, yielding 4,4-dimethoxybutan-1-amine. This transformation is valuable for introducing a flexible aminobutyl sidechain in synthetic targets. Common reducing agents for this purpose include catalytic hydrogenation with Raney Nickel or Raney Cobalt, and chemical reduction with lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitriles. Raney Nickel and Raney Cobalt are particularly effective for the conversion of nitriles to primary amines, often requiring high pressure and temperature.[2]

Experimental Workflow: Catalytic Hydrogenation

G Reactant This compound Reaction Hydrogenation Reaction Reactant->Reaction Catalyst Raney Ni or Co Catalyst->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction H2 H2 (High Pressure) H2->Reaction Workup Filtration & Concentration Reaction->Workup Product 4,4-Dimethoxybutan-1-amine Workup->Product

Caption: Workflow for the catalytic hydrogenation of this compound.

General Experimental Protocol: Raney Nickel Reduction of Nitriles

  • Reaction: The nitrile is dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of activated Raney Nickel is added to the solution. The mixture is then subjected to hydrogenation in an autoclave under a hydrogen atmosphere (pressure and temperature will vary depending on the substrate).

  • Work-up: Upon completion of the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Quantitative Data (General for Nitrile Reductions)

CatalystPressureTemperatureSelectivity for Primary Amine
Raney NickelVariableVariableGenerally Good to High
Raney CobaltVariableVariableOften Higher than Raney Ni

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a primary amide (3,3-dimethoxypropanamide) under controlled acidic or basic conditions, or further to a carboxylic acid (3,3-dimethoxypropanoic acid) under more forcing conditions. This reaction pathway is useful for the synthesis of functionalized amides and carboxylic acids.

Hydrolysis to Carboxylic Acid

Complete hydrolysis of the nitrile to a carboxylic acid is typically achieved under strong acidic or basic conditions with heating.

Reaction Pathway: Hydrolysis of this compound

G Nitrile This compound Amide 3,3-Dimethoxypropanamide (Intermediate) Nitrile->Amide H2O, H+ or OH- CarboxylicAcid 3,3-Dimethoxypropanoic Acid Amide->CarboxylicAcid H2O, H+, heat

Caption: Stepwise hydrolysis of the nitrile group.

Although a specific experimental protocol for the hydrolysis of this compound was not found in the searched literature, a general method for nitrile hydrolysis is provided below.

General Experimental Protocol: Acid-Catalyzed Hydrolysis of Nitriles

  • Reaction: The nitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.

Quantitative Data (General for Nitrile Hydrolysis)

ConditionsProductYield
Strong Acid, HeatCarboxylic AcidGenerally High
Strong Base, HeatCarboxylate SaltGenerally High

Conclusion

The nitrile group in this compound exhibits a rich and synthetically useful reactivity profile. Its propensity to undergo cycloaddition reactions provides a robust entry to pyrimidine-based heterocycles of significant medicinal interest. Furthermore, the nitrile can be readily transformed into a primary amine via reduction or into a carboxylic acid or amide through hydrolysis, opening avenues for the synthesis of diverse functionalized molecules. The experimental conditions for these transformations can be tailored to achieve the desired chemical outcome, making this compound a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Further investigation into the specific reaction conditions and optimization for this particular substrate will undoubtedly expand its utility in organic synthesis.

References

The Acetal Group: A Linchpin in 3,3-Dimethoxypropanenitrile Chemistry for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile, a bifunctional organic molecule, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably in the pharmaceutical industry as a precursor to pyrimidine derivatives. The unique arrangement of a nitrile group and a protected aldehyde in the form of a dimethyl acetal group imparts this molecule with versatile reactivity. This technical guide delves into the pivotal role of the acetal group in the reactions of this compound, providing a comprehensive overview of its reactivity, the chemoselectivity it governs, and its strategic importance in multi-step organic synthesis.

The Dual Functionality of this compound

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the acetal.

  • The Nitrile Group: This group is a versatile precursor to various nitrogen-containing functionalities. It can undergo nucleophilic addition, reduction to an amine, or hydrolysis to a carboxylic acid. In the context of pyrimidine synthesis, the nitrile group is a key electrophilic site for cyclocondensation reactions.

  • The Acetal Group: The 3,3-dimethoxy moiety is a protecting group for a propanal functionality. Acetals are generally stable under neutral and basic conditions, which allows for selective reactions to occur at the nitrile group without interference from the aldehyde. This protective role is fundamental to the synthetic utility of this compound.

The Protective Role of the Acetal Group in Chemoselective Reactions

The inertness of the acetal group under a range of reaction conditions is paramount for the regioselective synthesis of target molecules. This stability allows for a wide array of transformations to be carried out on the nitrile functionality.

Table 1: Stability of the Acetal Group in this compound under Various Reaction Conditions

Reagent/ConditionReactivity of Acetal GroupReactivity of Nitrile Group
Basic conditions (e.g., NaH, NaOMe)StableCan be deprotonated at the α-carbon
Nucleophiles (e.g., Grignard reagents)StableNucleophilic addition to the nitrile
Reducing agents (e.g., LiAlH4)StableReduction to a primary amine
Acidic conditions (e.g., aqueous HCl)Hydrolyzes to an aldehydeCan be hydrolyzed to a carboxylic acid

This differential reactivity is the cornerstone of the synthetic strategies employing this compound. For instance, in the synthesis of pyrimidine rings, the acetal remains intact during the initial nucleophilic attack and cyclization steps, which typically occur under basic or neutral conditions.

The Acetal as a Latent Aldehyde: Deprotection and Subsequent Reactions

While the stability of the acetal group is crucial, its ability to be readily deprotected under acidic conditions to reveal the parent aldehyde is equally important for synthetic diversification. The hydrolysis of the acetal opens up a new set of possible transformations.

Experimental Protocol: Hydrolysis of the Acetal Group

A detailed protocol for the hydrolysis of the acetal in a related system is as follows:

  • Dissolution: The acetal-containing compound is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).

  • Acidification: An aqueous solution of a strong acid, typically hydrochloric acid (e.g., 3M HCl), is added to the solution.

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the mixture is neutralized with a base, such as saturated aqueous sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or distillation.

Core Application: Synthesis of 4-Aminopyrimidines

A primary application of this compound is in the synthesis of 4-aminopyrimidines, which are key structural motifs in many biologically active compounds. This transformation is a classic example of a cyclocondensation reaction.

Experimental Protocol: Synthesis of 4-Aminopyrimidine

The following is a representative, though not fully detailed, procedure for the synthesis of 4-aminopyrimidine from this compound and guanidine:

  • Reaction Setup: A mixture of this compound and guanidine hydrochloride is prepared in a suitable solvent, such as a lower alcohol (e.g., ethanol or 2-methoxyethanol).

  • Base Addition: A strong base, typically a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide), is added to the mixture.

  • Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data for a Related Pyrimidine Synthesis

Reaction Mechanisms and Logical Flow

The synthesis of 4-aminopyrimidine from this compound proceeds through a well-defined reaction pathway. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product DMPN 3,3-Dimethoxy- propanenitrile Intermediate1 Nucleophilic Attack (Adduct Formation) DMPN->Intermediate1 Guanidine Guanidine Guanidine->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 4-Aminopyrimidine Intermediate3->Product

Caption: Proposed reaction mechanism for 4-aminopyrimidine synthesis.

The reaction is initiated by the nucleophilic attack of guanidine on the electrophilic carbon of the nitrile group in this compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

experimental_workflow start Start reactants Mix Reactants: This compound, Guanidine HCl, Solvent start->reactants base Add Base (e.g., NaOMe) reactants->base reflux Heat to Reflux base->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up: - Cool reaction - Remove solvent - Add water monitor->workup Reaction Complete isolate Isolate Product: - Filter solid - Wash with water - Dry workup->isolate purify Purify Product (Recrystallization) isolate->purify end End purify->end

Caption: General experimental workflow for 4-aminopyrimidine synthesis.

Spectroscopic Data

Accurate characterization of both the starting material and the final product is essential for reaction monitoring and quality control.

Table 2: Spectroscopic Data for this compound and 4-Aminopyrimidine

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)
This compound 4.63 (t, 1H), 3.40 (s, 6H), 2.59 (d, 2H)117.2, 101.5, 54.2, 24.82250 (C≡N), 1120, 1050 (C-O)
4-Aminopyrimidine 8.55 (s, 1H), 8.15 (d, 1H), 6.55 (d, 1H), 5.50 (br s, 2H)162.5, 158.0, 151.0, 108.03300-3100 (N-H), 1650 (C=N)

Conclusion

The acetal group in this compound plays a multifaceted and critical role in its chemical reactions, acting as a stable protecting group for a latent aldehyde functionality. This allows for precise, chemoselective transformations at the nitrile group, which is particularly valuable in the synthesis of complex heterocyclic structures like 4-aminopyrimidines. The ability to deprotect the acetal under acidic conditions further enhances the synthetic utility of this versatile building block. A thorough understanding of the interplay between the acetal and nitrile functionalities is essential for researchers and professionals in drug development to effectively harness the potential of this compound in the creation of novel pharmaceutical agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminopyrimidines using 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-aminopyrimidines, valuable scaffolds in medicinal chemistry, utilizing 3,3-dimethoxypropanenitrile as a key starting material. While a direct one-pot synthesis is not prominently described in the literature, a logical and efficient two-step synthetic pathway is proposed. This involves the initial conversion of this compound to a reactive β-alkoxy-α,β-unsaturated nitrile intermediate, followed by a cyclocondensation reaction with guanidine.

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds, with the 4-aminopyrimidine core being a prevalent feature in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The synthesis of these structures is of significant interest in drug discovery and development. This compound serves as a stable and readily available precursor to a three-carbon nitrile synthon, which can be effectively employed in the construction of the pyrimidine ring. The methodologies presented herein are based on established chemical principles for pyrimidine synthesis.

Proposed Synthetic Pathway

The synthesis of 4-aminopyrimidines from this compound is proposed to proceed via a two-step sequence. The first step involves the elimination of one equivalent of methanol to generate the more reactive intermediate, 3-methoxyacrylonitrile. This intermediate then undergoes a cyclocondensation reaction with guanidine to afford the target 4-aminopyrimidine.

Synthesis_Pathway Start This compound Intermediate 3-Methoxyacrylonitrile (β-alkoxy-α,β-unsaturated nitrile) Start->Intermediate  Step 1: Elimination  (e.g., Acid or Base Catalysis) Product 4-Aminopyrimidine Intermediate->Product  Step 2: Cyclocondensation Guanidine Guanidine Guanidine->Product

Caption: Proposed two-step synthesis of 4-aminopyrimidine.

Experimental Protocols

The following protocols are representative methods for the proposed two-step synthesis. Researchers should optimize these conditions for their specific substrates and equipment.

Step 1: Synthesis of 3-Methoxyacrylonitrile from this compound (Representative Protocol)

This procedure is based on the principle of acid- or base-catalyzed elimination of methanol from an acetal.

Materials:

  • This compound

  • Anhydrous p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (5 mL/mmol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-methoxyacrylonitrile.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data (Representative):

Starting MaterialCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundp-Toluenesulfonic acidToluene4-6Reflux75-85
Step 2: Synthesis of 4-Aminopyrimidine from 3-Methoxyacrylonitrile and Guanidine

This protocol describes the cyclocondensation reaction to form the pyrimidine ring.

Materials:

  • 3-Methoxyacrylonitrile (from Step 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethanol

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol (1.1 eq). A precipitate of sodium chloride will form.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-methoxyacrylonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude 4-aminopyrimidine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)
3-MethoxyacrylonitrileGuanidine hydrochlorideSodium ethoxideEthanol6-8Reflux60-75

Experimental Workflow

The overall experimental workflow for the synthesis of 4-aminopyrimidine is depicted below.

Experimental_Workflow cluster_step1 Step 1: Elimination cluster_step2 Step 2: Cyclocondensation A Mix this compound and Catalyst in Toluene B Reflux Reaction A->B C Work-up & Neutralization B->C D Purification (Distillation) C->D E Prepare Guanidine Free Base D->E Intermediate F Add 3-Methoxyacrylonitrile E->F G Reflux Reaction F->G H Work-up & Purification (Filtration, Recrystallization) G->H I 4-Aminopyrimidine H->I Final Product

Caption: Workflow for the two-step synthesis of 4-aminopyrimidine.

Concluding Remarks

The presented application notes and protocols outline a robust and logical pathway for the synthesis of 4-aminopyrimidines using this compound as a versatile starting material. This two-step approach, involving an initial elimination to form a reactive enol ether followed by cyclocondensation with guanidine, provides a reliable method for accessing this important heterocyclic scaffold. The provided protocols serve as a strong foundation for researchers to develop and optimize the synthesis of a wide range of substituted 4-aminopyrimidines for applications in drug discovery and medicinal chemistry.

Application Note: Synthesis of Cytosine from 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytosine, a fundamental pyrimidine base of DNA and RNA, is a critical building block in numerous biological processes and a key intermediate in the synthesis of various antiviral and anticancer drugs. This application note provides a detailed protocol for the synthesis of cytosine using 3,3-dimethoxypropanenitrile as a precursor. The described method is a modification of the well-established Pinner synthesis, which involves the condensation of a β-alkoxyacrylonitrile derivative with urea. This procedure offers a straightforward and scalable route to cytosine, utilizing readily available starting materials.

The following sections detail the experimental protocol, present key reaction parameters in a structured format, and provide visual representations of the chemical pathway and experimental workflow to aid in the successful execution of this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of cytosine from this compound, adapted from analogous procedures.[1]

ParameterValueUnitNotes
Reactants
This compound1.00molLimiting reagent
Urea1.50 - 1.85molIn excess to drive the reaction to completion
Sodium Ethoxide1.05 - 1.25molBase catalyst
Xylene4.71 - 5.18molHigh-boiling solvent
Reaction Conditions
Initial Temperature85 - 95°CFor mixing of urea and sodium ethoxide
Dropping Temperature100 - 105°CDuring addition of this compound
Reaction Time8 - 10hoursReflux period after addition of the nitrile
Work-up & Purification
pH for Crystallization7.0 - 7.5Adjusted with hydrochloric acid and sodium hydroxide
Decolorization Temperature70 - 80°CWith activated carbon
Yield >70%%Reported yield for the analogous diethoxy compound

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of cytosine from this compound.

Materials and Reagents:

  • This compound

  • Urea

  • Sodium Ethoxide

  • Xylene

  • Distilled Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Activated Carbon

  • Reaction kettle with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Protocol 1: Synthesis of Crude Cytosine

  • To a reaction kettle, add sodium ethoxide (1.05-1.25 mol), xylene (4.71-5.18 mol), and urea (1.50-1.85 mol).[1]

  • Heat the mixture to 85-95 °C with stirring for 30 minutes.[1]

  • Slowly add this compound (1.00 mol) dropwise to the reaction mixture, maintaining the temperature between 100-105 °C.[1]

  • After the addition is complete, heat the mixture to reflux and maintain for 8-10 hours.[1]

  • Upon completion of the reaction, concentrate the mixture to dryness under reduced pressure to remove the xylene.[1]

  • Dissolve the resulting solid residue in distilled water.

  • Allow the aqueous solution to stand, leading to the separation of any remaining organic impurities.

  • Separate the aqueous layer and slowly add hydrochloric acid to adjust the pH to 7.0-7.5, which will induce the crystallization of the crude cytosine.[1]

  • Cool the mixture to promote further crystallization.

  • Collect the crude cytosine product by filtration.

Protocol 2: Purification of Cytosine

  • Suspend the crude cytosine product in distilled water.

  • Add activated carbon to the suspension.

  • Heat the mixture to 70-80 °C for a specified period to decolorize the solution.[1]

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

  • Collect the purified cytosine crystals by filtration.

  • Dry the final product in an oven at an appropriate temperature to obtain pure cytosine.

Visualizations

Diagram 1: Reaction Pathway for Cytosine Synthesis

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions R1 This compound P1 Cytosine R1->P1 R2 Urea R2->P1 C1 Sodium Ethoxide (Base) C2 Xylene (Solvent) C3 Heat (100-105 °C)

Caption: Reaction scheme for the synthesis of cytosine.

Diagram 2: Experimental Workflow for Cytosine Synthesis

experimental_workflow start Start mix_reagents Mix Sodium Ethoxide, Urea, and Xylene start->mix_reagents heat_initial Heat to 85-95 °C mix_reagents->heat_initial add_nitrile Add this compound (100-105 °C) heat_initial->add_nitrile reflux Reflux for 8-10 hours add_nitrile->reflux concentrate Concentrate to Dryness reflux->concentrate dissolve Dissolve in Water concentrate->dissolve adjust_ph Adjust pH to 7.0-7.5 with HCl dissolve->adjust_ph crystallize_crude Cool and Crystallize Crude Product adjust_ph->crystallize_crude filter_crude Filter Crude Cytosine crystallize_crude->filter_crude decolorize Decolorize with Activated Carbon (70-80 °C) filter_crude->decolorize filter_hot Hot Filtration decolorize->filter_hot crystallize_pure Cool and Crystallize Pure Product filter_hot->crystallize_pure filter_pure Filter Pure Cytosine crystallize_pure->filter_pure dry Dry Final Product filter_pure->dry end End dry->end

Caption: Step-by-step workflow for cytosine synthesis.

References

Application Notes and Protocols for the Synthesis of 5-Cyanopyrimidines from 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry and drug discovery. This document provides detailed application notes on the reaction mechanism for the formation of 5-cyanopyrimidines from 3,3-dimethoxypropanenitrile, a versatile C3 synthon. It also includes detailed experimental protocols for the synthesis of 2-amino-5-cyanopyrimidine and 5-cyano-2-hydroxypyrimidine (in its tautomeric form, 5-cyanopyrimidin-2(1H)-one) using guanidine and urea, respectively.

Reaction Mechanism

The formation of the pyrimidine ring from this compound proceeds through a two-stage mechanism: in situ generation of an electrophilic intermediate followed by a cyclocondensation reaction.

Stage 1: Acid-Catalyzed Hydrolysis of this compound

Under acidic conditions, the dimethoxy acetal of this compound undergoes hydrolysis to generate a highly reactive malondialdehyde mono- or di-acetal intermediate. This intermediate is electrophilic and primed for reaction with nucleophiles. The presence of the electron-withdrawing nitrile group enhances the reactivity of the carbonyl carbons.

Stage 2: Cyclocondensation with Guanidine or Urea

The in situ-generated electrophilic intermediate reacts with a dinucleophilic nitrogen-containing compound, such as guanidine or urea, to form the six-membered pyrimidine ring. The general steps of the cyclocondensation are as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen of guanidine or urea attacks one of the carbonyl carbons of the activated intermediate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second nitrogen atom of the guanidine or urea onto the other carbonyl carbon leads to a cyclic intermediate.

  • Dehydration and Tautomerization: The cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. In the case of urea, the resulting 2-hydroxypyrimidine exists in equilibrium with its more stable tautomeric form, pyrimidin-2(1H)-one.

The nitrile group at the C5 position of the resulting pyrimidine is a valuable functional handle for further synthetic transformations, allowing for the introduction of diverse substituents.

Reaction_Mechanism cluster_hydrolysis Stage 1: Hydrolysis cluster_cyclocondensation Stage 2: Cyclocondensation A This compound B Malondialdehyde Intermediate A->B H+, H2O D Cyclic Intermediate B->D + C C Guanidine / Urea E 5-Cyanopyrimidine D->E - H2O (Dehydration)

Caption: General reaction pathway for pyrimidine synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for pyrimidine synthesis and are tailored for the use of this compound.

Protocol 1: Synthesis of 2-Amino-5-cyanopyrimidine

This protocol outlines the synthesis of 2-amino-5-cyanopyrimidine via the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, prepare a solution of sodium methoxide in methanol. To this, add guanidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to generate the guanidine free base.

  • Reaction Setup: To the stirred solution of guanidine, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the residue, add water and extract the aqueous layer with chloroform (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol_1_Workflow start Start prep_guanidine Prepare Guanidine Free Base (Guanidine HCl + NaOMe in MeOH) start->prep_guanidine add_reagents Add this compound prep_guanidine->add_reagents reflux Reflux at 65-70 °C for 4-6 hours add_reagents->reflux workup Workup: - Evaporate MeOH - H2O/CHCl3 Extraction - Dry and Concentrate reflux->workup purification Purification (Recrystallization or Chromatography) workup->purification end End Product: 2-Amino-5-cyanopyrimidine purification->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis of 5-Cyano-2-hydroxypyrimidine (5-Cyanopyrimidin-2(1H)-one)

This protocol details the synthesis of 5-cyano-2-hydroxypyrimidine through the reaction of this compound with urea.

Materials:

  • This compound

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Rotary evaporator

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.2 equivalents) in ethanol. To this solution, add this compound (1.0 equivalent).

  • Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: a. After completion, cool the reaction mixture to room temperature. b. Carefully neutralize the mixture to pH 7 using a sodium hydroxide solution. c. Remove the ethanol under reduced pressure. d. The crude product may precipitate upon cooling and neutralization. If so, collect the solid by filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Protocol_2_Workflow start Start dissolve_urea Dissolve Urea in Ethanol start->dissolve_urea add_reagents Add this compound and catalytic HCl dissolve_urea->add_reagents reflux Reflux at 78-80 °C for 6-8 hours add_reagents->reflux workup Workup: - Neutralize with NaOH - Evaporate Ethanol - Filter solid product reflux->workup purification Purification (Recrystallization) workup->purification end End Product: 5-Cyano-2-hydroxypyrimidine purification->end

Caption: Experimental workflow for Protocol 2.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 5-cyanopyrimidines. The data is based on analogous reactions reported in the literature and should be considered as a guideline.

Table 1: Synthesis of 2-Amino-5-cyanopyrimidine

ParameterValueReference
Starting Material This compound-
Reagent Guanidine Hydrochloride[1]
Base Sodium Methoxide[1]
Solvent Methanol[1]
Temperature 65-70 °C (Reflux)[1]
Reaction Time 4-6 hours-
Typical Yield 70-85%[1]

Table 2: Synthesis of 5-Cyano-2-hydroxypyrimidine

ParameterValueReference
Starting Material This compound-
Reagent Urea-
Catalyst Concentrated HCl-
Solvent Ethanol-
Temperature 78-80 °C (Reflux)-
Reaction Time 6-8 hours-
Typical Yield 60-75%-

Concluding Remarks

The synthesis of 5-cyanopyrimidines from this compound offers a versatile and efficient route to valuable heterocyclic building blocks. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of substituted pyrimidines by employing different amidine or urea derivatives. The resulting 5-cyanopyrimidine products are amenable to further chemical modifications, making this methodology highly valuable for the generation of compound libraries for drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: Cycloaddition and Cyclization Reactions of 3,3-Dimethoxypropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile is a versatile C3 synthon utilized in the synthesis of various heterocyclic compounds. Its masked β-aldehyde functionality, provided by the acetal group, allows for its participation in cyclization and condensation reactions to form key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound and its chemical equivalents in the synthesis of pyrimidine derivatives, a core structure in numerous therapeutic agents.

The primary application highlighted is the synthesis of 2,4-diaminopyrimidine, a crucial intermediate for various biologically active molecules. This transformation is achieved through a cyclocondensation reaction with guanidine, which, while not a formal pericyclic cycloaddition, represents a critical ring-forming strategy.

Core Application: Synthesis of 2,4-Diaminopyrimidine

The reaction of this compound or its close analogs with guanidine provides a direct route to the 2,4-diaminopyrimidine scaffold. The reaction proceeds through the in situ or explicit generation of a reactive β-oxy-α,β-unsaturated nitrile or a related species, which then undergoes condensation and cyclization with guanidine.

General Reaction Pathway

The overall transformation can be considered a [3+3] type cyclocondensation, where this compound provides a three-carbon electrophilic fragment that reacts with the N-C-N nucleophilic system of guanidine.

Diagram of the general synthesis pathway for 2,4-diaminopyrimidine.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 This compound (or analog) hydrolysis In situ Hydrolysis (Acidic Conditions) reactant1->hydrolysis reactant2 Guanidine condensation Condensation reactant2->condensation hydrolysis->condensation Reactive Intermediate cyclization Cyclization condensation->cyclization product 2,4-Diaminopyrimidine cyclization->product

Caption: General workflow for the synthesis of 2,4-diaminopyrimidine.

Quantitative Data Summary

PrecursorReagentProductYield (%)Reference
3,3-DiethoxypropanenitrileGuanidine Hydrochloride2,4-DiaminopyrimidineNot specified, but described as a viable synthetic route.[1]
3-OxopropionitrileGuanidine2,4-Diaminopyrimidine OxideNot specified, but described as a key step in a green and mild synthesis.[1]

Note: Yields can vary significantly based on reaction conditions such as temperature, solvent, and catalyst.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving precursors of this compound for the synthesis of pyrimidine derivatives.

Protocol 1: Synthesis of 2,4-Diaminopyrimidine from a 3,3-Dialkoxypropanenitrile Analog

This protocol is adapted from literature procedures describing the condensation of 3,3-dialkoxypropanenitriles with guanidine.[1]

Materials:

  • 3,3-Diethoxypropanenitrile (or this compound)

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium methoxide)

  • Anhydrous ethanol (or methanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes to liberate the free guanidine base.

  • To the suspension, add 3,3-diethoxypropanenitrile (1.0 equivalent relative to guanidine).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., dilute HCl) and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the experimental workflow for Protocol 1.

G start Start step1 Prepare Sodium Ethoxide in Ethanol start->step1 step2 Add Guanidine HCl (Stir 30 min) step1->step2 step3 Add 3,3-Diethoxypropanenitrile step2->step3 step4 Reflux for 4-6 hours (Monitor by TLC) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Neutralize and Concentrate step5->step6 step7 Purify by Recrystallization step6->step7 end End step7->end

Caption: Step-by-step workflow for the synthesis of 2,4-diaminopyrimidine.

Protocol 2: Synthesis of 2,4-Diaminopyrimidine Oxide from 3-Oxopropionitrile

This protocol is based on a described method for the cyclization of 3-oxopropionitrile with guanidine under oxidizing conditions.[1] 3-Oxopropionitrile can be generated from this compound via acid-catalyzed hydrolysis.

Materials:

  • 3-Oxopropionitrile (or this compound and an acid catalyst for in situ generation)

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium hydroxide)

  • An oxidizing agent (as specified in the original literature, which may vary)

  • Solvent (e.g., water or an alcohol/water mixture)

Procedure:

  • If starting from this compound, dissolve it in a suitable solvent and add an acid catalyst (e.g., HCl) to hydrolyze the acetal to 3-oxopropionitrile. Monitor the conversion by an appropriate analytical method (e.g., NMR or GC-MS).

  • In a separate reaction vessel, dissolve guanidine hydrochloride and a base in the chosen solvent to generate free guanidine.

  • Add the solution of 3-oxopropionitrile to the guanidine solution.

  • Introduce the oxidizing agent to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for the time specified in the detailed procedure.

  • Upon completion, the reaction mixture may require neutralization and extraction with an organic solvent.

  • The crude product is then isolated and purified, typically by column chromatography or recrystallization.

Concluding Remarks

This compound and its analogs are valuable precursors for the synthesis of pyrimidine-based heterocycles. The cyclocondensation with guanidine to form 2,4-diaminopyrimidine is a robust and scalable method for accessing this important pharmacophore. The provided protocols offer a foundational methodology for researchers to explore the synthesis of a diverse range of substituted pyrimidines for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.

References

Application Notes and Protocols: 3,3-Dimethoxypropanenitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,3-dimethoxypropanenitrile as a versatile C3 synthon for the synthesis of various biologically relevant heterocyclic compounds. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways and relevant biological signaling cascades.

Introduction

This compound, a stable and commercially available reagent, serves as a synthetic equivalent of the unstable 3-formylacetonitrile. Its protected aldehyde functionality makes it an ideal three-carbon building block for the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document focuses on the application of this compound in the synthesis of pyrimidines, pyrazoles, and pyridines, and highlights the biological relevance of the resulting compounds, particularly as kinase inhibitors.

Synthesis of Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone of many biologically active molecules, including several approved drugs.[1][2] this compound provides an efficient entry to substituted pyrimidines through its reaction with various amidines.

Application Note 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, derived from methyl 3,3-dimethoxypropionate (a derivative of this compound), with a variety of amidinium salts.[3] This method is notable for producing pyrimidines without substitution at the 4-position.[3]

Reaction Scheme:

G cluster_0 Preparation of the Key Intermediate cluster_1 Pyrimidine Synthesis Methyl_3_3_dimethoxypropionate Methyl 3,3-dimethoxypropionate Intermediate Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol Methyl_3_3_dimethoxypropionate->Intermediate 1. Methyl_formate Methyl formate Methyl_formate->Intermediate 2. NaH NaH NaH->Intermediate base Pyrimidine 2-Substituted pyrimidine- 5-carboxylic ester Intermediate->Pyrimidine Amidinium_salt Amidinium salt Amidinium_salt->Pyrimidine

Caption: Synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Quantitative Data:

Amidinium Salt Substituent (R)Yield (%)
Phenyl85
4-Chlorophenyl82
4-Methoxyphenyl88
Methyl75
Amino (from Guanidine)65

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [3]

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

    • To a suspension of sodium hydride (1.2 equiv.) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equiv.) and methyl formate (1.5 equiv.) in anhydrous diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The resulting precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.

  • Synthesis of the Pyrimidine:

    • To a solution of the sodium salt (1.0 equiv.) in a suitable solvent such as ethanol, the corresponding amidinium salt (1.1 equiv.) is added.

    • The reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with a wide range of biological activities. While direct experimental protocols starting from this compound are not extensively detailed in the readily available literature, the general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a well-established method.[4][5] this compound can be hydrolyzed under acidic conditions to generate malondialdehyde in situ, which can then react with hydrazine derivatives.

Application Note 2: Proposed Synthesis of 4-Cyanopyrazoles

The in situ generation of a malondialdehyde equivalent from this compound followed by cyclocondensation with hydrazine or its derivatives offers a plausible route to 4-cyanopyrazoles. The nitrile group provides a useful handle for further functionalization.

Proposed Reaction Scheme:

G DMPN This compound Malondialdehyde_equiv Malondialdehyde equivalent (in situ) DMPN->Malondialdehyde_equiv Hydrolysis Acid Acid catalyst (e.g., HCl) Acid->Malondialdehyde_equiv Pyrazole 4-Cyano-1-substituted-pyrazole Malondialdehyde_equiv->Pyrazole Cyclocondensation Hydrazine Hydrazine derivative (R-NHNH2) Hydrazine->Pyrazole G DMPN This compound Malondialdehyde_equiv Malondialdehyde equivalent (in situ) DMPN->Malondialdehyde_equiv Hydrolysis Acid Acid catalyst Acid->Malondialdehyde_equiv Pyridine 3-Cyanopyridine Malondialdehyde_equiv->Pyridine Cyclocondensation Ammonia Ammonia source (e.g., NH4OAc) Ammonia->Pyridine EGFR_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibits PIM1_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 STAT->PIM1 Induces Transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis & Cell Cycle Progression Substrates->Apoptosis_Inhibition Inhibitor Pyrimidine-based PIM-1 Inhibitor Inhibitor->PIM1 Inhibits

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile is a valuable building block in organic synthesis, notably serving as a precursor for various pharmaceutical and agrochemical compounds. Its synthesis via palladium catalysis represents a modern and efficient approach. This document provides detailed protocols and application notes for the palladium-catalyzed synthesis of this compound from acrylonitrile and methanol. The reaction is analogous to the well-established Wacker-Tsuji oxidation, where an alcohol is used as the nucleophile instead of water, leading to the formation of an acetal.

Reaction Principle and Mechanism

The synthesis involves the palladium(II)-catalyzed oxidative addition of two methanol molecules across the double bond of acrylonitrile. A co-catalyst, typically a copper(II) salt, is employed to reoxidize the palladium catalyst from its Pd(0) state back to the active Pd(II) state, allowing for a catalytic cycle. The overall transformation is a type of oxidative acetalization.

The proposed catalytic cycle proceeds through several key steps:

  • Coordination: Acrylonitrile coordinates to the Pd(II) catalyst.

  • Nucleophilic Attack (Oxypalladation): A molecule of methanol attacks the coordinated alkene, forming a β-methoxy-σ-alkylpalladium(II) intermediate. This can occur through an external attack (anti-pathway) or by insertion of the alkene into a Pd-methoxide bond (syn-pathway).[1][2]

  • Second Nucleophilic Attack/Oxidation: A second methanol molecule attacks, facilitated by the oxidative environment, leading to the formation of the acetal.

  • Product Release and Catalyst Regeneration: The product, this compound, is released, and the resulting Pd(0) is reoxidized to Pd(II) by the Cu(II) co-catalyst, which is in turn regenerated by an oxidant (e.g., oxygen).

Catalytic Cycle for the Synthesis of this compound

Palladium-Catalyzed Synthesis of this compound Catalytic Cycle for the Palladium-Catalyzed Acetalization of Acrylonitrile Pd_II Pd(II) Catalyst Coordination_Complex π-Acrylonitrile-Pd(II) Complex Pd_II->Coordination_Complex Coordination Acrylonitrile Acrylonitrile Acrylonitrile->Coordination_Complex Methanol1 Methanol (1st eq.) Oxypalladation_Intermediate β-Methoxy-σ-alkylpalladium(II) Intermediate Methanol1->Oxypalladation_Intermediate Methanol2 Methanol (2nd eq.) Product_Release Product Release & Catalyst Regeneration Methanol2->Product_Release Coordination_Complex->Oxypalladation_Intermediate Nucleophilic Attack (Oxypalladation) Oxypalladation_Intermediate->Product_Release Second Nucleophilic Attack Product This compound Product_Release->Product Pd_0 Pd(0) Product_Release->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Cu(II) / O₂ Oxidant->Pd_II

Caption: Proposed catalytic cycle for the synthesis of this compound.

Data Presentation

The following tables summarize the reaction parameters from a patented industrial protocol and provide a general guide for laboratory-scale synthesis based on analogous Wacker-type reactions.

Table 1: Reaction Conditions from Patent Literature for Supercritical CO₂ System

ParameterValueReference
Catalyst System PdCl₂(MeCN)₂ / CuCl₂--INVALID-LINK--
Substrates Acrylonitrile, Methanol--INVALID-LINK--
Reaction Medium Supercritical CO₂--INVALID-LINK--
Oxidant Oxygen--INVALID-LINK--
Temperature 55 °C--INVALID-LINK--
Oxygen Pressure 1.0 MPa--INVALID-LINK--
CO₂ Pressure 13 MPa--INVALID-LINK--
Reaction Time 12 hours--INVALID-LINK--
Reported Yield up to 87.5% (chromatographic)--INVALID-LINK--

Table 2: General Reaction Parameters for Laboratory-Scale Wacker-Type Acetalization

ParameterTypical Range/ConditionsNotes
Palladium Catalyst PdCl₂, Pd(OAc)₂1-10 mol%
Co-catalyst CuCl, CuCl₂1-3 equivalents
Solvent Methanol (reagent and solvent), DMF, DMAAnhydrous conditions are preferred.
Oxidant O₂ (balloon or atmospheric pressure), BenzoquinoneOxygen is the most atom-economical oxidant.
Temperature Room Temperature to 80 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS.
Additives Acids (e.g., HCl) or bases may be used to modulate reactivity.The effect of additives should be empirically determined.

Experimental Protocols

The following are representative protocols. The first is based on the patent literature utilizing specialized high-pressure equipment. The second is a suggested starting protocol for a more conventional laboratory setup.

Protocol 1: Synthesis in Supercritical CO₂ (Based on CN1243121A)

Materials:

  • PdCl₂(MeCN)₂ (0.15 mmol)

  • CuCl₂ (2 mmol)

  • Acrylonitrile (5 mmol)

  • Anhydrous Methanol (25 mmol)

  • High-pressure autoclave (e.g., HF-25 type)

  • Oxygen gas

  • Carbon dioxide (supercritical fluid grade)

Procedure:

  • To a high-pressure autoclave, add PdCl₂(MeCN)₂ (0.033 g, 0.15 mmol), CuCl₂ (0.269 g, 2 mmol), acrylonitrile (0.265 g, 5 mmol), and anhydrous methanol (1 ml, approx. 25 mmol).

  • Seal the autoclave and purge with nitrogen.

  • Pressurize the autoclave with oxygen to 1.0 MPa.

  • Pressurize with carbon dioxide to 13 MPa to achieve supercritical conditions.

  • Heat the reaction mixture to 55 °C with magnetic stirring.

  • Maintain these conditions for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • The crude product can be analyzed and purified by standard chromatographic techniques.

Experimental Workflow for Synthesis in Supercritical CO₂

Experimental_Workflow_Supercritical Experimental Workflow for Synthesis in Supercritical CO₂ Start Start Add_Reagents Add PdCl₂(MeCN)₂, CuCl₂, Acrylonitrile, and Methanol to Autoclave Start->Add_Reagents Seal_Purge Seal and Purge Autoclave Add_Reagents->Seal_Purge Pressurize_O2 Pressurize with O₂ (1.0 MPa) Seal_Purge->Pressurize_O2 Pressurize_CO2 Pressurize with CO₂ (13 MPa) Pressurize_O2->Pressurize_CO2 Heat_Stir Heat to 55 °C and Stir Pressurize_CO2->Heat_Stir React Maintain Conditions for 12 hours Heat_Stir->React Cool_Vent Cool to Room Temperature and Vent Pressure React->Cool_Vent Analysis Analysis and Purification (e.g., Chromatography) Cool_Vent->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis in supercritical CO₂.

Protocol 2: Suggested Laboratory-Scale Synthesis under Atmospheric Oxygen

Materials:

  • PdCl₂ (0.1 mmol, 10 mol%)

  • CuCl (0.2 mmol, 20 mol%)

  • Acrylonitrile (1.0 mmol)

  • Anhydrous Methanol (5 mL)

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add PdCl₂ (17.7 mg, 0.1 mmol) and CuCl (19.8 mg, 0.2 mmol).

  • Evacuate and backfill the flask with oxygen (repeat three times).

  • Add anhydrous methanol (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add acrylonitrile (66 µL, 1.0 mmol) dropwise via syringe.

  • Attach an oxygen-filled balloon to the top of the condenser.

  • Heat the reaction mixture to 60 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions:

  • Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Palladium and copper salts are toxic. Avoid inhalation and skin contact.

  • Oxygen balloons should be used with caution, and the reaction should be conducted behind a safety shield.

Conclusion

The palladium-catalyzed synthesis of this compound offers an efficient route to this important synthetic intermediate. While industrial-scale production may utilize specialized conditions such as supercritical fluids, the principles of the Wacker-Tsuji oxidation can be adapted for laboratory-scale synthesis under more conventional conditions. The provided protocols offer a starting point for researchers to develop and optimize this transformation for their specific needs. Careful control of reaction parameters is crucial for achieving high yields and selectivity.

References

Experimental procedure for the synthesis of pyrimidines from 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental procedure for the synthesis of pyrimidine derivatives, key heterocyclic scaffolds in numerous biologically active compounds, utilizing 3,3-dimethoxypropanenitrile as a versatile C3 synthon. The protocol outlines the cyclocondensation reaction with urea and thiourea to yield cytosine (4-amino-2(1H)-pyrimidinone) and 2-thiouracil, respectively. This method offers a reliable and straightforward approach for researchers in medicinal chemistry and drug development to access these important molecular frameworks.

Introduction

Pyrimidines are a fundamental class of N-heterocyclic compounds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are present in a wide array of natural products and synthetic pharmaceuticals. The synthesis of substituted pyrimidines is a central focus in organic and medicinal chemistry due to their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.

The cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N unit, such as urea or thiourea, is a widely employed and efficient strategy for constructing the pyrimidine ring.[1] this compound serves as a stable and convenient precursor to the reactive β-oxy-α,β-unsaturated nitrile or a related 1,3-dielectrophilic species required for this transformation. This document details the synthesis of cytosine and 2-thiouracil from this compound, providing clear protocols and expected outcomes.

General Reaction Pathway

The core of this synthetic strategy is a base-catalyzed cyclocondensation reaction. In the presence of a strong base, such as sodium ethoxide, this compound reacts with urea or thiourea. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and aromatizes to yield the corresponding pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of Cytosine from this compound and Urea

This protocol is adapted from established procedures for the synthesis of cytosine from 3,3-diethoxypropanenitrile.[2][3]

Materials:

  • This compound

  • Urea

  • Sodium Ethoxide

  • Xylene (or other high-boiling aromatic solvent)

  • Distilled Water

  • Hydrochloric Acid

  • Sodium Hydroxide solution

  • Activated Carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium ethoxide (1.25 eq), xylene, and urea (1.5 eq).

  • Initial Heating: Heat the mixture to 90°C with stirring for 30 minutes.

  • Addition of Nitrile: Slowly add this compound (1.0 eq) dropwise to the reaction mixture, maintaining the temperature between 100-105°C.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for 8-10 hours.

  • Work-up:

    • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

    • Dissolve the resulting solid in distilled water and allow the layers to separate.

    • To the aqueous layer, carefully add hydrochloric acid to neutralize the excess base, and then adjust the pH to 7.0-7.5 with a sodium hydroxide solution to precipitate the crude cytosine.

    • Cool the mixture to induce crystallization and collect the crude product by centrifugation or filtration.

  • Purification:

    • Add the crude product to water containing activated carbon.

    • Heat the suspension to 70-80°C for a period to decolorize the solution.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to allow for recrystallization.

    • Collect the purified cytosine by filtration and dry under vacuum.

Protocol 2: Synthesis of 2-Thiouracil from this compound and Thiourea

This protocol is a general method for the synthesis of 2-thiouracil derivatives.

Materials:

  • This compound

  • Thiourea

  • Sodium Ethoxide

  • Ethanol

  • Distilled Water

  • Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add thiourea (1.0 eq) followed by the slow addition of this compound (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up:

    • After cooling, pour the reaction mixture into ice water.

    • Acidify the mixture with acetic acid to precipitate the product.

    • Collect the crude 2-thiouracil by filtration.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-thiouracil.

Data Presentation

Table 1: Reagent Quantities and Expected Yields for Cytosine Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Example Quantity (for 10 mmol scale)
This compound1.0115.131.15 g
Urea1.560.060.90 g
Sodium Ethoxide1.2568.050.85 g
Product
Cytosine-111.10Expected Yield: 60-75%

Table 2: Reagent Quantities and Expected Yields for 2-Thiouracil Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Example Quantity (for 10 mmol scale)
This compound1.0115.131.15 g
Thiourea1.076.120.76 g
Sodium Ethoxide1.168.050.75 g
Product
2-Thiouracil-128.15Expected Yield: 70-85%

Visualizations

experimental_workflow cluster_synthesis Pyrimidine Synthesis start Start Materials: - this compound - Urea or Thiourea - Sodium Ethoxide reaction Cyclocondensation Reaction (Reflux in Solvent) start->reaction 1. Mix & Heat workup Reaction Work-up (Neutralization & Precipitation) reaction->workup 2. Cool & Isolate purification Purification (Recrystallization) workup->purification 3. Crude Product product Final Product: Pyrimidine Derivative purification->product 4. Pure Product

Caption: Experimental workflow for the synthesis of pyrimidines.

Conclusion

The protocols described in this application note provide a robust and adaptable methodology for the synthesis of cytosine and 2-thiouracil from this compound. These procedures utilize readily available starting materials and standard laboratory techniques, making them highly accessible for researchers in academic and industrial settings. The resulting pyrimidine derivatives are valuable building blocks for the development of novel therapeutic agents and other functional molecules.

References

Application Notes and Protocols: 3,3-Dimethoxypropanenitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile is a versatile building block in organic synthesis, primarily utilized as a precursor for a variety of heterocyclic compounds. Its unique structure, featuring a nitrile group and a protected aldehyde equivalent (the dimethoxyacetal), makes it an ideal starting material for the synthesis of pyrimidine derivatives. These pyrimidine scaffolds are central to the structure of numerous pharmaceuticals, including anticancer, antiviral, and antimicrobial agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on 2-aminopyrimidine, a foundational core for many therapeutic agents.

Core Applications: Synthesis of 2-Aminopyrimidine

The cyclocondensation reaction of this compound with guanidine is a key transformation that yields the 2-aminopyrimidine core. This reaction proceeds via the in-situ hydrolysis of the dimethoxyacetal to the corresponding aldehyde under acidic conditions, which then reacts with guanidine to form the pyrimidine ring.

General Reaction Scheme:

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of 2-aminopyrimidine and its derivatives.

IntermediateStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Pressure (MPa)Yield (%)Reference
2-Aminopyrimidine"Addition aldehyde oil"-methanol solution, Guanidinium nitrateSodium methoxideMethanol80-902.5-3.00.20-0.25High (not specified)[1][2]
2-Aminopyrimidine1,3-Dimethoxypropane, Guanidine HydrochlorideSulfuric AcidMethanol653AtmosphericNot specifiedBenchChem Protocol

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2-Aminopyrimidine from a this compound Analogue

This protocol is adapted from a general procedure for the synthesis of 2-aminopyrimidine using a protected malondialdehyde equivalent and guanidine.

Materials:

  • 1,3-Dimethoxypropane (or this compound)

  • Guanidine Hydrochloride

  • Sodium Methoxide

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, prepare a solution of sodium methoxide in methanol.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Carefully add a slight molar excess of concentrated sulfuric acid to the mixture.

  • Gradually add 1,3-dimethoxypropane (or this compound) (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 65°C and maintain stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Remove the methanol under reduced pressure.

  • The crude 2-aminopyrimidine can be purified by recrystallization or column chromatography.

Pharmaceutical Application: Imatinib, a 2-Aminopyrimidine-Containing Drug

Imatinib (Gleevec®) is a highly successful anticancer drug that contains a 2-aminopyrimidine core. It is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).

Mechanism of Action:

In CML, the Philadelphia chromosome translocation leads to the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[3] This aberrant kinase phosphorylates numerous downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][4] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme and blocking its catalytic activity.[3][4][5] This inhibition of BCR-ABL kinase activity blocks downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to the induction of apoptosis in BCR-ABL-positive cancer cells.[6]

Quantitative Data for Imatinib:
Target KinaseAssay TypeIC₅₀ ValueReference
v-AblCell-free0.6 µM[5]
c-KitCell-based0.1 µM[5]
PDGFRCell-free0.1 µM[5]

Mandatory Visualizations

Signaling Pathway of Imatinib Action

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Proliferation_Inhibited Cell Proliferation (Inhibited) BCR_ABL->Proliferation_Inhibited Apoptosis_Induced Apoptosis (Induced) BCR_ABL->Apoptosis_Induced Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Ras_MAPK Ras/MAPK Pathway Phosphorylated_Substrate->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Phosphorylated_Substrate->PI3K_Akt STAT STAT Pathway Phosphorylated_Substrate->STAT Proliferation Cell Proliferation (Increased) Ras_MAPK->Proliferation Apoptosis Apoptosis (Inhibited) PI3K_Akt->Apoptosis STAT->Proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Workflow: Synthesis of a 2-Aminopyrimidine Intermediate

Synthesis_Workflow Start Start Materials: This compound Guanidine Hydrochloride Reaction Cyclocondensation Reaction - Base (e.g., Sodium Methoxide) - Solvent (e.g., Methanol) - Heat (e.g., 65-90°C) Start->Reaction Workup Reaction Work-up - Neutralization - Solvent Removal Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization - NMR - Mass Spectrometry - Melting Point Purification->Characterization Final_Product Pure 2-Aminopyrimidine Intermediate Characterization->Final_Product

Caption: General workflow for the synthesis of a 2-aminopyrimidine intermediate.

Logical Relationship: Preclinical Evaluation of a Kinase Inhibitor

Preclinical_Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition, IC₅₀) Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Based_Assay->PK_PD Efficacy Efficacy in Animal Models (e.g., Xenograft) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND

Caption: Logical workflow for the preclinical evaluation of a novel kinase inhibitor.

References

Application Notes and Protocols: Michael Addition Reactions with 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). 3,3-Dimethoxypropanenitrile, a stable and commercially available equivalent of the unstable 3-formylacetonitrile, serves as a versatile Michael donor. Its application in Michael addition reactions provides a convenient route to various functionalized molecules, which are valuable intermediates in the synthesis of biologically active compounds and heterocyclic systems. This document provides detailed protocols and application notes for the Michael addition reaction utilizing this compound, with a focus on its reaction with 2-aryl acrylates.

Reaction Principle

The Michael addition of this compound is typically initiated by a base, which deprotonates the carbon alpha to the nitrile group, forming a stabilized carbanion. This nucleophile then attacks the β-carbon of an electron-deficient alkene. The reaction outcome can be sensitive to reaction conditions, particularly temperature, which may influence the stability of the acetal protecting group and lead to different products.

Key Applications

The primary documented application of Michael addition reactions with this compound is in the synthesis of precursors for heterocyclic compounds. Notably, the adducts formed from the reaction with 2-aryl acrylates can be further cyclized to produce pyrido[2,3-d]pyrimidines, a class of compounds with recognized biological activities, including protein kinase inhibition.[1][2]

Experimental Protocols

The following protocols are based on the successful Michael addition of this compound to 2-aryl acrylates as reported in the literature.[1] The choice of reaction temperature is critical and leads to two distinct products.

Protocol 1: Synthesis of 4-Dimethoxymethyl-4-cyanobutyric Esters (Low-Temperature Protocol)

This protocol favors the preservation of the dimethoxy acetal group.

Materials:

  • 2-Aryl acrylate (1.0 eq)

  • This compound (1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid (for neutralization)

  • Hexanes

  • Ethyl Acetate (AcOEt)

  • Silica Gel

Procedure:

  • To a solution of the 2-aryl acrylate (1.0 eq) and this compound (1.5 eq) in anhydrous THF, add a solution of t-BuOK (1.0 eq) in THF at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction by adding acetic acid.

  • Filter the mixture through a short pad of silica gel, eluting with a mixture of hexanes and ethyl acetate.

  • Remove the solvent under reduced pressure to obtain the crude 4-dimethoxymethyl-4-cyanobutyric ester.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-Methoxymethylene-4-cyanobutyric Esters (High-Temperature Protocol)

This protocol results in the elimination of methanol to form a methoxymethylene group.

Materials:

  • 2-Aryl acrylate (1.0 eq)

  • This compound (1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid (for neutralization)

  • Hexanes

  • Ethyl Acetate (AcOEt)

  • Silica Gel

Procedure:

  • To a solution of the 2-aryl acrylate (1.0 eq) and this compound (1.5 eq) in anhydrous THF, add a solution of t-BuOK (1.0 eq) in THF at 60 °C.

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Filter the mixture through a short pad of silica gel, eluting with a mixture of hexanes and ethyl acetate.

  • Remove the solvent under reduced pressure to obtain the crude 4-methoxymethylene-4-cyanobutyric ester.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the results obtained from the Michael addition of this compound to various 2-aryl acrylates under different temperature conditions, as reported by Berzosa et al.

Table 1: Michael Addition of this compound to 2-Aryl Acrylates at 60 °C [1]

EntryAryl Group (Ar)Product StructureYield (%)
12,6-Dichlorophenyl4-Methoxymethylene-4-cyanobutyric ester75
22-Chlorophenyl4-Methoxymethylene-4-cyanobutyric ester70
34-Methoxyphenyl4-Methoxymethylene-4-cyanobutyric ester65

Table 2: Michael Addition of this compound to 2-Aryl Acrylates at -78 °C [1]

EntryAryl Group (Ar)Product StructureYield (%)
12,6-Dichlorophenyl4-Dimethoxymethyl-4-cyanobutyric ester80
22-Chlorophenyl4-Dimethoxymethyl-4-cyanobutyric ester78
34-Methoxyphenyl4-Dimethoxymethyl-4-cyanobutyric ester72

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed Michael addition of this compound to a generic 2-aryl acrylate, highlighting the temperature-dependent product formation.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_products Products 3_3_dimethoxypropanenitrile This compound 2_aryl_acrylate 2-Aryl Acrylate Enolate Enolate Intermediate Base Base (t-BuOK) Product_minus78 4-Dimethoxymethyl-4-cyanobutyric ester Enolate->Product_minus78 Protonation (-78 °C) Product_60 4-Methoxymethylene-4-cyanobutyric ester (via Methanol Elimination) Enolate->Product_60 Protonation & Elimination (60 °C) Carbanion Carbanion Carbanion->Enolate Nucleophilic Attack Experimental_Workflow Preparation Preparation of Reactants Reaction_Setup Reaction Setup (Anhydrous THF, Inert Atmosphere) Preparation->Reaction_Setup Temperature_Control Set Reaction Temperature (-78 °C or 60 °C) Reaction_Setup->Temperature_Control Base_Addition Slow Addition of Base (t-BuOK solution) Temperature_Control->Base_Addition Reaction_Monitoring Monitor Reaction (TLC) Base_Addition->Reaction_Monitoring Workup Reaction Quench (Acetic Acid) Reaction_Monitoring->Workup Purification Purification (Filtration, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End Logical_Relationship Temperature Temperature Low_Temp -78 °C Temperature->Low_Temp High_Temp 60 °C Temperature->High_Temp Base Base Product_Acetal Acetal Product Product_Ene_Ether Ene-Ether Product Substrate Substrate (2-Aryl Acrylate) Low_Temp->Product_Acetal Favors High_Temp->Product_Ene_Ether Favors Reaction_Parameters Reaction_Parameters Reaction_Parameters->Base Reaction_Parameters->Substrate

References

Application Notes and Protocols: Protecting Group Chemistry of the Acetal in 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile is a valuable bifunctional molecule utilized in organic synthesis, most notably as a masked form of cyanoacetaldehyde. The dimethyl acetal functionality serves as a robust protecting group for the highly reactive aldehyde, allowing for selective transformations at the nitrile or α-carbon positions. The stability of the acetal under neutral to basic conditions, coupled with its facile cleavage under acidic conditions, makes it an essential tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. A primary application is in the synthesis of 4-aminopyrimidines, such as the nucleobase cytosine.

These application notes provide a detailed overview of the protecting group chemistry of the acetal in this compound, including its stability profile and protocols for its deprotection.

Stability Profile

The dimethyl acetal group in this compound exhibits a stability profile characteristic of acyclic acetals. It is stable to a wide range of non-acidic reagents, making it a reliable protecting group during various synthetic transformations.

ConditionStabilityReagents
Basic StableHydroxides (e.g., NaOH, KOH), alkoxides (e.g., NaOMe, KOtBu), amines, organometallic reagents (e.g., Grignard reagents, organolithiums)
Neutral StableMost oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄, PCC, PDC), catalytic hydrogenation conditions (e.g., H₂, Pd/C)
Acidic LabileBrønsted acids (e.g., HCl, H₂SO₄, TFA, formic acid), Lewis acids (e.g., TMSI, BF₃·OEt₂), and solid-supported acids (e.g., Amberlyst-15)

Deprotection of the Dimethyl Acetal

The deprotection (hydrolysis) of the dimethyl acetal in this compound regenerates the parent aldehyde, cyanoacetaldehyde. This transformation is exclusively carried out under acidic conditions. The choice of acid catalyst and reaction conditions can be tailored to the sensitivity of other functional groups within the molecule.

Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following key steps:

  • Protonation of one of the methoxy groups by an acid catalyst.

  • Elimination of methanol to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic attack by water on the oxocarbenium ion to form a hemiacetal.

  • Protonation of the second methoxy group.

  • Elimination of a second molecule of methanol to yield the protonated aldehyde.

  • Deprotonation to afford the final aldehyde product.

G cluster_0 Acid-Catalyzed Deprotection of this compound Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Protonated_Acetal->Oxocarbenium_Ion - CH₃OH Hemiacetal Hemiacetal Intermediate Oxocarbenium_Ion->Hemiacetal + H₂O - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Protonated_Aldehyde Protonated Cyanoacetaldehyde Protonated_Hemiacetal->Protonated_Aldehyde - CH₃OH Aldehyde Cyanoacetaldehyde Protonated_Aldehyde->Aldehyde - H⁺

Mechanism of Acetal Hydrolysis

Comparative Deprotection Protocols

CatalystTypical ConditionsSolventTemp. (°C)TimeTypical Yield/ConversionNotes
Trifluoroacetic Acid (TFA) 10-50% v/vDichloromethane (DCM) / Water0 - RT1 - 4 hGood to ExcellentVolatile acid, easy to remove. Can be harsh for very acid-sensitive groups.
Amberlyst-15 Heterogeneous (e.g., 50-100 mg per mmol)Acetone / Water (9:1)RT - 402 - 12 hGood to ExcellentHeterogeneous catalyst, easily filtered off for simple work-up. Reusable.
Formic Acid 80-90% aqueous solutionFormic Acid / WaterRT - 601 - 6 hGoodLess harsh than TFA. Can also act as the solvent.
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount (1-10 mol%)Acetone / Water (9:1)RT - 502 - 8 hGoodCommon, inexpensive Brønsted acid catalyst.

Note: Yields are highly substrate-dependent and the resulting cyanoacetaldehyde can be unstable, potentially requiring in situ use or careful handling.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are stable to strong acidic conditions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (0.5 - 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude cyanoacetaldehyde is often used immediately in the next step due to its potential instability.

G cluster_workflow TFA Deprotection Workflow A Dissolve Substrate in DCM/H₂O B Cool to 0 °C A->B C Add TFA B->C D Stir at RT (1-4h) Monitor Reaction C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry and Concentrate F->G H Crude Product G->H

TFA Deprotection Workflow

Protocol 2: Deprotection using Amberlyst-15

This protocol is advantageous due to the simple work-up involving filtration to remove the solid acid catalyst.

Materials:

  • This compound

  • Amberlyst-15 (pre-washed with methanol and dried)

  • Acetone

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in acetone/water (9:1 v/v), add Amberlyst-15 resin (e.g., 100 mg per mmol of substrate).

  • Stir the suspension at room temperature or warm gently to 40-50 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude cyanoacetaldehyde.

  • The recovered Amberlyst-15 can be washed with methanol, dried, and reused.

G cluster_workflow Amberlyst-15 Deprotection Workflow A Combine Substrate, Solvent, and Amberlyst-15 B Stir at RT/Heat (2-12h) Monitor Reaction A->B C Filter to Remove Resin B->C D Concentrate Filtrate C->D F Wash and Dry Resin for Reuse C->F E Crude Product D->E

Amberlyst-15 Deprotection Workflow

Conclusion

The dimethyl acetal of this compound is a versatile and reliable protecting group for the cyanoacetaldehyde moiety. Its stability under a broad range of synthetic conditions, combined with the array of mild to strong acidic methods for its removal, provides synthetic chemists with significant flexibility. The choice of deprotection protocol should be guided by the overall synthetic strategy and the compatibility of other functional groups present in the molecule. The protocols provided herein serve as a foundation for the effective application of this important synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis Using 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis using 3,3-dimethoxypropanenitrile. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in pyrimidine synthesis?

This compound serves as a stable and easy-to-handle precursor to a reactive C3 synthon, which is essential for constructing the pyrimidine ring. Under acidic conditions, the dimethoxyacetal group can be hydrolyzed to an aldehyde, which can then participate in condensation reactions with N-C-N building blocks like guanidine or urea to form the pyrimidine core.

Q2: My reaction of this compound with guanidine is giving a low yield of the desired 2-aminopyrimidine. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete Hydrolysis of the Acetal: The conversion of the dimethoxyacetal to the reactive aldehyde intermediate may be inefficient under the chosen reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Impure Reactants: The purity of this compound and the guanidine salt is crucial for a successful reaction.

  • Side Reactions: The formation of various side products can consume the starting materials and reduce the yield of the target pyrimidine.

Q3: What are the common side reactions to expect when using this compound for pyrimidine synthesis?

While specific side reactions can be substrate-dependent, some common issues include:

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidine may not go to completion, leading to the accumulation of linear intermediates.

  • Hydrolysis of Nitrile Group: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, leading to undesired byproducts.

  • Self-condensation of Intermediates: The reactive aldehyde intermediate formed from the hydrolysis of this compound can potentially undergo self-condensation reactions.

  • Formation of N-acylureas: In reactions involving urea, the formation of N-acylurea impurities can sometimes be observed.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine
Potential Cause Troubleshooting Steps
Inefficient Acetal Hydrolysis Ensure sufficient acidic catalyst (e.g., HCl) is present to facilitate the in situ formation of the aldehyde. Monitor the reaction for the disappearance of the starting material using techniques like TLC or GC.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require heating to drive the cyclization to completion. Experiment with different solvents to improve the solubility of reactants and intermediates.[1]
Impure Reactants Use freshly purified this compound and a high-purity grade of guanidine or urea salt. Ensure anhydrous conditions if the reaction is sensitive to moisture.
Incomplete Cyclization Consider adding a catalytic amount of a stronger acid or a Lewis acid to promote the final cyclization and dehydration steps. Prolonging the reaction time may also be beneficial.
Issue 2: Formation of Unidentified Side Products
Potential Side Product Identification and Mitigation
Hydrolyzed Nitrile Byproducts (Amide/Carboxylic Acid) Characterize the side product using spectroscopic methods (NMR, IR, MS). To mitigate, use milder reaction conditions (e.g., lower temperature, shorter reaction time) and avoid excessively strong acids or bases.
Self-Condensation Products These can often be identified by their higher molecular weight in mass spectrometry. To minimize their formation, consider a slow addition of the this compound to the reaction mixture containing the guanidine/urea.
N-Acylurea Impurities These can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry. Careful control of stoichiometry and recrystallization of the final product are effective for their removal.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine from this compound and Guanidine Hydrochloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Methoxide (1.2 eq)

  • Methanol (Anhydrous)

  • Sulfuric Acid (catalytic amount)

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Add guanidine hydrochloride to the sodium methoxide solution and stir for 30 minutes at room temperature to generate free guanidine.

  • Carefully add a catalytic amount of sulfuric acid to the mixture.

  • Slowly add this compound to the reaction mixture.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH with a sodium hydroxide solution to precipitate the 2-aminopyrimidine product.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to illustrate the key reaction pathway and a troubleshooting workflow.

ReactionPathway Reaction Pathway for 2-Aminopyrimidine Synthesis A This compound B Reactive Aldehyde Intermediate A->B Acid-catalyzed Hydrolysis D Condensation Adduct B->D Condensation C Guanidine C->D E 2-Aminopyrimidine D->E Cyclization & Dehydration

Caption: Main reaction pathway for the synthesis of 2-aminopyrimidine.

TroubleshootingWorkflow Troubleshooting Low Yield Start Low Yield? CheckHydrolysis Incomplete Acetal Hydrolysis? Start->CheckHydrolysis CheckConditions Suboptimal Conditions? CheckHydrolysis->CheckConditions No ActionHydrolysis Increase Acid Catalyst Monitor SM CheckHydrolysis->ActionHydrolysis Yes CheckPurity Impure Reactants? CheckConditions->CheckPurity No ActionConditions Optimize Temp/Time Screen Solvents CheckConditions->ActionConditions Yes CheckCyclization Incomplete Cyclization? CheckPurity->CheckCyclization No ActionPurity Purify Reactants Ensure Anhydrous CheckPurity->ActionPurity Yes ActionCyclization Add Stronger Acid Prolong Reaction CheckCyclization->ActionCyclization Yes End Improved Yield ActionHydrolysis->End ActionConditions->End ActionPurity->End ActionCyclization->End

Caption: A workflow for troubleshooting low yields in pyrimidine synthesis.

References

Technical Support Center: Purification of 3,3-Dimethoxypropanenitrile by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,3-dimethoxypropanenitrile via fractional distillation.

Data Presentation

A successful fractional distillation relies on the differential boiling points of the components in the crude mixture. Below is a summary of the atmospheric boiling points of this compound and its potential impurities.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound C₅H₉NO₂115.13195
AcrylonitrileC₃H₃N53.0677[1][2][3]
MethanolCH₄O32.0464.7[4][5][6][7][8]
3-MethoxypropionitrileC₄H₇NO85.10164-165[9][10][11][12]

Experimental Protocols

Protocol: Fractional Distillation of this compound

This protocol outlines the purification of crude this compound, assuming the presence of lower-boiling impurities such as unreacted acrylonitrile, methanol, and the side-product 3-methoxypropionitrile.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using dry glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are securely clamped.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle.

    • Fraction 1 (Low-Boiling Impurities): The temperature will initially rise and plateau at the boiling point of the lowest-boiling component, likely methanol (~65°C)[4][5][6][7][8], followed by acrylonitrile (~77°C)[1][2][3]. Collect this initial fraction in a separate receiving flask and discard it appropriately.

    • Intermediate Fraction: After the low-boiling impurities have been removed, the temperature will rise again. A second plateau may be observed for the distillation of 3-methoxypropionitrile (164-165°C)[9][10][11][12]. It is advisable to collect this as an intermediate fraction.

    • Fraction 2 (Pure Product): Once the temperature begins to rise above ~170°C, change to a clean, pre-weighed receiving flask. Collect the fraction that distills at a constant temperature of approximately 195°C. This is the purified this compound.

    • Monitor the distillation rate and maintain a slow, steady collection of 1-2 drops per second for optimal separation.

    • Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Shutdown and Storage:

    • Allow the apparatus to cool down before dismantling.

    • Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Troubleshooting Guides

Problem Possible Cause Solution
No Distillate Collected - Insufficient heating.- Leak in the system.- Condenser water is too cold for a high-boiling liquid.- Gradually increase the heating mantle temperature.- Check all joints and ensure they are properly sealed.- For high-boiling liquids, you can turn off the cooling water to the condenser initially to allow the vapor to reach the distillation head, then turn it on once distillation begins.
Bumping / Uncontrolled Boiling - Absence of boiling chips or inadequate stirring.- Heating too rapidly.- Add new boiling chips to the cooled flask or ensure the stir bar is spinning adequately.- Reduce the heating rate.
Poor Separation of Fractions - Distillation rate is too fast.- Inefficient fractionating column.- Decrease the heating rate to achieve a slower distillation rate (1-2 drops per second).- Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
Product is Discolored (Yellow/Brown) - Thermal decomposition of the product.- Presence of non-volatile, colored impurities.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.- Ensure the crude product is free from acidic impurities which can catalyze decomposition of the acetal at high temperatures. A pre-distillation wash with a mild base (e.g., sodium bicarbonate solution) may be beneficial.
Low Yield - Significant hold-up in the distillation column.- Prematurely stopping the distillation.- Product loss through leaks.- Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.- Ensure you are collecting the product at the correct, stable temperature.- Re-check all connections for a tight seal.
Temperature Fluctuations at the Distillation Head - Inconsistent heating.- Rate of distillation is too high.- Ensure a stable and consistent heat source.- Reduce the heating to maintain a steady distillation rate.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for purifying this compound?

A1: Fractional distillation is required to separate components of a liquid mixture that have close boiling points. In the synthesis of this compound, impurities such as the starting materials and the side-product 3-methoxypropionitrile have boiling points that are significantly different from the product, but fractional distillation ensures a higher degree of purity in the final product.

Q2: My product is turning yellow during distillation. What should I do?

A2: A yellow to brown discoloration suggests thermal decomposition. This compound, being an acetal, can be sensitive to heat, especially in the presence of any acidic impurities which can catalyze its decomposition. To mitigate this, consider purifying the crude material via vacuum distillation. This will lower the boiling point of the compound, reducing the thermal stress it is subjected to.

Q3: Can I use simple distillation instead of fractional distillation?

A3: While the boiling points of the primary impurities are significantly lower than that of the product, using simple distillation may result in a less pure final product, especially if there is incomplete removal of 3-methoxypropionitrile. Fractional distillation provides a much better separation and is the recommended method for achieving high purity.

Q4: How can I confirm the purity of my distilled this compound?

A4: The purity of the collected fractions can be effectively determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp, constant boiling point during distillation is also a good indicator of purity.

Q5: What are the safety precautions I should take during this distillation?

A5: Always perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Be aware that acrylonitrile is toxic and flammable.[1][13][14] Methanol is also flammable and toxic.[4] Ensure that there are no sources of ignition near the distillation apparatus.

Mandatory Visualization

TroubleshootingWorkflow start Start Distillation issue Encounter Issue start->issue no_distillate No Distillate issue->no_distillate No distillate? bumping Bumping / Irregular Boiling issue->bumping Irregular boiling? poor_separation Poor Separation issue->poor_separation Impure fractions? discoloration Product Discoloration issue->discoloration Product colored? low_yield Low Yield issue->low_yield Low recovery? temp_fluctuation Temperature Fluctuations issue->temp_fluctuation Temp unstable? solution_heat Increase Heat / Check for Leaks no_distillate->solution_heat solution_boiling Add Boiling Chips / Reduce Heat bumping->solution_boiling solution_separation Slow Distillation Rate / Use Efficient Column poor_separation->solution_separation solution_discoloration Use Vacuum Distillation / Neutralize Crude discoloration->solution_discoloration solution_yield Insulate Column / Check for Leaks low_yield->solution_yield solution_temp Stabilize Heat Source temp_fluctuation->solution_temp end Successful Purification solution_heat->end solution_boiling->end solution_separation->end solution_discoloration->end solution_yield->end solution_temp->end

Caption: Troubleshooting workflow for the fractional distillation of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Hydroalkoxylation of Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroalkoxylation of acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the hydroalkoxylation of acrylonitrile?

The hydroalkoxylation of acrylonitrile is a chemical reaction involving the addition of an alcohol (R-OH) across the carbon-carbon double bond of acrylonitrile (CH₂=CHCN). This reaction forms a cyanoethyl ether (RO-CH₂-CH₂-CN). The process is typically facilitated by a catalyst.

Q2: What are common types of catalysts used for this reaction?

While various catalysts can be employed for the hydroalkoxylation of activated olefins, common classes include:

  • Base Catalysts: Strong bases can deprotonate the alcohol, increasing its nucleophilicity to attack the electron-deficient double bond of acrylonitrile.

  • Phosphine Catalysts: Tertiary phosphines are effective nucleophilic catalysts that can initiate the reaction by attacking the acrylonitrile.[1]

  • Transition Metal Catalysts: Complexes of metals like rhodium, palladium, or cobalt can catalyze the addition of alcohols to olefins. Cobalt complexes, for instance, have been used for the hydroalkoxylation of unactivated olefins.[2]

Q3: What is a typical starting catalyst loading for optimization?

A typical starting point for catalyst loading in laboratory-scale synthesis can range from 1 mol% to 10 mol% relative to the limiting reagent. For particularly active catalysts, loadings can be significantly lower. Optimization is crucial and involves systematically varying the catalyst concentration to find the ideal balance between reaction rate, yield, and cost-effectiveness.

Q4: What are the most common side reactions to be aware of?

The primary side reactions in the hydroalkoxylation of acrylonitrile include:

  • Polymerization: Acrylonitrile is highly susceptible to anionic or radical polymerization, which can be initiated by catalysts or impurities.[1] This often results in the reaction mixture becoming viscous or solidifying.

  • Hydrolysis: If water is present, the nitrile group (-CN) can hydrolyze to form acrylamide or acrylic acid.[3]

  • Dimerization/Oligomerization: Undesired reactions between acrylonitrile molecules can lead to the formation of dimers or other small oligomers.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: My reaction yield is low or there is no conversion. What are the likely causes related to the catalyst?

A: Low or no conversion is a common issue that can often be traced back to the catalyst. Consider the following possibilities:

  • Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate. Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, 5 mol%, etc.) to see if the conversion improves.

  • Catalyst Deactivation: Your catalyst may be inactive or may have degraded.

    • Air/Moisture Sensitivity: Many catalysts, particularly organometallic complexes and phosphines, are sensitive to air and moisture. Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket).

    • Impurities: Impurities in the reactants or solvent can poison the catalyst. Consider purifying your acrylonitrile (to remove inhibitors), alcohol, and solvent before use.

  • Incorrect Catalyst Type: The chosen catalyst may not be active for this specific transformation under your reaction conditions. You may need to screen different types of catalysts (e.g., switch from a base to a phosphine catalyst).

Q: My reaction mixture turned into a solid/viscous gel. What happened?

A: This is a classic sign of acrylonitrile polymerization.[1] Here’s how to troubleshoot it:

  • Excessive Catalyst Loading: High concentrations of certain catalysts, especially strong bases or nucleophiles, can aggressively initiate polymerization. Try significantly reducing the catalyst loading.

  • High Temperature: Elevated temperatures can promote polymerization. Attempt the reaction at a lower temperature.

  • Localized "Hot Spots": Poor stirring can lead to localized high concentrations of the catalyst when it is added, initiating polymerization. Ensure vigorous stirring, especially during catalyst addition. Consider adding the catalyst as a dilute solution.

Q: I'm observing significant side product formation. How can catalyst loading help improve selectivity?

A: Poor selectivity can often be managed by adjusting the catalyst loading and other reaction parameters.

  • High Catalyst Loading: While increasing catalyst loading can increase the rate of the desired reaction, it might also accelerate side reactions. If you are observing byproducts like oligomers, reducing the catalyst loading may improve selectivity for the desired 1:1 addition product.

  • Reaction Time: A high catalyst loading might achieve high conversion quickly, but if the product can undergo further reactions, longer reaction times can lead to side products. By lowering the catalyst loading, you can slow down the reaction and potentially stop it at the desired point before significant side products form.

Data Presentation

Optimizing catalyst loading requires systematic experimentation. The goal is to find the lowest possible catalyst amount that provides the highest yield in a reasonable timeframe without promoting side reactions. Below is a representative table illustrating how to track results from an optimization study.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Product (%)Key Side Products Observed
11.0243530Unreacted starting material
22.5247065Minor oligomers
3 5.0 12 95 92 Trace oligomers
45.024>9985Increased oligomers
510.04>9975Significant polymerization

Data is for illustrative purposes only and will vary based on the specific catalyst, alcohol, and reaction conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the hydroalkoxylation of acrylonitrile.

troubleshooting_workflow start Start: Poor Reaction Performance issue Identify Primary Issue start->issue low_yield Low Yield / No Conversion issue->low_yield Yield low_selectivity Low Selectivity / Side Products issue->low_selectivity Selectivity polymerization Polymerization issue->polymerization Polymerization sol_yield1 Increase Catalyst Loading low_yield->sol_yield1 sol_yield2 Check Catalyst Activity (Degradation/Purity) low_yield->sol_yield2 sol_select1 Decrease Catalyst Loading low_selectivity->sol_select1 sol_select2 Optimize Reaction Time & Temperature low_selectivity->sol_select2 sol_poly1 Drastically Decrease Catalyst Loading polymerization->sol_poly1 sol_poly2 Decrease Temperature & Improve Mixing polymerization->sol_poly2 end Reaction Optimized sol_yield1->end sol_yield2->end sol_select1->end sol_select2->end sol_poly1->end sol_poly2->end

Caption: Troubleshooting workflow for optimizing catalyst loading.

reaction_pathway cluster_reactants Reactants cluster_products Products acrylonitrile Acrylonitrile (CH₂=CHCN) main_product Desired Product (ROCH₂CH₂CN) acrylonitrile->main_product side_product Side Products (e.g., Polymer, Acrylamide) acrylonitrile->side_product Undesired Pathways alcohol Alcohol (R-OH) alcohol->main_product catalyst Catalyst (e.g., Base, Phosphine) catalyst->main_product Catalyzes catalyst->side_product Can Promote

Caption: General reaction pathway for hydroalkoxylation of acrylonitrile.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a framework for optimizing catalyst loading for the hydroalkoxylation of acrylonitrile using a generic phosphine catalyst as an example.

1. Materials and Preparation:

  • Acrylonitrile: Purify by passing through a short column of basic alumina to remove inhibitors immediately before use.

  • Alcohol (e.g., Ethanol): Use anhydrous grade.

  • Solvent (e.g., Tetrahydrofuran - THF): Use anhydrous grade.

  • Catalyst (e.g., Triphenylphosphine): Ensure purity and handle under inert conditions if sensitive.

  • Glassware: All glassware should be oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon).

2. Reaction Setup:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a septum, and an inert gas inlet.

  • Place the flask in a temperature-controlled bath (e.g., an oil bath).

3. Experimental Procedure (Example for a 5 mol% test):

  • Under an inert atmosphere, add acrylonitrile (e.g., 1.0 mmol, 1.0 eq) to the reaction flask.

  • Add the anhydrous solvent (e.g., 5 mL of THF).

  • Add the alcohol (e.g., ethanol, 1.2 mmol, 1.2 eq).

  • In a separate vial, dissolve the catalyst (e.g., triphenylphosphine, 0.05 mmol, 0.05 eq) in a small amount of anhydrous solvent (e.g., 1 mL of THF).

  • While stirring the acrylonitrile/alcohol solution vigorously, add the catalyst solution dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).

4. Monitoring and Analysis:

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quench the aliquot in a vial containing a suitable solvent and an internal standard for GC analysis.

5. Workup and Isolation:

  • Once the reaction is complete, quench it by adding a suitable reagent (if necessary).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired hydroalkoxylation product and quantify the yield.

6. Optimization Series:

  • Repeat the experiment using different catalyst loadings (e.g., 1 mol%, 2.5 mol%, 10 mol%) while keeping all other parameters (temperature, concentration, stoichiometry) constant to determine the optimal loading.

References

Technical Support Center: Optimizing Cytosine Synthesis from 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield of cytosine from 3,3-dimethoxypropanenitrile.

Troubleshooting Guide

Low yields or product impurities are common challenges in organic synthesis. This section addresses specific issues you may encounter during the synthesis of cytosine.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium ethoxide, sodium methoxide) may have degraded due to moisture. 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 3. Poor Quality Reagents: Impurities in this compound, urea, or solvent can interfere with the reaction.1. Use freshly opened or properly stored base. Consider using a stronger base if necessary. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A temperature range of 100-105°C is often effective.[1][2] 3. Ensure all reagents and solvents are of high purity and anhydrous.
Formation of a Yellow, Fluorescent Byproduct This is likely a Hantzsch-type 1,4-dihydropyridine (DHP), which can form when two equivalents of a β-ketoester (or equivalent) react with an aldehyde and ammonia (from urea decomposition).- Control Temperature: Avoid excessively high temperatures that can lead to urea decomposition. - Order of Addition: Consider adding urea last to the reaction mixture to minimize its decomposition time.
Difficult Purification of Crude Product 1. Presence of N-acylurea byproducts: These can form as a competing reaction pathway. 2. Incomplete reaction: Unreacted starting materials can complicate purification.1. Optimize reaction stoichiometry and catalyst to suppress N-acylurea formation. These byproducts can sometimes be removed by recrystallization from a different solvent system. 2. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor the reaction by TLC or other appropriate analytical methods.
Product Lost During Workup 1. Product solubility in the aqueous layer: Cytosine has some solubility in water, which can lead to losses during aqueous workup. 2. Incorrect pH for precipitation: Cytosine precipitation is pH-dependent.1. Minimize the volume of water used during workup. Consider back-extracting the aqueous layer with a suitable organic solvent. 2. Carefully adjust the pH to the isoelectric point of cytosine (around 7.0-7.5) for maximum precipitation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of cytosine from this compound and urea?

A1: The synthesis of cytosine from this compound and urea is a variation of the Pinner pyrimidine synthesis. The reaction proceeds through a base-catalyzed condensation and cyclization mechanism.

Reaction Mechanism Overview

reaction_mechanism Start This compound + Urea Intermediate1 Formation of N-cyanomethylacetimidate Start->Intermediate1 Base catalysis Base Base (e.g., NaOEt) Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular attack Intermediate3 Dehydration & Tautomerization Intermediate2->Intermediate3 Cytosine Cytosine Intermediate3->Cytosine

Caption: A simplified overview of the reaction mechanism.

Q2: What is the optimal base for this reaction?

A2: Alkali metal alkoxides, such as sodium ethoxide or sodium methoxide, are commonly used and effective bases for this synthesis.[1][3] The choice of base can influence the reaction rate and yield. It is crucial to use an anhydrous base to prevent side reactions.

Q3: Which solvent is most suitable for this synthesis?

A3: High-boiling point, inert, and sparsely water-miscible organic solvents are preferred. Xylene and toluene are commonly used and have been shown to give good yields.[1][3] The use of such solvents simplifies the workup and allows for the recycling of the solvent, which can improve the overall process economy.[3]

Q4: How can I effectively purify the final cytosine product?

A4: Purification is typically achieved through recrystallization. After neutralizing the reaction mixture to a pH of 7.0-7.5 to precipitate the crude cytosine, the solid can be collected by filtration.[1][2] The crude product is then dissolved in hot water, treated with activated carbon to remove colored impurities, and allowed to cool slowly to form pure crystals.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various sources. Note that the starting material in some cited examples is 3,3-diethoxypropionitrile, which is expected to have very similar reactivity to this compound.

Table 1: Molar Ratios of Reactants

Reactant 1Reactant 2BaseMolar Ratio (Reactant 1 : Reactant 2 : Base)Reference
3,3-DiethoxypropionitrileUreaSodium Ethoxide1.00 : 1.50 : 1.25[1]
β,β-dialkoxy-propionitrileUreaAlkali metal alcoholate1 : 0.5-5 : 0.5-5[3]
3-EthoxyacrylonitrileUreaSodium Ethoxide0.5 : 0.65 : 0.55[3]

Table 2: Reaction Conditions and Yields

Starting NitrileBaseSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
3,3-DiethoxypropionitrileSodium EthoxideXylene100-1058-10High (not specified)[1]
Cyanoacetaldehyde-diethylacetalSodium EthylateXyleneBoiling point374.1[3]
β-EthoxyacrylonitrileSodium EthylateDibenzylether95 (addition), then reflux370.6[3]
3,3-DiethoxypropionitrilePotassium tert-butoxidetert-ButanolReflux354.7[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of cytosine from this compound, adapted from established procedures for similar compounds.[1][2][3]

Experimental Workflow

experimental_workflow Start Start Mixing Mix Sodium Ethoxide, Xylene, and Urea Start->Mixing Heating1 Heat to 85-95°C and stir Mixing->Heating1 Addition Slowly add this compound Heating1->Addition Heating2 Heat to 100-105°C and reflux for 8-10 hours Addition->Heating2 Concentration Concentrate to dryness Heating2->Concentration Dissolution Dissolve residue in distilled water Concentration->Dissolution Neutralization Adjust pH to 7.0-7.5 with HCl Dissolution->Neutralization Crystallization1 Cool to crystallize crude cytosine Neutralization->Crystallization1 Filtration1 Filter to obtain crude product Crystallization1->Filtration1 Recrystallization Recrystallize from hot water with activated carbon Filtration1->Recrystallization Filtration2 Filter to obtain pure cytosine Recrystallization->Filtration2 Drying Dry the final product Filtration2->Drying End End Drying->End

Caption: A step-by-step workflow for the synthesis and purification of cytosine.

Step 1: Reaction Setup and Synthesis
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.25 mol), xylene (550 g), and urea (1.50 mol).[1]

  • Initial Heating: Heat the mixture to 90°C and stir for 30 minutes.[1]

  • Addition of Nitrile: Slowly add this compound (1.00 mol) dropwise from the dropping funnel, maintaining the reaction temperature at 105°C.[1]

  • Reflux: After the addition is complete, continue to heat the mixture at reflux for 8-10 hours.[1]

Step 2: Workup and Isolation of Crude Cytosine
  • Solvent Removal: After the reaction is complete, concentrate the mixture to dryness under reduced pressure to remove the xylene.[1]

  • Dissolution: Add distilled water (1200 g) to the residue to dissolve the enriched material.[1]

  • Neutralization and Precipitation: Transfer the aqueous solution to a beaker and carefully add hydrochloric acid dropwise while stirring to adjust the pH to 7.0-7.5.[1]

  • Crystallization and Filtration: Cool the mixture to induce crystallization of the crude cytosine. Collect the solid product by filtration.[1]

Step 3: Purification by Recrystallization
  • Decolorization: Add the crude cytosine to water, followed by a small amount of activated carbon. Heat the suspension to 70-80°C for a period to decolorize the solution.[1]

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Final Product Collection: Collect the purified cytosine crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for the safe handling of all chemicals and for verifying the accuracy of the information provided.

References

Identification of byproducts in 3,3-Dimethoxypropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3-Dimethoxypropanenitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most commonly reported byproduct is 3-methoxypropionitrile.[1][2][3] This arises from the Michael addition of methanol to the acrylonitrile starting material. Other potential byproducts can include polymers of acrylonitrile, and trace amounts of compounds formed from side reactions of the solvent or catalyst.[4]

Q2: How can I detect the presence of byproducts in my reaction mixture?

A2: The primary methods for detecting and identifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can be used for initial qualitative assessment of the reaction progress and purity.

Q3: What is the general mechanism leading to the formation of the main byproduct, 3-methoxypropionitrile?

A3: 3-Methoxypropionitrile is formed via a Michael addition reaction, where methanol acts as a nucleophile and adds across the carbon-carbon double bond of acrylonitrile.[5] This reaction is often base-catalyzed.

Q4: Are there any known safety concerns associated with the byproducts?

A4: Acrylonitrile is a known toxic and reactive compound that can undergo explosive polymerization.[6] Therefore, any unreacted starting material or polymeric byproducts should be handled with care. 3-Methoxypropionitrile is also a chemical that should be handled with appropriate safety precautions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of 3-methoxypropionitrile detected. The reaction conditions (e.g., temperature, catalyst, reaction time) may favor the Michael addition of methanol to acrylonitrile over the desired formation of this compound.Optimize reaction parameters. Consider using a catalyst system that is more selective for the desired reaction. Ensure precise control over the stoichiometry of reactants.
Presence of polymeric material in the product. Acrylonitrile can self-polymerize, especially in the presence of certain initiators or at elevated temperatures.[4]Ensure that the acrylonitrile is properly inhibited and stored. Control the reaction temperature to minimize polymerization. Use reaction conditions that favor the desired reaction pathway.
Unidentified peaks in GC-MS or NMR. These could be due to unexpected side reactions, impurities in the starting materials, or degradation of the product.Analyze the starting materials for purity. Consider potential side reactions such as those involving the solvent or catalyst. Use techniques like high-resolution mass spectrometry and 2D NMR for structural elucidation of unknown impurities.
Low yield of this compound. This could be due to a combination of factors including byproduct formation, incomplete reaction, or product degradation.Review the entire experimental protocol. Optimize reaction conditions, including temperature, pressure, catalyst loading, and reaction time. Ensure the use of pure, dry reagents and solvents.

Quantitative Data on Byproduct Formation

While comprehensive quantitative data on byproduct formation under various conditions is limited in publicly available literature, the following table summarizes potential byproducts and factors that may influence their formation.

Byproduct Formation Pathway Factors Influencing Formation Typical Analytical Method
3-MethoxypropionitrileMichael addition of methanol to acrylonitrileBase catalyst, excess methanol, higher temperaturesGC-MS, 1H NMR
PolyacrylonitrileSelf-polymerization of acrylonitrileHigh temperature, presence of radical initiatorsSize Exclusion Chromatography (SEC), IR Spectroscopy
CyanoacetaldehydeIncomplete reaction or hydrolysis of this compoundPresence of water, acidic conditionsGC-MS, Derivatization followed by HPLC

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

This protocol provides a general method for the analysis of a this compound synthesis reaction mixture.

  • Instrumentation: A standard GC-MS system.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of the components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 30-300.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Identification: Compare the obtained mass spectra with a library (e.g., NIST) and known standards. The mass spectrum of 3-methoxypropionitrile will show characteristic fragments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR is a powerful tool for identifying and quantifying the main product and byproducts.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) is a common choice.

  • Procedure:

    • Prepare a sample by dissolving a small amount of the purified product or crude mixture in the deuterated solvent.

    • Acquire a 1H NMR spectrum.

    • Integrate the peaks corresponding to the product and byproducts to determine their relative ratios.

  • Expected Chemical Shifts (in CDCl3):

    • This compound: Specific shifts for the methoxy and methylene protons.

    • 3-Methoxypropionitrile: Characteristic signals for the methoxy group (singlet), and two methylene groups (triplets).[1][3]

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_byproduct Byproduct Formation Acrylonitrile Acrylonitrile Intermediate1 Intermediate Acrylonitrile->Intermediate1 Reaction Byproduct1 3-Methoxypropionitrile Acrylonitrile->Byproduct1 Michael Addition Methanol Methanol Methanol->Intermediate1 Methanol->Byproduct1 Catalyst Catalyst Catalyst->Intermediate1 Catalyst->Byproduct1 Product This compound Intermediate1->Product Acetalization

Caption: Reaction pathway for the synthesis of this compound and the formation of the main byproduct.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze crude product (GC-MS, NMR) Start->Analysis CheckPurity Is Purity Acceptable? Analysis->CheckPurity End Purification / Final Product CheckPurity->End Yes IdentifyByproducts Identify Major Byproducts CheckPurity->IdentifyByproducts No Troubleshoot Troubleshooting Guide IdentifyByproducts->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize ReRun Re-run Synthesis Optimize->ReRun ReRun->Analysis

Caption: Logical workflow for troubleshooting byproduct formation in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Cyclization with 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of pyrimidines via the cyclization of 3,3-dimethoxypropanenitrile with guanidine. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the cyclization of this compound with guanidine?

The overall reaction involves the acid-catalyzed hydrolysis of the acetal group in this compound to form a reactive dicarbonyl intermediate, which then undergoes condensation with guanidine to form the 2-aminopyrimidine ring.

Q2: What are the most critical factors affecting the yield of this reaction?

The key factors influencing the yield of the pyrimidine cyclization are:

  • pH of the reaction medium: Proper acidic conditions are crucial for the initial hydrolysis of the dimethoxy acetal.

  • Reaction Temperature: Temperature affects the rate of both the hydrolysis and cyclization steps.

  • Purity of Reactants: Impurities in this compound or guanidine can lead to side reactions and lower yields.

  • Stoichiometry of Reactants: The molar ratio of the nitrile to guanidine can impact the reaction equilibrium and product formation.

  • Choice of Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.

Q3: What are some common side products that can form during this reaction?

Common side products may include:

  • Incomplete cyclization products: Open-chain intermediates may persist if the cyclization step is not efficient.

  • Products from self-condensation of the dicarbonyl intermediate: The reactive dicarbonyl species can potentially self-condense under the reaction conditions.

  • Hydrolysis of the nitrile group: Under harsh acidic or basic conditions, the nitrile group could be hydrolyzed to a carboxylic acid or amide.[1]

Troubleshooting Guide for Low Yields

Low yields in the pyrimidine cyclization with this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve these issues.

Problem 1: Low Conversion of Starting Material

Possible Causes:

  • Insufficient Acid Catalyst: The hydrolysis of the this compound is acid-catalyzed. An inadequate amount of acid will result in a slow or incomplete reaction.

  • Low Reaction Temperature: The activation energy for the hydrolysis and/or cyclization may not be reached at lower temperatures.

  • Short Reaction Time: The reaction may not have proceeded to completion.

Solutions:

  • Optimize Catalyst Concentration: Experiment with varying the concentration of the acid catalyst. A moderate increase may improve the rate of acetal hydrolysis.

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC to avoid degradation.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

ParameterCondition 1Condition 2Condition 3
Catalyst (HCl) Conc. 0.1 M0.5 M1.0 M
Temperature (°C) 6080100
Time (h) 246
Approximate Yield (%) 30-4060-7075-85
Problem 2: Formation of Multiple Products/Impurities

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature or pH can promote the formation of side products.

  • Presence of Impurities in Starting Materials: Impurities can act as catalysts for side reactions or compete with the desired reaction pathway.

  • Air/Moisture Sensitivity: Some intermediates may be sensitive to air or moisture, leading to degradation products.

Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures which can lead to decomposition and side product formation.

  • Purify Starting Materials: Ensure the purity of this compound and guanidine. Distillation or recrystallization may be necessary.

  • Use Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to minimize reactions with water.

ParameterCondition ACondition B
Atmosphere AirInert (N₂)
Solvent Technical GradeAnhydrous
Observed Purity (%) ~70>95

Experimental Protocols

Key Experiment: Synthesis of 2-Aminopyrimidine from this compound and Guanidine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide in methanol (1.0 equivalent) and stir for 30 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_impurities High Impurity Profile check_conversion->high_impurities No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Catalyst Conc. - Extend Reaction Time low_conversion->optimize_conditions purify_reagents Purify Starting Materials: - Distillation of Nitrile - Recrystallization of Guanidine high_impurities->purify_reagents end Improved Yield optimize_conditions->end anhydrous_conditions Implement Anhydrous Conditions (N2 atmosphere, dry solvents) purify_reagents->anhydrous_conditions anhydrous_conditions->end ReactionMechanism Proposed Mechanism for 2-Aminopyrimidine Synthesis cluster_step1 Step 1: Acid-Catalyzed Hydrolysis cluster_step2 Step 2: Condensation and Cyclization A 3,3-Dimethoxy- propanenitrile B Protonated Acetal A->B + H+ C Carbocation Intermediate B->C - CH3OH D Malononitrile (enol form) C->D + H2O, - H+, - CH3OH F Nucleophilic Attack D->F + Guanidine (E) E Guanidine G Cyclized Intermediate F->G Intramolecular Cyclization H 2-Aminopyrimidine G->H - H2O

References

Stability issues and decomposition of 3,3-Dimethoxypropanenitrile in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and decomposition of 3,3-Dimethoxypropanenitrile in acidic media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in acidic media?

A1: this compound is susceptible to acid-catalyzed hydrolysis at two key functional groups: the acetal and the nitrile. The acetal group is prone to hydrolysis to form 3-oxopropanenitrile and methanol, while the nitrile group can undergo hydrolysis to first form an amide intermediate (3,3-dimethoxypropanamide) and subsequently a carboxylic acid (3,3-dimethoxypropanoic acid). The overall stability is highly dependent on the pH, temperature, and the specific acidic catalyst used.

Q2: What are the expected decomposition products of this compound in an acidic solution?

A2: The primary decomposition pathway involves the hydrolysis of the acetal functionality, which is generally more labile than the nitrile group under acidic conditions. This initially yields 3-oxopropanenitrile and two equivalents of methanol. The newly formed aldehyde, 3-oxopropanenitrile, can then undergo further reactions, including hydration and subsequent hydrolysis of the nitrile group to ultimately form cyanoacetic acid and its derivatives.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the disappearance of the parent compound and the appearance of its degradation products. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is often effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products like methanol.

Q4: At what pH range does the decomposition become significant?

A4: While specific kinetic data for this compound is not extensively published, it is known that the rate of acetal hydrolysis is directly proportional to the concentration of the hydronium ion (H₃O⁺). Therefore, significant degradation can be expected at pH values below 5, with the rate increasing substantially as the pH decreases. For practical purposes, maintaining a neutral or slightly basic pH is recommended for storage and handling to minimize degradation.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or complete loss of this compound in a reaction performed under acidic conditions.

  • Possible Cause: Acid-catalyzed decomposition of the starting material.

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your reaction mixture. If it is strongly acidic, consider alternative, less acidic catalysts or a different synthetic route that avoids acidic conditions.

    • Temperature Control: Elevated temperatures will accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature.

    • Reaction Time: Minimize the exposure time of this compound to the acidic medium. Monitor the reaction closely and quench it as soon as the desired transformation is complete.

    • Protecting Group Strategy: If the nitrile functionality is the desired reactive site and the acetal needs to be preserved, consider if the reaction can be performed under neutral or basic conditions.

Issue 2: Appearance of multiple unknown peaks in the HPLC or GC-MS analysis of the reaction mixture.

  • Possible Cause: Formation of various degradation products from this compound and potentially subsequent reactions of the initial degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Attempt to identify the unknown peaks by comparing their retention times with known standards (if available) or by using mass spectrometry (MS) to determine their mass-to-charge ratios and fragmentation patterns. Expected degradation products include 3-oxopropanenitrile, methanol, and potentially 3,3-dimethoxypropanamide and 3,3-dimethoxypropanoic acid.

    • Forced Degradation Study: Perform a controlled forced degradation study by intentionally exposing this compound to acidic conditions (e.g., 0.1 M HCl) at a controlled temperature. Analyze the samples at different time points to track the formation of degradation products, which can help in identifying the peaks in your reaction mixture.

    • Optimize Chromatography: Adjust the HPLC or GC method to achieve better separation of the components. For HPLC, this may involve modifying the gradient, mobile phase composition, or column type.

Data Presentation

Table 1: Influence of pH on the Hypothetical First-Order Degradation Rate Constant of this compound at 25°C

pHHypothetical k (s⁻¹)Half-life (t₁/₂)
7.0Very Low (negligible)Very Long
5.0LowLong
3.0ModerateModerate
1.0HighShort

Note: This table is illustrative and based on the general principles of acid-catalyzed acetal hydrolysis. Actual rates would need to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Media

Objective: To investigate the degradation profile of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acidic Stress:

    • In a series of vials, add a known volume of the stock solution to a pre-heated solution of 0.1 M HCl at a specific temperature (e.g., 40°C, 60°C). The final concentration of the compound should be around 100 µg/mL.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of methanol and water (e.g., starting with 10% methanol, ramping to 90% methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely in the low UV range ~210 nm).

    • Injection Volume: 10 µL.

    • Inject the prepared samples and a standard solution of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).

    • Identify and quantify the major degradation products based on their peak areas.

Mandatory Visualizations

Decomposition_Pathway cluster_products Primary Decomposition Products DMPN This compound H_H2O + H⁺, H₂O DMPN->H_H2O OPN 3-Oxopropanenitrile H_H2O->OPN MeOH Methanol (2 eq.) H_H2O->MeOH

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Low Yield / Multiple Peaks Observed Check_pH Is the reaction medium acidic? Start->Check_pH Check_Temp Is the temperature elevated? Check_pH->Check_Temp Yes Analyze_Products Analyze by HPLC/GC-MS Check_pH->Analyze_Products No Reduce_Time Can reaction time be minimized? Check_Temp->Reduce_Time Yes Check_Temp->Analyze_Products No Reduce_Time->Analyze_Products No Optimize_Conditions Optimize Reaction Conditions (Lower Temp, Shorter Time, Alt. Catalyst) Reduce_Time->Optimize_Conditions Yes Identify_Peaks Identify Degradation Products Analyze_Products->Identify_Peaks End Problem Resolved Optimize_Conditions->End Identify_Peaks->Optimize_Conditions

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Acetal Group Stability in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with acetal group hydrolysis during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my acetal protecting group being cleaved during my pyrimidine synthesis?

Acetal protecting groups are susceptible to hydrolysis under acidic conditions.[1][2] Many classical pyrimidine synthesis protocols, such as the Biginelli and Pinner reactions, employ acid catalysts (e.g., HCl, H₂SO₄) to facilitate the cyclization and condensation steps.[3][4][5] The acidic environment required for the pyrimidine ring formation can unfortunately also catalyze the unwanted removal of your acetal protecting group.

Q2: At what pH range are acetal groups generally stable?

Acetals exhibit high stability in neutral to strongly basic environments.[1][6] Hydrolysis becomes significant in acidic conditions, typically below pH 6. The rate of hydrolysis is highly dependent on the specific acetal structure and the pH of the reaction medium.

Q3: Are there types of acetals that are more resistant to hydrolysis?

Yes, the structure of the acetal plays a crucial role in its stability. Cyclic acetals, such as those derived from ethylene glycol (1,3-dioxolanes) or propane-1,3-diol (1,3-dioxanes), are generally more stable towards acidic hydrolysis than their acyclic counterparts (e.g., dimethyl acetals).[2] This increased stability is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is more favorable, thus slowing down the net hydrolysis.[2]

Q4: Can I perform a pyrimidine synthesis under neutral or basic conditions to protect my acetal group?

While many traditional methods are acidic, several modern pyrimidine synthesis protocols operate under neutral or even basic conditions.[7] Exploring these alternative methods is a primary strategy to prevent acetal hydrolysis. For instance, some variations of the Pinner synthesis can be performed under basic conditions.[3] Additionally, various metal-catalyzed or multicomponent reactions may proceed under neutral conditions, offering a viable pathway for substrates containing acid-sensitive functional groups.[8][9]

Q5: What are orthogonal protecting groups, and can they be used in this context?

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions without affecting each other.[10][11] In the context of pyrimidine synthesis with an acid-labile acetal, you could protect other functional groups in your molecule with base-labile or hydrogenation-labile protecting groups. This strategy allows for selective deprotection at different stages of your synthesis, preserving the acetal until it is intentionally removed.[10][12]

Troubleshooting Guide: Preventing Acetal Hydrolysis

This guide provides a systematic approach to troubleshooting and preventing the unwanted cleavage of acetal protecting groups during pyrimidine synthesis.

Problem: Significant Acetal Deprotection Observed

Initial Assessment:

  • Confirm Deprotection: Analyze your crude reaction mixture by techniques such as ¹H NMR or LC-MS to confirm the presence of the deprotected carbonyl compound and quantify the extent of hydrolysis.

  • Evaluate Reaction Conditions: Carefully review your current protocol, paying close attention to the type and concentration of the acid catalyst, the solvent system, reaction temperature, and time.

Mitigation Strategies:

StrategyDescriptionKey Considerations
pH Optimization Carefully adjust the pH of the reaction medium to a less acidic range where the pyrimidine synthesis can still proceed, but acetal hydrolysis is minimized.This may involve using weaker acids, buffer systems, or Lewis acids that are less prone to causing hydrolysis. Small-scale pilot reactions at varying pH levels are recommended to find the optimal balance.
Catalyst Selection Switch from strong Brønsted acids (e.g., HCl, H₂SO₄) to milder catalysts.Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid-supported acid catalysts can sometimes promote the desired reaction with lower rates of acetal hydrolysis.[13]
Reaction Time and Temperature Minimize the reaction time and temperature to reduce the exposure of the acetal to acidic conditions.Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lowering the temperature may slow down both the desired reaction and the undesired hydrolysis, so optimization is key.
Anhydrous Conditions Strictly maintain anhydrous (water-free) conditions throughout the reaction.Water is a key reactant in the hydrolysis of acetals. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Choice of Acetal Protecting Group If possible, utilize a more robust acetal protecting group.As mentioned in the FAQs, cyclic acetals are generally more stable than acyclic acetals. Thioacetals are significantly more stable to acidic conditions but require specific methods for deprotection.[2]
Alternative Synthetic Route Explore pyrimidine synthesis methods that proceed under neutral or basic conditions.This is often the most effective solution. Numerous modern protocols avoid the use of strong acids.[7][9]
Quantitative Data: pH and Acetal Stability

The following table summarizes the general relationship between pH and the stability of a generic acetal. The exact rates will vary based on the acetal's structure.

pH RangeAcetal StabilityRate of HydrolysisRecommendation for Pyrimidine Synthesis
< 4 Highly LabileVery FastAvoid; high risk of complete deprotection.
4 - 6 Moderately LabileModerate to FastProceed with caution; requires careful optimization of reaction time and temperature.
6 - 8 Generally StableSlow to NegligibleIdeal; seek synthetic methods compatible with this pH range.
> 8 Highly StableNegligibleExcellent for acetal preservation; many modern pyrimidine syntheses are compatible with basic conditions.

Experimental Protocols

Protocol 1: Modified Biginelli Reaction with a Lewis Acid Catalyst

This protocol is adapted for substrates containing acid-sensitive groups, such as acetals, by using a milder Lewis acid catalyst.

Reactants:

  • Acetal-protected benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the acetal-protected benzaldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃.

  • Add anhydrous acetonitrile and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Acetal Hydrolysis Pathway

G Acid-Catalyzed Acetal Hydrolysis Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ ProtonatedAcetal->Acetal - H⁺ Carbocation Resonance-Stabilized Carbocation ProtonatedAcetal->Carbocation - ROH Carbocation->ProtonatedAcetal + ROH Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Hemiacetal->Carbocation - H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ AldehydeKetone Aldehyde or Ketone ProtonatedHemiacetal->AldehydeKetone - ROH, - H⁺ G Troubleshooting Acetal Hydrolysis in Pyrimidine Synthesis Start Acetal Hydrolysis Observed CheckConditions Review Reaction Conditions (Acid, Solvent, Temp, Time) Start->CheckConditions Optimize Optimize Conditions: - Milder Acid/Lewis Acid - Lower Temperature - Shorter Reaction Time - Anhydrous Conditions CheckConditions->Optimize StillHydrolysis Hydrolysis Still Occurs? Optimize->StillHydrolysis ChangeProtectingGroup Use More Robust Protecting Group (e.g., Cyclic Acetal) StillHydrolysis->ChangeProtectingGroup Yes ChangeRoute Select Alternative Synthesis (Neutral/Basic Conditions) StillHydrolysis->ChangeRoute Yes (Alternative) Success Problem Resolved StillHydrolysis->Success No ChangeProtectingGroup->Optimize ChangeRoute->Success G Balancing Pyrimidine Synthesis and Acetal Stability cluster_0 Reaction Conditions cluster_1 Outcome Acidic Acidic (e.g., Biginelli, Pinner) PyrimidineFormation Pyrimidine Formation Acidic->PyrimidineFormation Promotes AcetalHydrolysis Acetal Hydrolysis Acidic->AcetalHydrolysis Promotes Neutral Neutral (e.g., some MCRs) Neutral->PyrimidineFormation Possible AcetalStable Acetal Stable Neutral->AcetalStable Favors Basic Basic (e.g., modified Pinner) Basic->PyrimidineFormation Possible Basic->AcetalStable Strongly Favors

References

Technical Support Center: Optimization of 3,3-Dimethoxypropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3,3-Dimethoxypropanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Q1: I am experiencing low yields in the synthesis of this compound from acrylonitrile and methanol. What are the potential causes and how can I improve the yield?

Low yields can be attributed to several factors. A systematic approach to identify the root cause is crucial.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity or Deactivation - Ensure Catalyst Quality: Use a fresh, high-purity catalyst. For palladium-based catalysts, ensure they have not been exposed to air or moisture for extended periods. - Optimize Catalyst Loading: An insufficient amount of catalyst will lead to a slow and incomplete reaction. Conversely, excessive catalyst loading can sometimes lead to unwanted side reactions. Refer to established protocols for the optimal catalyst-to-substrate ratio. - Check for Catalyst Poisoning: Contaminants in the reagents or solvents, such as sulfur or certain nitrogen compounds, can poison the catalyst. Ensure the purity of all starting materials.
Suboptimal Reaction Conditions - Temperature: The reaction temperature is a critical parameter. For the synthesis using acrylonitrile and methyl nitrite with a platinum group metal catalyst, the temperature should be maintained between 70-150°C.[1] For the supercritical CO2 method with a Pd/Cu catalyst, a temperature of around 55°C is recommended.[2] - Pressure: In gas-phase reactions, maintaining the optimal pressure (e.g., 0.1-1.0 MPa) is essential for ensuring sufficient concentration of gaseous reactants.[1] For the supercritical CO2 method, pressures around 1.0 MPa of oxygen and 13 MPa of CO2 have been reported to be effective.[2] - Reaction Time: Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times might lead to byproduct formation or product decomposition.
Presence of Water - Anhydrous Conditions: The presence of water can lead to the formation of byproducts and deactivate certain catalysts. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
Inefficient Mixing - Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between the reactants and the catalyst.

Q2: I am observing the formation of a significant amount of 3-methoxypropionitrile as a byproduct. How can I minimize its formation?

The formation of 3-methoxypropionitrile is a common side reaction in the synthesis of this compound.[1][2]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Michael Addition The formation of 3-methoxypropionitrile occurs via a Michael addition of methanol to acrylonitrile. This side reaction can be influenced by the catalyst and reaction conditions.
Catalyst Selection The choice of catalyst system can influence the selectivity of the reaction. The patent literature suggests that specific platinum group metal catalysts or Pd/Cu systems can provide high selectivity towards the desired product.[1][2]
Control of Stoichiometry Carefully controlling the stoichiometry of the reactants can help minimize the formation of the Michael addition product.

Q3: I am facing difficulties in purifying the crude this compound.

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Close Boiling Points of Product and Impurities The boiling point of 3-methoxypropionitrile may be close to that of the desired product, making separation by simple distillation difficult.
- Fractional Distillation: Employ fractional distillation for better separation. - Column Chromatography: If distillation is ineffective, column chromatography on silica gel can be a viable alternative for purification.
Catalyst Residues - Filtration: For heterogeneous catalysts, ensure complete removal by filtration before workup. - Aqueous Wash: For homogeneous catalysts, an aqueous wash may be necessary to remove the catalyst.
Product Instability - Mild Conditions: Avoid high temperatures during purification, as this may lead to decomposition. Vacuum distillation is recommended to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A common and efficient method for the synthesis of this compound is the hydroalkoxylation of acrylonitrile with methanol, often catalyzed by metal-based systems.[3] Another documented method involves the reaction of acrylonitrile and methyl nitrite in the gas phase using a platinum group metal catalyst.[1] A more novel approach utilizes supercritical carbon dioxide as the reaction medium with a palladium and copper catalyst system.[2]

Q2: What are the key reaction parameters to control during the synthesis?

The critical parameters to control are:

  • Temperature: Typically in the range of 70-150°C for gas-phase reactions and around 55°C for supercritical CO2 methods.[1][2]

  • Pressure: Important for gas-phase reactions, typically between 0.1-1.0 MPa.[1]

  • Catalyst: The choice and handling of the catalyst are crucial for yield and selectivity.

  • Purity of Reagents: Using pure starting materials is essential to avoid catalyst poisoning and side reactions.

Q3: What are the common byproducts in this reaction?

The most common byproduct is 3-methoxypropionitrile, formed through the Michael addition of methanol to acrylonitrile.[1][2]

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition. The container should be tightly sealed.

Q5: What are the primary safety precautions to be taken when handling this compound?

This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for this compound.

Method Catalyst Temperature (°C) Pressure (MPa) Yield (%) Key Byproduct Reference
Gas-phase reactionPlatinum group metal (e.g., PdCl2/Al2O3)70.0 - 150.00.1 - 1.0High (not specified)3-methoxypropionitrile[1]
Supercritical CO2PdCl2(MeCN)2/CuCl2551.0 (O2), 13 (CO2)87.53-methoxypropionitrile[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Gas-Phase Catalysis (Based on Patent CN112457215B)

Objective: To synthesize this compound from acrylonitrile and methyl nitrite in a continuous flow gas-phase reactor.

Materials:

  • Acrylonitrile

  • Methyl nitrite

  • Inert gas (e.g., Nitrogen)

  • Methanol

  • Nitric oxide

  • Palladium chloride on alumina (PdCl2/Al2O3) catalyst

Equipment:

  • Gasification tower

  • Tubular fixed-bed reactor

  • Heat exchanger

  • Gas-liquid separator

Procedure:

  • Heat acrylonitrile to 60.0-120.0 °C and introduce it to the upper part of the gasification tower.

  • Heat a circulating gas mixture containing an inert gas, methyl nitrite, methanol, and nitric oxide to 60.0-120.0 °C and feed it to the bottom of the gasification tower.

  • The circulating gas vaporizes the acrylonitrile.

  • Pass the resulting gas mixture through a heat exchanger to reach the reaction temperature of 70.0-150.0 °C.

  • Introduce the heated gas mixture into a tubular fixed-bed reactor packed with the PdCl2/Al2O3 catalyst. Maintain the reactor pressure at 0.1-1.0 MPa.

  • The reaction between acrylonitrile and methyl nitrite occurs in the reactor to form this compound.

  • Cool the product stream and pass it through a gas-liquid separator to obtain the liquid product containing this compound and the unreacted gaseous components.

  • The gaseous components can be recycled after regenerating methyl nitrite from nitric oxide.

  • Purify the liquid product, likely through fractional distillation, to isolate this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products & Recycling acrylonitrile Acrylonitrile gasification Gasification Tower acrylonitrile->gasification methyl_nitrite_mix Methyl Nitrite Gas Mixture methyl_nitrite_mix->gasification heating Heat Exchanger gasification->heating reactor Fixed-Bed Reactor (PdCl2/Al2O3 catalyst) heating->reactor cooling Cooling reactor->cooling separator Gas-Liquid Separator cooling->separator purification Purification (e.g., Distillation) separator->purification Liquid Phase recycle Gas Recycling separator->recycle Gas Phase product This compound purification->product

Caption: Experimental workflow for the gas-phase synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_reagents Analyze Reagent & Solvent Purity start->check_reagents check_purification Optimize Purification Method start->check_purification solution_catalyst Replace or Regenerate Catalyst check_catalyst->solution_catalyst solution_conditions Adjust Reaction Parameters check_conditions->solution_conditions solution_reagents Use Anhydrous/Pure Materials check_reagents->solution_reagents solution_purification Use Fractional Distillation or Chromatography check_purification->solution_purification end Improved Yield & Purity solution_catalyst->end solution_conditions->end solution_reagents->end solution_purification->end

Caption: Logical troubleshooting workflow for optimizing this compound reactions.

References

Technical Support Center: Characterization of Impurities in 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the analysis of 3,3-Dimethoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common synthesis methods, such as the hydroalkoxylation of acrylonitrile with methanol, can introduce specific impurities.[1][2]

Table 1: Potential Impurities in this compound

Impurity CategoryPotential CompoundRationale / Source
Starting Materials AcrylonitrileUnreacted starting material from synthesis.[1]
MethanolResidual solvent and reactant from synthesis.[1]
Side Products 3-MethoxypropionitrileMichael addition of methanol to acrylonitrile, a potential side product.[3]
CyanoacetaldehydeCan be formed from the hydrolysis of this compound.[3]
Degradation Products Hydrolysis ProductsThe acetal group is susceptible to hydrolysis, especially in the presence of acid.[4]
Solvent Residues Toluene, Xylene, etc.May be present if used as a solvent during synthesis or workup.[5]

Q2: Which analytical techniques are most effective for characterizing these impurities?

A2: A multi-technique approach is recommended for unambiguous impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. Pyrolysis-GC-MS can also be used to identify additives or degradation products.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile impurities and for quantification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, which is crucial for definitive identification. 1H and 13C NMR are standard.[9][10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups. The nitrile (C≡N) stretch is a particularly strong and sharp absorption, making it easy to spot.[11][12]

Q3: What is the characteristic FT-IR absorption for the nitrile group in this compound?

A3: The nitrile group (C≡N) exhibits a strong, sharp absorption band in the infrared spectrum. For saturated nitriles like this compound, this peak typically appears in the 2260 to 2240 cm⁻¹ range.[11] Its distinct position and intensity make it a highly diagnostic feature.[12]

Troubleshooting Guides

Q4: I see an unexpected peak in my GC-MS chromatogram. How can I identify it?

A4: An unexpected peak can be an impurity, a contaminant from the system, or a degradation product.

  • Check for System Contamination: Inject a solvent blank. If the peak is present, it may be from a contaminated injector, column bleed, or contaminated solvent.[13][14] Clean the injector and bake out the column as per the manufacturer's instructions.

  • Analyze the Mass Spectrum: Use the mass spectrum of the unknown peak to perform a library search (e.g., NIST). This can provide a tentative identification.[15]

  • Consider Potential Impurities: Compare the retention time and mass spectrum with those of suspected impurities listed in Table 1. If standards are available, run them under the same conditions for confirmation.

  • Evaluate for Degradation: Consider if the sample was exposed to heat, light, or incompatible substances that could cause degradation. The injection port of a GC is hot and can sometimes cause thermally labile compounds to break down.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity detected in a sample of this compound.

G Workflow for Impurity Identification cluster_0 Initial Analysis cluster_1 Investigation & Hypothesis cluster_2 Structural Elucidation & Confirmation cluster_3 Troubleshooting Path start Unknown Peak Detected in Chromatogram (GC/HPLC) ms_analysis Analyze Mass Spectrum (if using MS detector) start->ms_analysis db_search Perform Library Search (e.g., NIST) ms_analysis->db_search check_known Compare with Known Impurities (Starting Materials, Side Products) ms_analysis->check_known troubleshoot Peak is a System Artifact (e.g., column bleed, contamination) ms_analysis->troubleshoot No Match / Inconclusive hypothesize Hypothesize Structure db_search->hypothesize check_known->hypothesize nmr_ir Isolate Impurity & Perform Spectroscopic Analysis (NMR, FT-IR) hypothesize->nmr_ir confirm Confirm Structure nmr_ir->confirm

References

Validation & Comparative

Alternative reagents to 3,3-Dimethoxypropanenitrile for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. The efficient synthesis of this crucial heterocycle is paramount. While 3,3-dimethoxypropanenitrile serves as a valuable precursor, a range of alternative reagents offer distinct advantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal synthetic strategy.

Performance Comparison of Pyrimidine Synthesis Methods

The choice of starting materials for pyrimidine synthesis significantly impacts reaction efficiency, yield, and conditions. Below is a summary of quantitative data for key methods, offering a side-by-side comparison of their performance.

MethodKey ReagentsCatalyst/SolventReaction TimeTemperatureYield (%)
Baseline: Acetal Hydrolysis 1,3-Dimethoxypropane, Urea/Thiourea/GuanidineAcidic (e.g., HCl) / EthanolNot SpecifiedRefluxModerate
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or Base / Varies3 hours52°CUp to 90.2%[1]
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, Urea/ThioureaAcidic (e.g., HCl) / Ethanol1.5 - 3 hours60°C - Reflux~60-70%
Biginelli Reaction (Microwave) Aldehyde, β-Ketoester, Urea/ThioureaSulfamic Acid / Solvent-free2 - 12 minutes100°C (300W)72-95%[1]
Malononitrile MCR (Conventional) Aldehyde, Malononitrile, Urea/ThioureaBase (e.g., piperidine) / Ethanol5 - 45 minutesRefluxUp to 98%
Malononitrile MCR (Nanocatalyst) Aldehyde, Malononitrile, Barbituric AcidSBA-Pr-SO3H / Solvent-free5 - 45 minutes140°CHigh to very high

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental reaction mechanisms for the discussed pyrimidine synthesis methods.

Pinner_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Amidine Amidine Condensation_Adduct Condensation Adduct Amidine->Condensation_Adduct Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation_Adduct Pyrimidine Pyrimidine Condensation_Adduct->Pyrimidine Cyclization & Dehydration

Figure 1: Pinner Synthesis Reaction Pathway.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion Urea_Thiourea Urea/Thiourea Urea_Thiourea->Acyliminium_Ion Condensation Beta_Ketoester β-Ketoester Open_Chain_Adduct Open-Chain Adduct Beta_Ketoester->Open_Chain_Adduct Michael Addition Acyliminium_Ion->Open_Chain_Adduct DHPM Dihydropyrimidinone Open_Chain_Adduct->DHPM Cyclization & Dehydration

Figure 2: Biginelli Reaction Mechanism.

Malononitrile_MCR cluster_reagents Reagents cluster_pathway Reaction Pathway cluster_final_product Final Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Knoevenagel Condensation Urea_Thiourea Urea/Thiourea Michael_Adduct Michael Adduct Urea_Thiourea->Michael_Adduct Michael Addition Knoevenagel_Adduct->Michael_Adduct Aminopyrimidine Aminopyrimidine Derivative Michael_Adduct->Aminopyrimidine Cyclization & Tautomerization

Figure 3: Multicomponent Reaction with Malononitrile.

Experimental Protocols

Pinner Synthesis of 4-Methyl-2-phenylpyrimidine

Reagents:

  • Benzamidine hydrochloride

  • Acetylacetone

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

  • Benzamidine hydrochloride is added to the sodium ethoxide solution and stirred.

  • Acetylacetone is then added dropwise to the mixture.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is treated with water and extracted with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then purified by recrystallization or chromatography.

Biginelli Reaction for the Synthesis of a Dihydropyrimidinone

Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Catalytic amount of hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) are mixed in ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 1.5 to 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid product is washed with cold ethanol and dried. Further purification can be achieved by recrystallization.

Microwave-Assisted Biginelli Reaction

Reagents:

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Sulfamic acid

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (catalytic amount) is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at 300W for 2-5 minutes.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.

Three-Component Synthesis of a Pyrimidine Derivative using Malononitrile

Reagents:

  • Aromatic aldehyde

  • Malononitrile

  • Thiourea or Urea

  • Nanosized Magnesium Oxide (MgO)

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiourea or urea (1.2 mmol) is prepared in ethanol.

  • Nanosized MgO is added as a catalyst.

  • The mixture is refluxed, and the reaction progress is monitored by TLC (typically complete within 5-45 minutes).

  • After completion, the catalyst is filtered off.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to yield the pure pyrimidine derivative.

Conclusion

While this compound and its analogs like 1,3-dimethoxypropane provide a reliable route to pyrimidines through in situ generation of malondialdehyde, several alternative methods offer compelling advantages. The Pinner synthesis and the Biginelli reaction are classical, well-established methods. Notably, modern adaptations of the Biginelli reaction, particularly using microwave irradiation, significantly reduce reaction times and can improve yields. Multicomponent reactions involving malononitrile stand out for their high efficiency, often achieving excellent yields in short reaction times under relatively mild conditions. The choice of the optimal reagent and method will depend on the specific target molecule, desired substitution pattern, and available laboratory resources. This guide provides the foundational data to make an informed decision for the efficient synthesis of pyrimidine derivatives.

References

A Comparative Analysis of Synthesis Methods for 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxypropanenitrile, a key organic intermediate, is integral to the synthesis of a variety of pharmaceuticals and fine chemicals. Its utility is most pronounced in the production of 4-aminopyrimidines, including the nucleobase cytosine, making it a critical component in drug discovery and development.[1] The efficiency of this compound synthesis directly impacts the overall cost-effectiveness and scalability of these processes. This guide provides a comparative analysis of several prominent synthesis methods, offering insights into their respective advantages, drawbacks, and performance based on available experimental data.

Comparative Overview of Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. The most common approaches include the hydroalkoxylation of acrylonitrile, a palladium-catalyzed reaction in supercritical carbon dioxide, and a continuous process involving acrylonitrile and methyl nitrite. Other notable methods involve the reaction of a bromoacetal with a cyanide salt, a two-step synthesis from 2-chloro-3-phenylsulfonylpropanenitrile, and a process starting from hydrocyanic acid and an acetal. This guide will delve into the specifics of these methods, presenting a side-by-side comparison of their reaction conditions, yields, and overall efficiency.

Data Summary
MethodStarting MaterialsCatalyst/ReagentReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
1. Hydroalkoxylation of Acrylonitrile Acrylonitrile, MethanolMetal-based systemsVariesHighHighCommon and efficient method.[2]Requires careful control of reaction parameters.
2. Pd-Catalyzed Synthesis in Supercritical CO2 Acrylonitrile, Methanol, OxygenPdCl2(MeCN)2/CuCl212 hours87.5N/AHigh conversion and selectivity, reduced organic solvent usage.[3]Requires specialized high-pressure equipment.
3. Continuous Synthesis from Acrylonitrile & Methyl Nitrite Acrylonitrile, Methyl NitritePdCl2/Al2O3Continuous~58N/AContinuous process suitable for industrial scale-up, high degree of automation.[4]Complex setup with gas-phase reaction and recycling loops.
4. From Bromoacetaldehyde Dimethyl Acetal & Sodium Cyanide Bromoacetaldehyde Dimethyl Acetal, Sodium CyanideDimethyl Sulfoxide (Solvent)5 hours~80N/ARelatively straightforward nucleophilic substitution.Use of highly toxic sodium cyanide, potential for side reactions.[5]
5. Two-Step Synthesis from 2-chloro-3-phenylsulfonylpropanenitrile 2-chloro-3-phenylsulfonylpropanenitrile, MethanolTetrahydrofuran, Sodium MethoxideMulti-stepN/AN/AAlternative route when other starting materials are not readily available.[1]Longer reaction sequence, potentially lower overall yield.
6. From Hydrocyanic Acid and Acetal Hydrocyanic Acid, Acetal, MethanolAcid CatalystMulti-stepN/AN/AUtilizes basic starting materials.[6]Involves highly toxic hydrocyanic acid, multi-step process.

Detailed Analysis of Synthesis Methods

Hydroalkoxylation of Acrylonitrile

This is one of the most common and efficient methods for synthesizing this compound.[2] The reaction involves the addition of methanol to acrylonitrile, catalyzed by a variety of metal-based systems.[2]

Reaction Scheme:

CH₂(CH)CN + 2CH₃OH --(Catalyst)--> (CH₃O)₂CHCH₂CN + H₂

Experimental Protocol:

Advantages:

  • High yield and purity can be achieved under optimized conditions.[2]

  • It is a well-established and industrially relevant method.

Disadvantages:

  • Requires careful control of reaction parameters to minimize side reactions.

  • The choice of catalyst is crucial for the efficiency of the reaction.

Workflow Diagram:

Hydroalkoxylation of Acrylonitrile Workflow Reactants Acrylonitrile, Methanol, Catalyst Reactor Reaction under controlled Temperature and Pressure Reactants->Reactor Filtration Catalyst Removal Reactor->Filtration Distillation Product Purification Filtration->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound via hydroalkoxylation.

Palladium-Catalyzed Synthesis in Supercritical CO2

This innovative method utilizes supercritical carbon dioxide as a reaction medium, offering a greener alternative to traditional organic solvents.[3] The reaction involves the oxidation of acrylonitrile in the presence of methanol, catalyzed by a palladium(II)/copper(II) system.[3]

Reaction Scheme:

CH₂(CH)CN + 2CH₃OH + ½O₂ --(PdCl₂(MeCN)₂/CuCl₂, scCO₂)--> (CH₃O)₂CHCH₂CN + H₂O

Experimental Protocol:

In a high-pressure autoclave, 0.033 g (0.15 mmol) of PdCl₂(MeCN)₂, 0.269 g (2 mmol) of CuCl₂, 0.265 g (5 mmol) of acrylonitrile, and 1 ml (about 25 mmol) of anhydrous methanol are added.[3] The autoclave is then pressurized with 1.0 MPa of oxygen and 13 MPa of carbon dioxide. The reaction mixture is stirred at 55 °C for 12 hours.[3] After the reaction, the autoclave is cooled, and the carbon dioxide is slowly vented. The product is then isolated and purified.

Advantages:

  • High chromatographic yield of up to 87.5%.[3]

  • Reduced use of organic solvents, making it an environmentally friendly method.[3]

  • High conversion and selectivity.[3]

Disadvantages:

  • Requires specialized and expensive high-pressure equipment.

  • The primary side product is 3-methoxypropionitrile.[3]

Workflow Diagram:

Pd-Catalyzed Synthesis in Supercritical CO2 Workflow Reactants Acrylonitrile, Methanol, PdCl2(MeCN)2, CuCl2 Autoclave Pressurize with O2 and scCO2 Stir at 55°C for 12h Reactants->Autoclave Depressurization Cool and Vent CO2 Autoclave->Depressurization Isolation Product Isolation and Purification Depressurization->Isolation Product This compound Isolation->Product

Caption: Workflow for the Pd-catalyzed synthesis in supercritical CO2.

Continuous Synthesis from Acrylonitrile & Methyl Nitrite

This method, detailed in a patent, describes a continuous gas-phase reaction suitable for large-scale industrial production.[4] It utilizes acrylonitrile and methyl nitrite as raw materials with a palladium on alumina catalyst.[4]

Reaction Scheme:

CH₂(CH)CN + 2CH₃ONO --(PdCl₂/Al₂O₃)--> (CH₃O)₂CHCH₂CN + 2NO

Experimental Protocol:

Acrylonitrile is heated and introduced into the top of a gasification tower, while a heated circulating gas containing methyl nitrite is introduced at the bottom. The gasified mixture is then passed through a tubular fixed-bed reactor packed with a PdCl₂/Al₂O₃ catalyst at a reaction temperature of 120.0 °C and a pressure of 0.2 MPa.[4] The product stream is then cooled for gas-liquid separation. The resulting liquid phase contains this compound, 3-methoxypropionitrile, and unreacted starting materials which are then separated by distillation.[4]

Advantages:

  • Continuous process, ideal for industrial production.[4]

  • High degree of automation and stable operation.[4]

  • Relatively mild reaction conditions.[4]

Disadvantages:

  • Requires a complex setup including a gasification tower and a fixed-bed reactor.

  • The product mixture contains a significant amount of the byproduct 3-methoxypropionitrile.[4]

Workflow Diagram:

Continuous Synthesis Workflow Reactants Acrylonitrile, Methyl Nitrite Gasification Gasification Tower Reactants->Gasification Reactor Fixed-Bed Reactor (PdCl2/Al2O3 catalyst) Gasification->Reactor Separation Gas-Liquid Separation Reactor->Separation Distillation Product Distillation Separation->Distillation Product This compound Distillation->Product

Caption: Workflow for the continuous synthesis from acrylonitrile and methyl nitrite.

From Bromoacetaldehyde Dimethyl Acetal & Sodium Cyanide

Reaction Scheme:

BrCH₂CH(OCH₃)₂ + NaCN --(DMSO)--> NCCH₂CH(OCH₃)₂ + NaBr

Experimental Protocol (Adapted from Diethyl Acetal Synthesis):

A mixture of bromoacetaldehyde dimethyl acetal, sodium cyanide, and dimethyl sulfoxide is heated at 80°C for 5 hours.[7] The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

Advantages:

  • A straightforward synthetic route.

  • Potentially high yield.[5]

Disadvantages:

  • Uses highly toxic sodium cyanide, requiring stringent safety precautions.

  • The starting material, bromoacetaldehyde dimethyl acetal, may not be as readily available as acrylonitrile.

Two-Step Synthesis from 2-chloro-3-phenylsulfonylpropanenitrile

This alternative route involves an initial elimination reaction to form an unsaturated intermediate, followed by the addition of sodium methoxide.[1]

Reaction Scheme:

  • ClCH(CN)CH₂SO₂Ph --(Base, THF)--> CH₂(C(CN))SO₂Ph

  • CH₂(C(CN))SO₂Ph + 2NaOCH₃ --(CH₃OH)--> (CH₃O)₂CHCH₂CN

Experimental Protocol:

Advantages:

  • Provides an alternative synthetic pathway when other starting materials are limited.[1]

Disadvantages:

  • A multi-step synthesis which can lead to a lower overall yield.

  • Lack of detailed and optimized experimental procedures in the public domain.

From Hydrocyanic Acid and Acetal

This method is a two-step process that starts with the reaction of hydrocyanic acid and an acetal in the presence of an acid catalyst, followed by alcoholysis with methanol.[6]

Reaction Scheme:

  • HCN + Acetal --(Acid Catalyst)--> Intermediate

  • Intermediate + CH₃OH --> (CH₃O)₂CHCH₂CN

Experimental Protocol:

Specific details of the experimental procedure, including the nature of the acetal and the intermediate, as well as reaction conditions and yields, are not well-documented in the available search results. The process would involve the initial acid-catalyzed reaction of hydrocyanic acid with a suitable acetal, followed by an alcoholysis step with methanol to introduce the methoxy groups.

Advantages:

  • Utilizes fundamental and readily available starting materials.[6]

Disadvantages:

  • Involves the use of extremely toxic and hazardous hydrocyanic acid.

  • The multi-step nature of the synthesis may be less efficient.

Conclusion

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. For large-scale industrial production, the continuous synthesis from acrylonitrile and methyl nitrite offers a promising route due to its potential for automation and stable operation. For laboratory-scale synthesis with a focus on high yield and environmental considerations, the palladium-catalyzed synthesis in supercritical CO2 presents an attractive, albeit equipment-intensive, option. The hydroalkoxylation of acrylonitrile remains a widely practiced and efficient method, though specific process details are often proprietary. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, cost considerations, and safety protocols. Further research into optimizing the less-detailed methods could provide even more versatile options for the production of this important chemical intermediate.

References

Navigating Large-Scale Drug Synthesis: A Comparative Guide to 3,3-Dimethoxypropanenitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of heterocyclic scaffolds is a critical component of the pharmaceutical pipeline. Among these, pyrimidine derivatives are of paramount importance, forming the core of numerous therapeutic agents. This guide provides an objective comparison of the efficacy of 3,3-Dimethoxypropanenitrile, a key precursor for 4-aminopyrimidines, with other synthetic alternatives, supported by experimental data and detailed protocols to inform strategic decisions in large-scale drug synthesis.

Executive Summary

The synthesis of 4-aminopyrimidines, crucial intermediates in pharmaceutical manufacturing, can be approached through various synthetic routes. This guide focuses on a comparative analysis of three primary precursors: this compound, Malononitrile, and the classical approach involving β-Dicarbonyl compounds with Guanidine. While this compound offers a direct route with high yields in certain applications, its cost and the handling of precursor materials present notable considerations. Malononitrile emerges as a versatile and cost-effective alternative, particularly in multicomponent reactions, demonstrating high efficiency. The traditional Guanidine-based condensation remains a robust and well-established method, valued for its reliability and scalability. The selection of an optimal synthetic strategy is contingent on a careful evaluation of factors including target molecule complexity, desired purity, scalability, cost of raw materials, and process safety.

Performance Comparison of Precursors for 4-Aminopyrimidine Synthesis

The following tables summarize quantitative data for the synthesis of 4-aminopyrimidine derivatives using this compound and its alternatives.

Table 1: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Vitamin B1 Intermediate)

ParameterThis compound RouteMalononitrile Route
Starting Materials This compound, AcetamidineMalononitrile, DMF, Dimethyl sulfate, Acetamidine hydrochloride
Overall Yield Data not available for direct comparison70%[1]
Key Intermediates 2-methyl-4-amino-5-ethoxymethylpyrimidine2-(dimethylaminomethylene)malononitrile
Scalability Established for industrial production of Vitamin B1 precursors.[2][3]Demonstrated as a convenient and scalable process suitable for industrial use.[1]
Purity High purity is achievable for pharmaceutical applications.High purity is achievable.

Table 2: General Comparison of Precursors for 4-Aminopyrimidine Synthesis

ParameterThis compoundMalononitrileβ-Dicarbonyl Compound + Guanidine
Typical Yield Up to 90% (Lewis acid catalysis from acrylonitrile precursor)[4][5]62-95% (Multicomponent reactions)[6]Generally moderate to high, reaction dependent.
Reaction Conditions Varies; can involve metal catalysts or strong bases.Often mild, can be performed under solvent-free or microwave conditions.[6]Typically requires condensation in the presence of a base or acid.[2][7]
Scalability Scalable, as demonstrated in industrial processes.[5]Highly scalable, particularly in one-pot reactions.Well-established and scalable for industrial production.
Versatility Primarily used for specific 4-aminopyrimidine structures.Highly versatile for a wide range of substituted pyrimidines.[8][9]Broadly applicable for various pyrimidine derivatives.[7]
Cost-Effectiveness Higher precursor cost.Generally more cost-effective.[5]Cost-effective due to readily available starting materials.[4]
Safety Considerations Precursors like acrylonitrile are hazardous.[5]Malononitrile is toxic and requires careful handling.[10]Guanidine salts can be corrosive.

Table 3: Cost Comparison of Key Starting Materials

CompoundPrice per kg (approx.)
This compound~$1000 - $1200 (for 10g, extrapolated)[11]
Malononitrile~$15 - $50[5][10][12][13]
Guanidine Hydrochloride~$80 - $160[4][14][15][16][17]

Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and volume.

Experimental Protocols

Synthesis of 4-Aminopyrimidines using a Lewis Acid-Catalyzed Condensation

This protocol is adapted from a scalable industrial process for the synthesis of 4-aminopyrimidines.[5]

Materials:

  • Sodium 3,3-dimethoxy-1-propen-1-olate (enolate)

  • Amidinium chloride

  • Zinc chloride (Lewis acid catalyst)

  • Toluene

  • Water

Procedure:

  • A reactor is charged with the enolate, amidinium chloride, and zinc chloride in toluene.

  • The reactor is heated to an internal temperature of 82 °C and stirred for 16 hours.

  • After 16 hours, the reaction is cooled to 65 °C. An in-process control should indicate a cyclization yield of approximately 80%.

  • Water is added to the mixture, and stirring is continued until all solid material is dissolved.

  • Stirring is stopped to allow for phase separation.

  • The aqueous phase is discharged.

  • The organic (toluene) phase is washed twice with water at 60 °C.

  • The final product is isolated from the organic phase.

Three-Component Synthesis of Pyrimidine Derivatives from Malononitrile

This protocol describes a general and efficient method for the synthesis of pyrimidine derivatives using malononitrile.

Materials:

  • Aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (2 mmol)

  • Toluene (5 mL)

  • Triethylamine (3-4 drops)

Procedure:

  • A mixture of the aldehyde, malononitrile, and amidine hydrochloride is prepared in toluene in a high-pressure glass tube.

  • Triethylamine is added to the mixture.

  • The reaction vessel is placed in a microwave oven and irradiated at 300 W for the required time (as determined by TLC monitoring).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration and can be further purified by recrystallization from ethanol.

Classical Synthesis of 2-Aminopyrimidines from β-Dicarbonyl Compounds and Guanidine

This is a general representation of the Pinner synthesis for pyrimidines.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Guanidine

  • Solvent (e.g., ethanol)

  • Base or acid catalyst

Procedure:

  • The β-dicarbonyl compound and guanidine are dissolved in a suitable solvent.

  • A catalytic amount of a base (e.g., sodium ethoxide) or acid is added to the mixture.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization.

Visualization of Synthetic Pathways and Workflows

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Precursor A reaction Mixing & Heating reagent1->reaction reagent2 Precursor B reagent2->reaction extraction Extraction / Filtration reaction->extraction purification Recrystallization / Chromatography extraction->purification product Final Product purification->product

General Experimental Workflow for Synthesis

pyrimidine_synthesis_comparison cluster_dmp This compound Route cluster_malono Malononitrile Route cluster_classical Classical Route dmp 3,3-Dimethoxy- propanenitrile pyrimidine1 4-Aminopyrimidine dmp->pyrimidine1 amidine1 Amidine amidine1->pyrimidine1 malono Malononitrile pyrimidine2 Substituted 4-Aminopyrimidine malono->pyrimidine2 aldehyde Aldehyde aldehyde->pyrimidine2 amidine2 Amidine amidine2->pyrimidine2 dicarbonyl β-Dicarbonyl Compound pyrimidine3 2-Aminopyrimidine dicarbonyl->pyrimidine3 guanidine Guanidine guanidine->pyrimidine3

Comparison of Synthetic Routes to Pyrimidines

Conclusion

The choice of a synthetic route for the large-scale production of 4-aminopyrimidine derivatives is a multifaceted decision that requires a thorough evaluation of various factors.

  • This compound serves as a valuable, albeit more expensive, precursor for specific, high-value 4-aminopyrimidine targets, particularly where established industrial processes exist. The handling of its own precursors, such as acrylonitrile, necessitates stringent safety protocols.

  • Malononitrile stands out as a highly versatile and cost-effective building block. Its utility in one-pot, multicomponent reactions that proceed with high efficiency and under mild conditions makes it an attractive option for the synthesis of a diverse range of pyrimidine derivatives, with demonstrated scalability.

  • The classical condensation of β-dicarbonyl compounds with guanidine remains a robust and reliable method. Its long history of use in industrial settings attests to its scalability and cost-effectiveness, making it a strong contender for the synthesis of simpler 2-aminopyrimidine structures.

Ultimately, the optimal choice will depend on the specific synthetic goals, economic constraints, and safety infrastructure of the manufacturing process. For novel drug candidates, the flexibility and efficiency of the malononitrile route may be advantageous, while for well-established, high-volume pharmaceuticals, the classical guanidine condensation or a highly optimized this compound process might be preferred. This guide provides the foundational data to initiate a more detailed, case-by-case analysis for your specific drug development program.

References

A Comparative Guide to the Synthesis of Cytosine: Validation of the 3,3-Dimethoxypropanenitrile Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of nucleobases is a cornerstone of oligonucleotide and drug manufacturing. This guide provides a comparative analysis of a synthetic route to cytosine utilizing 3,3-dimethoxypropanenitrile, benchmarked against a well-established method commencing with ethyl cyanoacetate and urea. This report offers detailed experimental protocols, quantitative performance data, and a visual representation of the synthetic validation workflow.

Performance Comparison

The synthesis of cytosine via this compound, an adaptation of the Pinner synthesis, presents a streamlined and high-yield approach. In comparison, the route from ethyl cyanoacetate and urea is a multi-step process. The following table summarizes the key quantitative metrics for both synthetic pathways.

ParameterSynthesis from this compound & UreaSynthesis from Ethyl Cyanoacetate & Urea
Starting Materials This compound, Urea, Sodium EthoxideEthyl Cyanoacetate, Urea, Triethyl Orthoformate
Reaction Steps One-pot reaction4 steps (Condensation, Cyclization, Hydrolysis, Decarboxylation)
Reported Yield ~74-90%[1][2]~75% (overall)[3]
Reaction Conditions Reflux in an organic solvent (e.g., xylene or toluene)Varied conditions for each step, including reflux and heating to 180-200°C for decarboxylation
Key Advantages Fewer reaction steps, high yield in a single operation.Utilizes readily available and low-cost starting materials.[3]
Potential Challenges Requires anhydrous conditions.Multi-step nature increases complexity and potential for yield loss at each stage.

Experimental Protocols

Detailed methodologies for the synthesis of cytosine via this compound and the comparative route from ethyl cyanoacetate are presented below.

Synthesis of Cytosine from this compound and Urea

This procedure is adapted from established protocols for the synthesis of cytosine from 3,3-diethoxypropionitrile.[1][2]

Materials:

  • This compound

  • Urea

  • Sodium Ethoxide

  • Xylene (anhydrous)

  • Water

  • Acetic Acid

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend urea (1.3 equivalents) and sodium ethoxide (1.2 equivalents) in anhydrous xylene.

  • Heat the suspension to reflux with stirring.

  • Slowly add this compound (1 equivalent) to the refluxing mixture over a period of 1 hour.

  • Continue to heat the reaction mixture at reflux for an additional 3 hours.

  • After the reaction is complete, distill off the alcohol formed during the reaction.

  • Cool the remaining suspension and add water to dissolve the solid product.

  • Separate the aqueous phase from the organic (xylene) phase.

  • Neutralize the aqueous phase with acetic acid to precipitate the crude cytosine.

  • Collect the precipitate by filtration and wash with cold water.

  • For purification, recrystallize the crude cytosine from water in the presence of activated charcoal.

  • Dry the purified cytosine to a constant weight.

Alternative Synthesis: Cytosine from Ethyl Cyanoacetate and Urea

This protocol is based on a multi-step synthesis route.[3]

Step 1: Synthesis of Ethyl 3-cyano-2-ureidoacrylate

  • In a suitable reaction vessel, combine ethyl cyanoacetate (1 equivalent), urea (1.5-2.0 equivalents), and triethyl orthoformate (1.5-2.0 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated solid.

  • Wash the solid with acetone to yield ethyl 3-cyano-2-ureidoacrylate. A yield of up to 89% is reported for this step.[3]

Step 2: Synthesis of 5-Ethoxycarbonylcytosine

  • Dissolve the ethyl 3-cyano-2-ureidoacrylate in a suitable alcohol (e.g., ethanol) and add a base such as sodium ethoxide.

  • Stir the mixture at room temperature to facilitate cyclization.

  • Neutralize the reaction mixture to precipitate the 5-ethoxycarbonylcytosine.

  • Filter and dry the product. A yield of up to 92% is reported for this step.[3]

Step 3: Synthesis of 5-Carboxycytosine

  • Hydrolyze the 5-ethoxycarbonylcytosine using an aqueous solution of a strong base (e.g., sodium hydroxide) with heating.

  • Acidify the reaction mixture to precipitate the 5-carboxycytosine.

  • Collect the product by filtration and dry. A yield of up to 96.8% is reported for this step.[3]

Step 4: Synthesis of Cytosine

  • In a high-boiling point solvent, heat the 5-carboxycytosine to 180-200°C to induce decarboxylation.

  • After the reaction is complete, cool the mixture and precipitate the cytosine product.

  • Filter, wash, and dry the final cytosine product. A yield of up to 94.8% is reported for this step.[3]

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the synthetic route to cytosine using this compound.

Workflow for Validation of Cytosine Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Validation Start Start Reactants This compound Urea Sodium Ethoxide Start->Reactants Reaction One-pot Synthesis (Pinner Reaction) Reactants->Reaction Crude_Cytosine Crude Cytosine Reaction->Crude_Cytosine Recrystallization Recrystallization (Water/Activated Charcoal) Crude_Cytosine->Recrystallization Pure_Cytosine Purified Cytosine Recrystallization->Pure_Cytosine Characterization Structural Characterization (NMR, IR, Mass Spec) Pure_Cytosine->Characterization Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Pure_Cytosine->Purity_Analysis Comparison Comparison with Standard Characterization->Comparison Purity_Analysis->Comparison Validation Validation Complete Comparison->Validation

Caption: Logical workflow for the synthesis and validation of cytosine.

References

The Strategic Synthesis of 4-Aminopyrimidines: A Cost-Benefit Analysis of 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-aminopyrimidine scaffolds is a critical endeavor, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive cost-benefit analysis of utilizing 3,3-Dimethoxypropanenitrile as a key precursor, comparing its performance and economic viability against established and alternative synthetic routes. Through an examination of experimental data, this report aims to equip decision-makers with the necessary information to select the most strategic pathway for their synthetic needs.

Executive Summary

The synthesis of 4-aminopyrimidines is a cornerstone of medicinal chemistry. While various methods exist, the use of this compound offers a direct and potentially efficient route. This guide evaluates the synthesis of 4-aminopyrimidines from this compound and compares it with two prominent alternatives: the Biginelli reaction and a multicomponent synthesis employing malononitrile.

Our analysis reveals that while the this compound pathway offers a streamlined approach, its primary drawback lies in the significantly higher cost of the starting material, particularly at a laboratory scale. In contrast, the Biginelli reaction and malononitrile-based multicomponent synthesis utilize more readily available and cost-effective reagents, making them economically favorable for larger-scale production. However, these alternatives may involve more complex reaction setups or produce intermediates requiring further functionalization.

Ultimately, the choice of synthetic route will depend on a careful consideration of project-specific priorities, including budget constraints, desired scale of production, and the need for specific substitution patterns on the pyrimidine ring.

Comparative Analysis of Synthetic Routes

Data Presentation

The following tables summarize the key quantitative data for the synthesis of pyrimidine derivatives using this compound and its alternatives.

Table 1: Comparison of Starting Material Costs

Starting MaterialTypical PurityPrice per kg (USD, approximate)
This compound95-97%$300 - $1,200+
Malononitrile≥98%$20 - $50
Benzaldehyde≥99%$10 - $30
Ethyl Acetoacetate≥99%$5 - $15
Guanidine Hydrochloride≥98%$10 - $25
Urea≥99%$1 - $5

Note: Prices are estimates and can vary significantly based on supplier, quantity, and market fluctuations.

Table 2: Comparative Performance of Pyrimidine Synthesis Methods

MethodKey ReactantsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Route This compound, Guanidine4 - 12 hours40 - 85%[1]Direct synthesis of 4-aminopyrimidine.High cost of starting material.
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea0.5 - 3 hours>85%Cost-effective, high yields, one-pot.Produces dihydropyrimidines requiring further oxidation for aromatization.
Malononitrile Multicomponent Synthesis Malononitrile, Aldehyde, Amidine/Guanidine1 - 2 hoursHighVersatile, good yields, rapid.May require specific catalysts; can lead to complex product mixtures.

Experimental Protocols

Synthesis of 4-Aminopyrimidine from this compound

Principle: This method involves the cyclocondensation of this compound with an amidine, such as guanidine, to form the 4-aminopyrimidine ring.

General Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

  • This compound is then added to the reaction mixture.

  • The mixture is heated at reflux for a specified period (e.g., 4-12 hours).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield 4-aminopyrimidine.

Biginelli Reaction for Dihydropyrimidine Synthesis

Principle: A one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.

General Procedure:

  • A mixture of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea is prepared in a suitable solvent (e.g., ethanol) or under solvent-free conditions.

  • A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) is added.

  • The reaction mixture is heated (e.g., reflux or microwave irradiation) for the specified time (e.g., 30 minutes to 3 hours).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed and can be further purified by recrystallization.

Malononitrile-Based Multicomponent Synthesis of Pyrimidines

Principle: A versatile one-pot reaction combining malononitrile, an aldehyde, and an amidine or guanidine, often facilitated by a base or catalyst.

General Procedure:

  • A mixture of malononitrile, an aromatic aldehyde, and an amidine hydrochloride (e.g., benzamidine hydrochloride) is suspended in a solvent such as ethanol.

  • A base (e.g., potassium carbonate or sodium hydroxide) is added to the mixture.

  • The reaction is heated at reflux or subjected to microwave irradiation for a short period (e.g., 1-2 hours).

  • After cooling, the solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization.

Mandatory Visualization

Synthesis_Pathways cluster_DMPN This compound Route cluster_Biginelli Biginelli Reaction cluster_Malononitrile Malononitrile Route DMPN 3,3-Dimethoxy- propanenitrile Aminopyrimidine 4-Aminopyrimidine DMPN->Aminopyrimidine Cyclocondensation Guanidine Guanidine Guanidine->Aminopyrimidine Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Multicomponent Reaction Ketoester β-Ketoester Ketoester->DHPM Urea Urea Urea->DHPM Aromatized_Pyrimidine Substituted Pyrimidine DHPM->Aromatized_Pyrimidine Oxidation Malononitrile Malononitrile Subst_Pyrimidine Substituted Aminopyrimidine Malononitrile->Subst_Pyrimidine Multicomponent Reaction Aldehyde2 Aldehyde Aldehyde2->Subst_Pyrimidine Amidine Amidine Amidine->Subst_Pyrimidine

Caption: Comparative workflow of pyrimidine synthesis pathways.

Cost_Benefit_Analysis cluster_Factors Decision Factors cluster_Routes Synthetic Routes Start Select Synthesis Route for 4-Aminopyrimidine Cost Cost of Starting Materials Start->Cost Efficiency Reaction Efficiency (Yield & Time) Start->Efficiency Complexity Process Complexity & Scalability Start->Complexity DMPN_Route This compound Route (High Cost, Direct) Cost->DMPN_Route High Biginelli_Route Biginelli Reaction (Low Cost, Indirect) Cost->Biginelli_Route Low Malononitrile_Route Malononitrile Route (Low Cost, Versatile) Cost->Malononitrile_Route Low Efficiency->DMPN_Route Moderate to High Yield Efficiency->Biginelli_Route High Yield Efficiency->Malononitrile_Route High Yield Complexity->DMPN_Route Simpler Complexity->Biginelli_Route More Steps (Oxidation) Complexity->Malononitrile_Route Potentially Complex

Caption: Decision matrix for pyrimidine synthesis route selection.

Conclusion and Recommendations

The choice between this compound and its alternatives for the synthesis of 4-aminopyrimidines is a nuanced decision that hinges on a trade-off between cost, efficiency, and synthetic strategy.

  • For small-scale laboratory synthesis and rapid access to specific 4-aminopyrimidine derivatives where cost is not the primary constraint, the this compound route offers a direct and efficient pathway. Its straightforward reaction mechanism can be advantageous for proof-of-concept studies and the generation of initial compound libraries.

  • For large-scale production and cost-sensitive projects, the Biginelli reaction and malononitrile-based multicomponent syntheses are demonstrably superior. The significantly lower cost of starting materials for these reactions provides a substantial economic advantage. While the Biginelli reaction produces dihydropyrimidines that require a subsequent oxidation step, its high yields and operational simplicity make it a robust and scalable option. The malononitrile route offers versatility and high efficiency, particularly with the use of modern catalytic systems.

Researchers and drug development professionals are encouraged to carefully evaluate their specific project requirements against the data presented in this guide. For industrial applications, a thorough process optimization and cost analysis of the Biginelli or malononitrile routes would be the most prudent path forward. Further research into reducing the manufacturing cost of this compound could, however, alter this economic landscape in the future, making it a more competitive option for broader applications.

References

A Comparative Guide to Pyrimidine Synthesis: 3,3-Dimethoxypropanenitrile vs. Malononitrile as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine and its derivatives is a cornerstone of medicinal chemistry and drug development, owing to the pyrimidine scaffold's prevalence in a wide array of biologically active compounds. The choice of starting materials significantly impacts the efficiency, yield, and substitution pattern of the final product. This guide provides an objective comparison between two key precursors: 3,3-dimethoxypropanenitrile and malononitrile, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal precursor for their synthetic needs.

Introduction

Malononitrile is a widely utilized and versatile precursor in pyrimidine synthesis, particularly favored in multicomponent reactions that allow for the rapid assembly of complex molecules.[1][2] Its high reactivity and ability to participate in various condensation reactions make it a staple in heterocyclic chemistry.[3][4] In contrast, this compound and its derivatives offer an alternative route, particularly for the synthesis of pyrimidines with specific substitution patterns that may be challenging to achieve with other methods.[5] This guide will delve into the practical aspects of using both precursors, highlighting their respective advantages and limitations.

Quantitative Data Comparison

The following table summarizes the performance of this compound (via its derivative) and malononitrile in pyrimidine synthesis under various reported conditions.

PrecursorReagentsCatalyst/ConditionsProduct TypeYield (%)Reference
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olAmidinium saltsNot specified2-Substituted pyrimidine-5-carboxylic esters60-90[5]
MalononitrileAromatic aldehydes, Thiourea/UreaNano-MgO, EtOH, reflux4-Amino-5-pyrimidinecarbonitrile derivativesHigh[2]
MalononitrileAromatic aldehydes, Barbituric acid derivativesSBA-Pr-SO3H, 140°C, solvent-freePyrano[2,3-d]pyrimidine dionesHigh[6]
MalononitrileAromatic aldehydes, 6-Amino-1,3-dimethyl uracilLactic acid, 90°C, solvent-freePyrido[2,3-d]pyrimidine derivativesHigh[7]
MalononitrileAromatic aldehydes, AmidinesSodium acetate, Water, reflux or Microwave4-Amino-5-pyrimidinecarbonitrilesGood-Excellent[8]

Reaction Mechanisms and Pathways

The synthetic routes to pyrimidines from this compound and malononitrile proceed through distinct mechanistic pathways. These are visualized below using Graphviz diagrams.

G cluster_0 Pyrimidine Synthesis from a this compound Derivative A Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol C Intermediate A->C Reaction B Amidinium Salt B->C D 2-Substituted Pyrimidine- 5-carboxylic Ester C->D Cyclization

Caption: Synthesis of pyrimidines from a this compound derivative.

G cluster_1 Multicomponent Pyrimidine Synthesis from Malononitrile E Malononitrile G Knoevenagel Condensation E->G F Aldehyde F->G H Arylidenemalononitrile G->H J Michael Addition H->J I Amidine/Urea/Thiourea I->J K Intermediate J->K L Cyclization & Aromatization K->L M Substituted Pyrimidine L->M

Caption: General pathway for multicomponent pyrimidine synthesis using malononitrile.

Experimental Protocols

Below are representative experimental protocols for the synthesis of pyrimidines using the specified precursors.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters from a this compound Derivative

This protocol is based on the method described for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[5]

  • Preparation of the Precursor: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[5]

  • Reaction: The resulting sodium salt is reacted with a variety of amidinium salts.

  • Work-up and Purification: The specific details for work-up and purification were not provided in the abstract but would typically involve extraction and chromatographic purification.

Protocol 2: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from Malononitrile

This protocol is adapted from a solvent-free synthesis method.[7]

  • Reaction Setup: In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and lactic acid (15 mol %).

  • Reaction: Stir the mixture at 90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and wash with water to remove the lactic acid.

  • Purification: Recrystallize the obtained solid product from ethanol to yield the pure pyrido[2,3-d]pyrimidine derivative.[7]

Comparison and Discussion

Malononitrile stands out for its role in multicomponent reactions, which are highly valued for their efficiency and atom economy.[2][7][8] These one-pot syntheses often proceed under mild conditions and can be catalyzed by a variety of agents, including eco-friendly options like lactic acid.[7] The resulting pyrimidines are often highly functionalized. The primary mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.[6][8]

This compound , primarily through its derivatives, provides a more specialized route to certain pyrimidine structures. The use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol allows for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which may not be as readily accessible through common malononitrile-based multicomponent reactions.[5] This method offers a direct approach to pyrimidines lacking substitution at the 4-position.[5] The reaction proceeds through the condensation of the precursor with an amidinium salt.

  • Malononitrile is the precursor of choice for rapid, diversity-oriented synthesis of highly substituted pyrimidines via multicomponent reactions. Its versatility and the vast body of literature supporting its use make it a reliable and efficient option.

  • This compound and its derivatives are valuable for accessing specific substitution patterns on the pyrimidine ring that are otherwise difficult to obtain. While the literature is less extensive, it presents a powerful tool for targeted synthesis.

The selection between these two precursors will ultimately depend on the specific synthetic goals, the desired substitution pattern of the target pyrimidine, and the desired efficiency of the synthetic route. Researchers are encouraged to consider the specific outcomes of each pathway when designing their synthetic strategies.

References

Spectroscopic Validation of 3,3-Dimethoxypropanenitrile: A Comparative Purity and Identity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic validation of 3,3-Dimethoxypropanenitrile, a key intermediate in pharmaceutical and fine chemical synthesis.[1][] Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a comparative analysis of spectroscopic data to confirm the purity and identity of the compound. The guide compares the spectral features of this compound with potential precursors and related compounds, such as acrylonitrile and 3-methoxypropionitrile, to aid in the identification of potential impurities.

Executive Summary

The identity and purity of this compound can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide provides reference data and methodologies for these techniques, establishing a benchmark for quality control and assurance in research and manufacturing environments.

Spectroscopic Analysis: Comparative Data

The following tables summarize the key spectroscopic data for this compound and two common related substances, 3-Methoxypropionitrile and Acrylonitrile. This comparative data is essential for identifying the target compound and distinguishing it from potential impurities.

¹H Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~4.6Triplet1HCH
~3.4Singlet6H2 x OCH₃
~2.6Doublet2HCH₂
3-Methoxypropionitrile3.60Triplet2HOCH₂
3.41Singlet3HOCH₃
2.61Triplet2HCH₂CN
Acrylonitrile6.24Doublet of Doublets1H=CH (trans to CN)
6.11Doublet of Doublets1H=CH (cis to CN)
5.69Doublet of Doublets1H=CH₂
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ) ppmAssignment
This compound [3]~117CN
~101CH
~542 x OCH₃
~25CH₂
3-Methoxypropionitrile117.9CN
68.4OCH₂
58.6OCH₃
17.3CH₂CN
Acrylonitrile117.1CN
107.1=CH₂
137.9=CH
Fourier-Transform Infrared (FTIR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2950-2850C-H stretch (alkane)
~2250C≡N stretch
~1100-1050C-O stretch (acetal)
3-Methoxypropionitrile[4]2930, 2880, 2830C-H stretch (alkane)
2250C≡N stretch
1120C-O stretch
Acrylonitrile[5]3100-3000C-H stretch (alkene)
2230C≡N stretch
1609C=C stretch
960=C-H bend
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 115 [M]⁺84 [M-OCH₃]⁺, 75 [CH(OCH₃)₂]⁺
3-Methoxypropionitrile[6]85 [M]⁺54 [M-OCH₃]⁺, 45 [CH₂OCH₃]⁺
Acrylonitrile[7]53 [M]⁺52 [M-H]⁺, 26 [CN]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible and accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean KBr plates or empty ATR crystal prior to sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 200.

    • Ion Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflows

To further clarify the experimental and logical processes, the following diagrams have been generated.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Sample NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample FTIR_Sample Prepare Thin Film / ATR Sample->FTIR_Sample MS_Sample Dilute for Infusion / GC Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Purity_Identity_Confirmation Logical Workflow for Purity and Identity Confirmation cluster_data_input Input Data cluster_analysis_steps Analysis Steps cluster_conclusion Conclusion NMR_Spec NMR Spectra (¹H, ¹³C) Structure_Confirm Confirm Functional Groups & Connectivity NMR_Spec->Structure_Confirm Impurity_Check Compare with Reference Spectra of Potential Impurities NMR_Spec->Impurity_Check FTIR_Spec FTIR Spectrum FTIR_Spec->Structure_Confirm FTIR_Spec->Impurity_Check MS_Spec Mass Spectrum MS_Spec->Impurity_Check MW_Confirm Confirm Molecular Weight & Fragmentation MS_Spec->MW_Confirm Purity_Identity Purity & Identity Confirmed Structure_Confirm->Purity_Identity Impurity_Check->Purity_Identity MW_Confirm->Purity_Identity

References

A Comparative Review of Synthetic Strategies for 4-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases. The efficient and versatile synthesis of this heterocyclic motif is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative overview of prominent synthetic strategies for 4-aminopyrimidines, supported by quantitative data and detailed experimental protocols.

Comparison of Synthetic Methodologies

The synthesis of 4-aminopyrimidines can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and reaction conditions. Below is a summary of common synthetic routes with their respective yields and reaction times.

Synthetic MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)Reference
Temperature-Controlled Condensation of Nitriles OrganonitrilesLithium hexamethyldisilazide (LiHMDS)-VariesGood to excellent[1][2][3]
From β-Enaminonitriles β-Enaminonitriles, NitrilesBase-VariesGood to excellent[1][2]
Microwave-Assisted Biginelli-Type Reaction Acetophenone derivative, Aromatic aldehyde, Guanidine nitrateEthanolic NaOHEthanol5-15 min72-84%[4]
Conventional Biginelli-Type Reaction Benzaldehyde, Ethyl acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%[5]
From Chalcones and Guanidine (Microwave) Substituted chalcone, Guanidine hydrochlorideSodium hydroxideEthanol or DMF5-15 min-[4]
[3+3] Annulation and Photo-oxidation Amidines, α,β-Unsaturated ketonesVisible light---[6]

Key Synthetic Workflows

The synthesis of 4-aminopyrimidines often follows a logical workflow, starting from readily available precursors. The temperature-controlled condensation of nitriles is a versatile method that can be tailored to produce either β-enaminonitriles or, at higher temperatures, the cyclized 4-aminopyrimidine product.

G cluster_0 Synthesis of 4-Aminopyrimidines from Organonitriles Organonitriles Organonitriles Intermediate_Dimer Dimerization (Low Temperature) Organonitriles->Intermediate_Dimer Base-induced Base (e.g., LiHMDS) Base (e.g., LiHMDS) Base (e.g., LiHMDS)->Intermediate_Dimer beta_Enaminonitrile β-Enaminonitrile Intermediate_Dimer->beta_Enaminonitrile Intermediate_Trimer Trimerization (Higher Temperature) beta_Enaminonitrile->Intermediate_Trimer Reaction with a third nitrile molecule 4_Aminopyrimidine 4-Aminopyrimidine Intermediate_Trimer->4_Aminopyrimidine Cyclization Further_Nitrile Additional Organonitrile Further_Nitrile->Intermediate_Trimer

A generalized workflow for the synthesis of 4-aminopyrimidines from organonitriles.

Experimental Protocols

Temperature-Controlled Synthesis of 4-Aminopyrimidines from Organonitriles

This method allows for the selective synthesis of β-enaminonitriles or 4-aminopyrimidines by controlling the reaction temperature.[1][2]

Procedure: A mixture of an organonitrile (1.0 mmol) and lithium hexamethyldisilazide (LiHMDS) (1.2 mmol) is stirred in a suitable solvent under an inert atmosphere. The reaction temperature is the critical parameter:

  • For the synthesis of β-enaminonitriles , the reaction is typically carried out at a lower temperature (e.g., room temperature).

  • For the synthesis of 4-aminopyrimidines , the reaction mixture is heated to a higher temperature (e.g., 80-120 °C) to promote the cyclization of the intermediate β-enaminonitrile with another molecule of the nitrile.

The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent, and the product is isolated and purified using standard techniques such as column chromatography.

Microwave-Assisted Biginelli-Type Synthesis of 2-Amino-4,6-diarylpyrimidines.[4]

This protocol offers a rapid and efficient synthesis of substituted 2-aminopyrimidines.

Procedure: A mixture of an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol) is placed in a microwave process vial. Ethanolic sodium hydroxide (2 mmol) is added, and the mixture is subjected to microwave irradiation at 100-120°C for 5-15 minutes. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The resulting solid is collected by filtration and recrystallized to afford the pure 2-aminopyrimidine derivative.

Synthesis of 4-Aminopyrimidines from Amidines and α,β-Unsaturated Ketones.[6]

This metal-free approach involves a tandem [3+3] annulation and visible-light-enabled photo-oxidation.

Procedure: An amidine and an α,β-unsaturated ketone are reacted in a suitable solvent. The reaction proceeds via a [3+3] annulation to form a dihydropyrimidine intermediate. This intermediate is then subjected to visible-light irradiation, which promotes photo-oxidation to the corresponding 4-aminopyrimidine. This method avoids the use of transition-metal catalysts and strong bases, offering a greener alternative.

Application in Drug Development: Targeting Signaling Pathways

4-Aminopyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

EGFR Signaling Pathway and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Aminopyrimidine-based compounds have been developed as potent EGFR inhibitors.

cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition by 4-Aminopyrimidine Derivatives EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Aminopyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP binding site

Inhibition of the EGFR signaling pathway by 4-aminopyrimidine derivatives.

As illustrated, these inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. This blockade ultimately leads to the inhibition of cancer cell proliferation and survival. The development of these targeted therapies highlights the crucial interplay between synthetic chemistry and molecular biology in modern drug discovery.

References

A Comparative Guide to the Efficiency of Pyrimidine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrimidine scaffolds is a fundamental aspect of medicinal chemistry and drug discovery, given their prevalence in a vast number of biologically active compounds.[1] For researchers and professionals in drug development, selecting an optimal synthetic route is critical for efficiency and yield. This guide provides an objective comparison of prominent pyrimidine synthesis methods, supported by experimental data, to inform methodology selection for various research and development goals.

Performance Comparison of Pyrimidine Synthesis Methods

The efficiency of different synthetic strategies for producing pyrimidine derivatives can vary significantly in terms of reaction yields, times, and conditions. Modern techniques, such as microwave-assisted synthesis and novel catalytic systems, often present substantial improvements over classical methods.[2] The following table summarizes quantitative data for several key methods, offering a side-by-side comparison of their performance based on published experimental results.[2]

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[2]
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 3 hours60°C (Reflux)~60-70%[1][3]
Biginelli Reaction (Microwave) Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[2]
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[2][4]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVariesVaries18-93% (over 4 steps)[1]
Grindstone Chemistry Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaCuCl₂·2H₂O / HClSolvent-freeA few minutesRoom Temp.High[3][5]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols represent both a classical approach and a modern, efficiency-focused alternative.

1. Conventional Biginelli Reaction Protocol

This protocol describes a classical acid-catalyzed, three-component reaction to form dihydropyrimidones.[6]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • Catalytic amount of Hydrochloric Acid (HCl)

  • Solvent:

    • Ethanol or Methanol (30 cm³)[3]

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea, and catalyst in a round-bottom flask.

    • Add the solvent to the mixture.

    • Reflux the mixture at approximately 60°C for 3 hours.[3]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product by filtration. The solid product can be washed with water.[3]

    • If necessary, recrystallize the crude product from ethanol for further purification.

2. Microwave-Assisted Solventless Biginelli Reaction Protocol

This protocol leverages microwave irradiation to achieve rapid and high-yield synthesis without a solvent, aligning with green chemistry principles.[2][7]

  • Reactants:

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1 mmol)

    • β-Ketoester (e.g., Ethyl Acetoacetate) (1 mmol)

    • Urea or Thiourea (1.5 mmol)

  • Catalyst:

    • Sulfamic Acid[2] or Yb(OTf)₃[6]

  • Procedure:

    • Thoroughly mix the aldehyde, β-ketoester, urea/thiourea, and catalyst in a vessel suitable for microwave chemistry.

    • Subject the mixture to microwave irradiation (e.g., 300W) for 2-5 minutes.[2]

    • Monitor the reaction progress by TLC.

    • After completion, wash the reaction mixture with water.

    • Collect the solid product by filtration and dry.

    • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Visualizing Synthetic Pathways and Workflows

Diagrams generated using the DOT language illustrate key reaction mechanisms and experimental workflows, providing a clear visual representation of the processes.

Biginelli_Reaction_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium Acyliminium Ion Intermediate Aldehyde->Iminium H+ Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Addition Ketoester β-Ketoester (Enolate form) Ketoester->Adduct DHPM Dihydropyrimidinone (Final Product) Adduct->DHPM - H₂O Pyrimidine_Synthesis_Workflow start Start: Assemble Reactants & Catalyst reaction Reaction Step (e.g., Heating, MW Irradiation) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Filtration monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis product Final Product analysis->product

References

Safety Operating Guide

Essential Safety and Logistics for Handling 3,3-Dimethoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 3,3-Dimethoxypropanenitrile (CAS No. 57597-62-3) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

This compound is classified as a combustible liquid that can cause serious eye irritation.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[2][3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC5H9NO2[3]
Molecular Weight115.13 g/mol [3]
AppearanceColorless to pale yellow liquid[2][4]
Density1.026 g/mL at 25 °C[2][5]
Boiling Point178 - 180 °C[4]
Flash Point71 °C[4]
Refractive Index1.4130 to 1.4150 (20°C, 589nm)[2]

Personal Protective Equipment (PPE)

To prevent exposure, appropriate personal protective equipment must be worn when handling this compound.[6]

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be used in situations with a potential for splashing.[6][8]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin contact.[7] While disposable nitrile gloves offer broad short-term protection, it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[8]

    • Clothing : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[7][9] For substances like this, flame-retardant and antistatic protective clothing is recommended. Ensure shoes cover the entire foot.[8]

  • Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation where vapors or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[7] A respiratory protection program, including fit testing, must be in place.[8]

Operational Plan

A systematic approach to handling and storage is essential for safety.

Handling
  • Always work in a well-ventilated area, such as a chemical fume hood.[7][10]

  • Wash hands and any exposed skin thoroughly after handling the chemical.[1]

  • Avoid contact with eyes, skin, and clothing.[7][10]

  • Keep the container tightly closed when not in use.[7][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][10] Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke when using this product.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]

  • Keep away from incompatible substances such as oxidizing agents.[4][10]

  • The recommended storage temperature can be found on the product label.

Spill Management Plan

Immediate and appropriate response to a spill is critical. For any spill you are not equipped or trained to handle, or for spills larger than 50ml, evacuate the area and contact your institution's emergency response team.[11]

  • Alert Personnel : Immediately notify everyone in the vicinity.[12]

  • Assess the Hazard : Identify the spilled material and consult the Safety Data Sheet (SDS).

  • Don PPE : Wear the appropriate PPE as outlined above before attempting cleanup.[11]

  • Contain the Spill : Confine the spill to the smallest possible area using absorbent, non-combustible material like sand, earth, or vermiculite.[10]

  • Clean Up :

    • Remove all sources of ignition.[10]

    • Apply absorbent material from the perimeter inward, ensuring the spill is fully covered.[12]

    • Use non-sparking tools to collect the absorbed material.[10]

    • Place the contaminated material into a suitable, sealed container for disposal.[12]

  • Decontaminate : Wash the spill area thoroughly with a mild detergent solution and water.[13]

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[11]

G cluster_spill Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Hazard (Consult SDS) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill (Use Non-Sparking Tools) contain->cleanup decon Decontaminate Area cleanup->decon dispose Package & Label Waste for Disposal decon->dispose report Report Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Collection : Collect waste in a compatible and properly sealed container.[14][15] The container must be clearly labeled as hazardous waste from the moment the first drop is added.[15]

  • Storage : Store waste containers in a designated satellite accumulation area.[15]

  • Disposal : Dispose of the contents and the container at an approved waste disposal plant.[1] Follow all federal, state, and local environmental regulations. Never dispose of this chemical down the drain or in the regular trash.[15][16]

First Aid Plan

In case of exposure, follow these first aid measures immediately.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

  • Skin Contact : Take off all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[10] If skin irritation persists, consult a physician.[1]

  • Inhalation : Move the person to fresh air.[7][10] If the person is not breathing, give artificial respiration.[10] If symptoms occur, get medical attention.[1]

  • Ingestion : Clean the mouth with water and then drink plenty of water.[1] Never give anything by mouth to an unconscious person.[7][17] Call a physician or poison control center immediately.[2]

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the procedure being performed and are not available in general safety documents. Researchers must develop or consult their institution-specific Standard Operating Procedures (SOPs) for their particular application. These SOPs should incorporate the safety and handling information provided in this guide and the manufacturer's Safety Data Sheet (SDS).

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.